Cyclohexanone oxime
Description
Structure
3D Structure
Properties
IUPAC Name |
N-cyclohexylidenehydroxylamine | |
|---|---|---|
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InChI |
InChI=1S/C6H11NO/c8-7-6-4-2-1-3-5-6/h8H,1-5H2 | |
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InChI Key |
VEZUQRBDRNJBJY-UHFFFAOYSA-N | |
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Canonical SMILES |
C1CCC(=NO)CC1 | |
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Molecular Formula |
C6H11NO | |
| Record name | CYCLOHEXANONE OXIME | |
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DSSTOX Substance ID |
DTXSID4021842 | |
| Record name | Cyclohexanone oxime | |
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Molecular Weight |
113.16 g/mol | |
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Physical Description |
Prisms, liquid or light tan crystalline solid. (NTP, 1992), Solid; [HSDB] Liquid or light tan solid; mp = 89-91 deg C; [CAMEO] White chunks or powder; [Alfa Aesar MSDS] | |
| Record name | CYCLOHEXANONE OXIME | |
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| Record name | (Hydroxyimino)cyclohexane | |
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Boiling Point |
403 to 410 °F at 760 mmHg (NTP, 1992), 206-210 °C | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), SOL IN WATER, ALCOHOL, ETHER, METHYL ALCOHOL | |
| Record name | CYCLOHEXANONE OXIME | |
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Vapor Density |
3.91 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
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Color/Form |
HEXAGONAL PRISMS FROM PETROLEUM ETHER | |
CAS No. |
100-64-1 | |
| Record name | CYCLOHEXANONE OXIME | |
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Melting Point |
192 to 196 °F (NTP, 1992), 89-90 °C | |
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Foundational & Exploratory
What are the physical and chemical properties of Cyclohexanone oxime?
An In-depth Technical Guide to the Physical and Chemical Properties of Cyclohexanone (B45756) Oxime
Introduction
Cyclohexanone oxime (CAS No. 100-64-1) is a crucial organic compound with the chemical formula C₆H₁₁NO.[1][2] This white, crystalline solid is a pivotal intermediate in industrial chemistry, most notably in the production of Nylon 6, a widely used polymer.[1][3][4] Its synthesis and reactions, particularly the Beckmann rearrangement, are fundamental topics in organic chemistry. This guide provides a comprehensive overview of its physical and chemical properties, spectroscopic data, and key experimental protocols, tailored for researchers, scientists, and professionals in drug development.
Physical Properties
This compound typically appears as a white to light tan crystalline solid or prisms.[1][2][3] Its physical characteristics are summarized in the table below. It is stable under normal laboratory conditions but should be stored below +30°C.[3][5][6] It is considered combustible and is incompatible with strong oxidizing agents.[3][6]
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₁NO | [1][2] |
| Molar Mass | 113.16 g/mol | [1][2] |
| Appearance | White crystalline solid / Prisms | [1][2][3] |
| Melting Point | 88 - 91 °C (190 - 196 °F) | [1][2][3] |
| Boiling Point | 204 - 210 °C (399 - 410 °F) at 760 mmHg | [1][2][3][7] |
| Solubility in Water | 16 g/kg; also reported as insoluble (<1 mg/mL) | [1][4][7] |
| Solubility in Organic Solvents | Soluble in ethanol (B145695), ether, methanol | [3][4][5][8] |
| Density | ~1.0125 g/cm³ | [5][9] |
| Vapor Density | 3.91 (Air = 1) | [2][7] |
| Vapor Pressure | 1.78 Pa at 20 °C | [5] |
| Flash Point | 100 - 110 °C (212 - 230 °F) | [1][10][11] |
| Magnetic Susceptibility (χ) | -71.52·10⁻⁶ cm³/mol | [1][12] |
Note on Solubility: There are conflicting reports regarding its solubility in water. While some sources indicate a specific solubility value (16 g/kg), others classify it as insoluble.[1][7] This discrepancy may be due to different experimental conditions or definitions of solubility. It is generally considered to have low solubility in water.[13]
Spectroscopic Data
Spectroscopic analysis is essential for the identification and characterization of this compound. Key data from various spectroscopic techniques are summarized below.
| Spectroscopic Technique | Key Features and Observations | Source(s) |
| ¹H NMR | The chemical shifts of the protons indicate different chemical environments within the molecule. | [2][14][15] |
| ¹³C NMR | The spectrum shows distinct peaks for the carbon atoms, including the characteristic C=N carbon at approximately 160.88 ppm. | [2][14][15][16] |
| Infrared (IR) Spectroscopy | O-H stretching band appears around 3187 cm⁻¹. The C=N stretching vibration is observed as a strong band in the region of 1669-1620 cm⁻¹. | [2][14][17] |
| Mass Spectrometry (MS) | The mass spectrum displays a parent molecular ion peak (M+1) at m/z = 113. A significant fragment is observed at m/z = 96, corresponding to the loss of the hydroxyl group (-OH). | [14] |
| Raman Spectroscopy | The FT-Raman spectrum provides complementary vibrational data to the IR spectrum. | [2][14] |
| UV Spectroscopy | UV spectral data is available for this compound. | [2][17] |
Chemical Properties and Key Reactions
This compound exhibits reactivity typical of oximes, characterized by the C=N double bond and the hydroxyl group.
-
Reduction: It can be reduced to form cyclohexylamine (B46788) using reducing agents like sodium amalgam.[1]
-
Hydrolysis: The oxime can be hydrolyzed back to cyclohexanone and hydroxylamine (B1172632) in the presence of an acid like acetic acid.[1]
-
Reactivity with Strong Acids: It reacts violently with fuming sulfuric acid at temperatures above 150 °C (302 °F).[2][4][7]
-
Thermal Stability: Caution is advised during distillation, as explosions have been reported for aldoximes, potentially due to the formation of peroxides, especially in the presence of acid.[4][6][7]
Synthesis via Condensation Reaction
The most common laboratory and industrial synthesis of this compound involves the condensation reaction between cyclohexanone and hydroxylamine.[1][12] The reaction is typically carried out using a salt of hydroxylamine, such as hydroxylamine hydrochloride, and a base like sodium acetate (B1210297) to generate hydroxylamine in situ.[18]
Caption: Synthesis of this compound.
The Beckmann Rearrangement
The most significant commercial reaction of this compound is the Beckmann rearrangement, which converts it into ε-caprolactam, the monomer used to produce Nylon 6.[1][12] This rearrangement is catalyzed by strong acids, such as sulfuric acid or oleum.[19][20][21] The mechanism involves the protonation of the hydroxyl group, followed by a concerted migration of the alkyl group anti-periplanar to the departing water molecule, forming a nitrilium ion intermediate, which is then attacked by water.[19]
Caption: Beckmann Rearrangement Mechanism.
Experimental Protocols
Synthesis of this compound
This protocol describes a typical laboratory-scale synthesis.
Materials:
-
Cyclohexanone (5.0 mL)
-
Hydroxylamine hydrochloride (5.0 g)
-
Sodium acetate (7.5 g)
-
Ethanol (25 mL)
-
Distilled water (40 mL)
Procedure:
-
In a 250 mL conical flask, dissolve the hydroxylamine hydrochloride and sodium acetate in 40 mL of distilled water.[18]
-
In a separate beaker, dissolve 5.0 mL of cyclohexanone in 25 mL of ethanol. Ethanol is used to solubilize the cyclohexanone for reaction in the aqueous medium.[18]
-
Add the cyclohexanone-ethanol solution to the aqueous solution of hydroxylamine hydrochloride and sodium acetate.[18]
-
Stir the mixture thoroughly. The formation of the oxime may be spontaneous, or gentle warming may be required.
-
Cool the reaction mixture in an ice bath to induce crystallization of the product. The needle-shaped crystals of this compound will precipitate.[18]
-
Isolate the crude product by vacuum filtration and wash the crystals with a small amount of cold water.[13][18]
-
Recrystallize the crude product from a minimal amount of hot ethanol to obtain pure this compound.[18] Dry the purified crystals.
Characterization by Melting Point Determination
Procedure:
-
Ensure the synthesized this compound is completely dry.
-
Finely powder a small sample of the crystals.
-
Pack a small amount of the powder into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the apparatus slowly, at a rate of approximately 1-2 °C per minute, when approaching the expected melting point.
-
Record the temperature range from the appearance of the first liquid droplet to the complete melting of the solid.
-
Compare the observed melting point range with the literature value (88-91 °C) to assess the purity of the product.[1] A sharp melting point range close to the literature value indicates high purity.
Characterization by Infrared (IR) Spectroscopy
Procedure:
-
Prepare a sample of the dried this compound. This can be done by creating a KBr (potassium bromide) pellet or by using an ATR (Attenuated Total Reflectance) accessory.
-
For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.
-
Obtain the IR spectrum over the range of 4000-400 cm⁻¹.
-
Analyze the spectrum for characteristic absorption bands:
-
A broad band in the region of 3200-3400 cm⁻¹ corresponding to the O-H stretching vibration.
-
A sharp, strong band around 1650 cm⁻¹ corresponding to the C=N stretching vibration.
-
Bands in the 2850-2950 cm⁻¹ region corresponding to C-H stretching of the cyclohexane (B81311) ring.
-
Conclusion
This compound is a compound of significant industrial and academic interest. Its physical properties are well-documented, and its chemical reactivity, particularly the Beckmann rearrangement, is a cornerstone of polymer chemistry. The experimental protocols provided herein offer a foundation for its synthesis and characterization, which are essential skills for professionals in the chemical sciences. A thorough understanding of these properties is critical for its safe handling, application in synthesis, and the development of new chemical processes.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C6H11NO | CID 7517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 100-64-1 [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. This compound [chembk.com]
- 6. echemi.com [echemi.com]
- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. CAS 100-64-1: this compound | CymitQuimica [cymitquimica.com]
- 9. cpachem.com [cpachem.com]
- 10. dept.harpercollege.edu [dept.harpercollege.edu]
- 11. chemicalpoint.eu [chemicalpoint.eu]
- 12. This compound - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]
- 13. scribd.com [scribd.com]
- 14. asianpubs.org [asianpubs.org]
- 15. Spectroscopic (infrared, Raman, UV and NMR) analysis, Gaussian hybrid computational investigation (MEP maps/HOMO and LUMO) on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. arpgweb.com [arpgweb.com]
- 17. Cyclohexanone, oxime [webbook.nist.gov]
- 18. youtube.com [youtube.com]
- 19. Illustrated Glossary of Organic Chemistry - Beckmann rearrangement [chem.ucla.edu]
- 20. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of Cyclohexanone Oxime from Cyclohexanone and Hydroxylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of cyclohexanone (B45756) oxime, a critical intermediate in the industrial production of Nylon-6. The document details the core chemical principles, reaction mechanisms, experimental protocols, and quantitative data associated with the condensation reaction between cyclohexanone and hydroxylamine (B1172632). Additionally, it explores alternative and emerging synthetic routes, offering a broad perspective for professionals in chemical research and development.
Introduction
Cyclohexanone oxime (C₆H₁₁NO) is a white crystalline solid of significant industrial importance, primarily serving as the precursor to ε-caprolactam, the monomer for Nylon-6.[1][2] The most common laboratory and industrial synthesis involves the condensation reaction of cyclohexanone with hydroxylamine or its salts.[3] This guide focuses on the fundamental aspects of this synthesis, providing detailed methodologies and comparative data to aid in research and process optimization.
Reaction Mechanism and Stoichiometry
The synthesis of this compound from cyclohexanone and hydroxylamine is a nucleophilic addition-elimination reaction.[2][3] The overall balanced chemical equation for the reaction is:
C₅H₁₀CO + H₂NOH → C₅H₁₀C=NOH + H₂O[1]
The reaction proceeds in two main steps. First, the nucleophilic nitrogen atom of hydroxylamine attacks the electrophilic carbonyl carbon of cyclohexanone. This is followed by the elimination of a water molecule to form the oxime.[3] When hydroxylamine salts, such as hydroxylamine hydrochloride, are used, a base like sodium hydroxide (B78521) or sodium acetate (B1210297) is required to generate the free, more nucleophilic hydroxylamine in situ.[3][4]
Reaction Pathway Diagram
The following diagram illustrates the fundamental chemical transformation in the synthesis of this compound.
Caption: Chemical reaction pathway for this compound synthesis.
Quantitative Data Summary
The yield and efficiency of this compound synthesis are highly dependent on the reaction conditions, reagents, and catalysts used. The following tables summarize quantitative data from various reported methodologies.
Table 1: Conventional Synthesis Methods
| Hydroxylamine Source | Base/Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Hydroxylamine HCl | Sodium Acetate | Water | 40 | A few minutes | ~90% (based on 2.5g product from 2.5g reactant) | |
| Hydroxylamine HCl | Sodium Hydroxide | Water | Not specified | Not specified | Not specified | [3] |
| Hydroxylamine Sulfate | None (pH control) | Water/Organic | 80-85 | Not specified | Not specified | [5] |
Table 2: Alternative and Catalytic Synthesis Methods
| Nitrogen Source | Catalyst | Solvent | Temp. (°C) | Pressure | Yield (%) | Selectivity (%) | Reference |
| NH₃ + H₂O₂ | TS-1 | Not specified | Not specified | Not specified | >90% (Utilization of NH₃) | High | [6] |
| Nitrobenzene (B124822) + H₂ | AuPd/C | Not specified | 60 | Not specified | 67-97% | Not specified | [7] |
| Nitrate (B79036) (aqueous) | Zn₉₃Cu₇ alloy | Water (pH 7.0) | Ambient | Ambient | 97 ± 2% | Not specified | [2][8] |
| Cyclohexylamine + O₂ | Glucose-modified TiO₂ | Solvent-free | Not specified | Not specified | Not specified (59.8% conversion) | 88.6% | [9] |
| NH₃ + Cumene Hydroperoxide | Not specified | Acetonitrile | 115 | 0.5 MPa | 83.5% | 83.9% | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
Protocol 1: Laboratory Scale Synthesis using Hydroxylamine Hydrochloride
This protocol is adapted from a standard laboratory preparation.
Materials:
-
Cyclohexanone (2.5 g)
-
Hydroxylamine hydrochloride (2.5 g)
-
Crystallised sodium acetate (4.0 g)
-
Distilled water (10 ml)
-
Light petroleum (b.p. 60-80 °C) for recrystallization
Procedure:
-
Dissolve 2.5 g of hydroxylamine hydrochloride and 4.0 g of crystallised sodium acetate in 10 ml of water in a suitable flask.
-
Warm the solution to approximately 40 °C.
-
Add 2.5 g of cyclohexanone to the warmed solution.
-
Stir the mixture vigorously. The this compound will begin to separate as a crystalline solid after a few minutes.
-
Cool the reaction mixture in an ice bath to maximize precipitation.
-
Filter the solid product using vacuum filtration and wash with a small amount of cold water.
-
For purification, recrystallize the crude product from light petroleum (b.p. 60-80 °C).
-
The expected yield of pure this compound is approximately 2.5 g, with a melting point of 90 °C.
Protocol 2: Ammoximation of Cyclohexanone using TS-1 Catalyst
This outlines a greener, industrial approach for continuous production.[6]
Conceptual Procedure:
-
Cyclohexanone, ammonia (B1221849) (NH₃), and hydrogen peroxide (H₂O₂) are used as reactants.
-
The reaction is carried out in a single reactor containing a TS-1 (titanium silicalite) catalyst.
-
This one-step reaction produces this compound with water as the primary by-product.
-
This method achieves high conversion and selectivity and is considered more environmentally friendly than traditional routes that produce salt by-products.[6]
Protocol 3: Purification of this compound
This protocol describes a method for purifying this compound in a toluene (B28343) solution.[11]
Materials:
-
Toluene solution of this compound (e.g., 2832 g containing 850 g of oxime)
-
0.1 N aqueous solution of NaOH (284 ml)
Procedure:
-
The toluene solution containing this compound is washed with a 0.1 N aqueous NaOH solution.
-
The washing is performed in a stirred, thermostat-regulated container at 75 °C for 30 minutes.
-
After stirring, the mixture is allowed to decant for 20 minutes, leading to the separation of an upper toluene phase (containing the purified oxime) and a lower aqueous phase.
-
The toluene can then be removed by distillation, for example, in a rotating evaporator at 120 °C and a residual pressure of 100 mm Hg, to yield the purified this compound.[11][12]
Experimental Workflow and Logic
The following diagram outlines a typical workflow for the synthesis, purification, and analysis of this compound in a research setting.
Caption: General experimental workflow for this compound synthesis.
Emerging Synthesis Technologies
Recent research has focused on developing more sustainable and efficient methods for this compound synthesis.
-
Electrochemical Synthesis: A novel approach involves the electrochemical reduction of aqueous nitrate at a Zn-Cu alloy catalyst in the presence of cyclohexanone.[2][8] This one-pot synthesis operates under ambient conditions and achieves a high yield of 97%.[2][8] The hydroxylamine intermediate is generated in situ from the nitrate reduction and readily reacts with cyclohexanone.[2][13]
-
Cascade Reactions: Researchers have developed a one-pot reaction starting from nitrobenzene, using a bifunctional palladium and gold nanoparticle catalyst on a carbon support to produce this compound with up to 97% yield.[7] Another cascade reaction involves the direct oxidation-oximization of cyclohexane (B81311) using ammonium (B1175870) acetate.[14]
These innovative methods offer pathways to circumvent the use of harsh reagents and complex, multi-step procedures that are common in traditional manufacturing.[2][7]
Conclusion
The synthesis of this compound from cyclohexanone and hydroxylamine remains a cornerstone reaction in industrial organic chemistry. While traditional methods are well-established, ongoing research is paving the way for greener, more efficient, and economically viable production routes. The detailed protocols and comparative data presented in this guide offer valuable insights for researchers and professionals engaged in the synthesis and application of this vital chemical intermediate. The continued development of novel catalytic and electrochemical systems promises to further enhance the sustainability of Nylon-6 production.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scribd.com [scribd.com]
- 4. youtube.com [youtube.com]
- 5. docta.ucm.es [docta.ucm.es]
- 6. isgc-symposium-2019.livescience.io [isgc-symposium-2019.livescience.io]
- 7. One pot synthesis of this compound from nitrobenzene using a bifunctional catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. US6784316B2 - Purification method of Cyclohexanone-oxime - Google Patents [patents.google.com]
- 12. EP1270548A1 - Purification method of cyclohexanone-oxime - Google Patents [patents.google.com]
- 13. Sustainable Electrosynthesis of this compound through Nitrate Reduction on a Zn–Cu Alloy Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Direct this compound synthesis via oxidation–oximization of cyclohexane with ammonium acetate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
The Beckmann Rearrangement of Cyclohexanone Oxime: A Core Mechanism Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core principles governing the Beckmann rearrangement of cyclohexanone (B45756) oxime to ε-caprolactam, a critical transformation in industrial organic synthesis, most notably for the production of Nylon-6. This document details the reaction mechanism, presents quantitative data on catalyst performance and kinetics, outlines a detailed experimental protocol, and provides visualizations of the key pathways and workflows.
Core Mechanism of the Rearrangement
The Beckmann rearrangement is an acid-catalyzed conversion of an oxime to an N-substituted amide. In the case of the cyclic cyclohexanone oxime, the product is the corresponding lactam, ε-caprolactam. The reaction is known to be stereospecific, with the group anti-periplanar to the hydroxyl group on the nitrogen atom migrating.[1][2]
The generally accepted mechanism proceeds through the following key steps:
-
Protonation of the Oxime: The reaction is initiated by the protonation of the hydroxyl group of the this compound by a strong acid catalyst. This converts the hydroxyl group into a good leaving group (water).[3]
-
Concerted Rearrangement and Formation of a Nitrilium Ion: In a concerted step, the C-C bond anti-periplanar to the leaving group migrates to the electron-deficient nitrogen atom, with the simultaneous departure of a water molecule. This concerted migration avoids the formation of a highly unstable nitrene intermediate. The result of this step is the formation of a seven-membered ring containing a highly electrophilic nitrilium ion.[2]
-
Nucleophilic Attack by Water: A water molecule then acts as a nucleophile, attacking the electrophilic carbon atom of the nitrilium ion.
-
Deprotonation and Tautomerization: Subsequent deprotonation and tautomerization of the resulting intermediate leads to the final product, the more stable ε-caprolactam.
A competing side reaction is the Beckmann fragmentation, which can occur if the migrating group can form a stable carbocation.[2] However, in the case of this compound, the rearrangement to ε-caprolactam is the predominant pathway.
Data Presentation
The efficiency of the Beckmann rearrangement of this compound is highly dependent on the catalyst and reaction conditions. Below is a summary of quantitative data from various studies.
Catalyst Performance in the Synthesis of ε-Caprolactam
| Catalyst System | Solvent | Temperature (°C) | Time | Conversion (%) | Selectivity (%) | Reference |
| Oleum (H₂SO₄/SO₃) | Neat | 85-125 | - | >99 | High | [4] |
| Trifluoroacetic Acid (TFA) | Acetonitrile | 60 | 2 h | 100 | >99 | [5] |
| High-Silica MFI Zeolite | Vapor Phase | 300-350 | - | >99 | High | [6] |
| Ga(OTf)₃ | Acetonitrile | 40 | 20 min | 92 | - | [7] |
| HgCl₂ | Acetonitrile | 80 | 8 h | - | - | [7] |
| P₂O₅ / Eaton's Reagent | bmiPF₆ (Ionic Liquid) | 75 | 16-21 h | - | - | [7] |
| Amberlyst 15 | Acetic Acid | Reflux | 2 h | - | Good Yield (66.7%) | [7] |
Kinetic Data for the Rearrangement
| Solvent System | Apparent Activation Energy (Ea) (kJ/mol) | Reference |
| Acetonitrile | 94 | [6] |
| Acetonitrile + H₂O | 120 | [6] |
| 1,2-Dichloroethane | 96 | [6] |
| Toluene | 102 | [6] |
| Acetonitrile + DMSO | 98 | [6] |
Experimental Protocols
The following is a detailed methodology for a classic Beckmann rearrangement of this compound to ε-caprolactam, adapted from a procedure in Organic Syntheses.[1]
Preparation of ε-Caprolactam from this compound
Materials:
-
This compound
-
Concentrated Sulfuric Acid
-
Ammonium (B1175870) Hydroxide (B78521) solution (28-30%)
-
Anhydrous Sodium Sulfate
-
Ice
Procedure:
-
Reaction Setup: A 500-mL three-necked flask is equipped with a mechanical stirrer, a thermometer, and a dropping funnel.
-
Acid Addition: 120 g (65 mL) of concentrated sulfuric acid is placed in the flask and cooled to below 10°C in an ice-salt bath.
-
Oxime Addition: 50 g (0.44 mole) of dry, powdered this compound is added in small portions to the stirred sulfuric acid over a period of 30-40 minutes. The temperature of the reaction mixture should be maintained at 10-15°C during the addition.
-
Rearrangement: After all the oxime has been added, the ice bath is removed, and the mixture is allowed to warm up to room temperature. The flask is then heated to 100-110°C on a water bath and maintained at this temperature for 15 minutes.
-
Quenching: The reaction mixture is cooled to room temperature and then poured cautiously onto 250 g of crushed ice in a 1-L beaker.
-
Neutralization: The acidic solution is neutralized by the slow addition of concentrated ammonium hydroxide solution (approximately 200 mL). The temperature should be kept below 20°C by external cooling with an ice bath. Neutralization is complete when the solution is alkaline to litmus (B1172312) paper.
-
Extraction: The neutralized solution is transferred to a separatory funnel and extracted with four 50-mL portions of chloroform.
-
Drying and Evaporation: The combined chloroform extracts are dried over anhydrous sodium sulfate. The chloroform is then removed by distillation from a water bath.
-
Purification: The residual crude ε-caprolactam is purified by vacuum distillation. The fraction boiling at 134-136°C at 10 mmHg is collected. The product solidifies on cooling and has a melting point of 68-69°C. The reported yield is 40-42 g (80-84%).
Mandatory Visualizations
Signaling Pathways and Logical Relationships
Caption: Mechanism of the Beckmann Rearrangement of this compound.
Experimental Workflows
Caption: Experimental Workflow for ε-Caprolactam Synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. UCM - GRUPO DE INVESTIGACIÓN INPROQUIMA [ucm.es]
- 5. researchgate.net [researchgate.net]
- 6. iris.unive.it [iris.unive.it]
- 7. chem.libretexts.org [chem.libretexts.org]
Key applications of Cyclohexanone oxime in industrial chemistry.
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Cyclohexanone (B45756) oxime, a seemingly unassuming white crystalline solid, holds a pivotal position in the landscape of industrial organic chemistry. While its primary claim to fame is its indispensable role as the precursor to ε-caprolactam, the monomer for Nylon 6, its utility extends to a variety of other specialized applications. This technical guide provides a comprehensive overview of the key industrial applications of cyclohexanone oxime, complete with quantitative data, detailed experimental protocols, and process visualizations to cater to the needs of researchers and professionals in chemistry and drug development.
Core Application: The Gateway to Nylon 6
The most significant industrial application of this compound is its conversion to ε-caprolactam via the Beckmann rearrangement.[1] ε-caprolactam is the monomeric unit for the production of Nylon 6, a versatile and widely used polyamide in textiles, carpets, and engineering plastics.[2][3]
Synthesis of this compound
Industrially, this compound is predominantly synthesized through the condensation reaction of cyclohexanone with a hydroxylamine (B1172632) salt, such as hydroxylamine sulfate (B86663) or hydroxylamine phosphate.[4] An alternative, more atom-economical "ammoximation" process, which reacts cyclohexanone with ammonia (B1221849) and hydrogen peroxide over a titanosilicate catalyst (TS-1), has gained traction for its greener footprint, producing water as the main byproduct.[4][5]
A novel and sustainable approach involves the one-pot electrosynthesis of this compound from nitrate (B79036) reduction. This method utilizes a Zn-Cu alloy catalyst to generate a hydroxylamine intermediate that readily reacts with cyclohexanone in the electrolyte.[6]
Table 1: Comparative Data for this compound Synthesis Methods
| Synthesis Method | Reactants | Catalyst | Typical Yield | Key Advantages |
| Conventional Oximation | Cyclohexanone, Hydroxylamine Sulfate | - | >95% | Well-established, high conversion |
| Ammoximation | Cyclohexanone, Ammonia, H2O2 | TS-1 | >99% | Environmentally benign, high yield[5] |
| Electrosynthesis | Cyclohexanone, Nitrate | Zn93Cu7 alloy | 97 ± 2% | Ambient conditions, sustainable[6] |
Experimental Protocol: Synthesis of this compound (Laboratory Scale)
This protocol describes a typical laboratory-scale synthesis of this compound from cyclohexanone and hydroxylamine hydrochloride.
Materials:
-
Cyclohexanone (2.5 g)
-
Hydroxylamine hydrochloride (2.5 g)
-
Crystallised sodium acetate (B1210297) (4 g)
-
Water (10 ml)
-
Light petroleum (b.p. 60-80 °C) for crystallization
Procedure:
-
Dissolve 2.5 g of hydroxylamine hydrochloride and 4 g of crystallised sodium acetate in 10 ml of water in a suitable flask.
-
Warm the solution to approximately 40°C.
-
Add 2.5 g of cyclohexanone to the warmed solution.
-
Heat the reaction mixture and stir it vigorously. After a few minutes, this compound will start to separate as a crystalline solid.
-
Cool the reaction mixture in an ice bath to ensure complete precipitation.
-
Filter the solid product and wash it with a small amount of cold water.
-
Purify the crude product by crystallization from light petroleum (b.p. 60-80 °C).
-
The expected yield of pure this compound is approximately 2.5 g, with a melting point of 90°C.
The Beckmann Rearrangement: From Oxime to Caprolactam
The conversion of this compound to ε-caprolactam is achieved through the Beckmann rearrangement, a classic acid-catalyzed reaction.[7] Industrially, this process has traditionally used oleum (B3057394) (fuming sulfuric acid).[8] However, due to environmental concerns associated with the large amounts of ammonium (B1175870) sulfate byproduct, solid acid catalysts such as zeolites (e.g., MFI, MCM-22) are increasingly being employed, especially in vapor-phase rearrangements.[9]
Table 2: Catalysts and Conditions for Beckmann Rearrangement
| Catalyst | Phase | Temperature (°C) | Conversion of this compound (%) | Selectivity to ε-Caprolactam (%) | Reference |
| Oleum | Liquid | 85-120 | High | High | [8] |
| Silica Gel-supported Chlorosulfonic Acid | Liquid | 140 | 74 | 40 | [10] |
| MFI Zeolite | Vapor | 350-380 | High | High | [3] |
| B2O3-based catalysts | Not specified | Not specified | Excellent | Excellent | [9] |
Experimental Protocol: Beckmann Rearrangement (Illustrative)
The following provides a general concept of the liquid-phase Beckmann rearrangement. Industrial processes are highly optimized and often proprietary.
Materials:
-
This compound
-
Oleum (20-30% SO3)
Procedure:
-
In a reaction vessel equipped for temperature control and stirring, a solution of this compound is prepared.
-
Oleum is carefully added to the this compound solution while maintaining the reaction temperature, typically between 85°C and 120°C.[8]
-
The reaction mixture is stirred for a specified residence time to ensure complete rearrangement.
-
The resulting mixture containing ε-caprolactam and sulfuric acid is then subjected to neutralization and purification steps to isolate the pure ε-caprolactam.
Logical Workflow for Nylon 6 Production
Caption: From Cyclohexanone to Nylon 6.
Niche Applications in Industrial Chemistry
Beyond its central role in polymer production, this compound exhibits properties that make it a valuable component in other industrial formulations.
Anti-Skinning Agent in Paints and Inks
In the coatings industry, this compound functions as an effective anti-skinning agent, particularly in solvent-borne paints and printing inks.[11] It prevents the formation of a solid film or "skin" on the surface of the coating during storage, which can occur due to oxidative crosslinking of binders in the presence of air.[12] this compound is often used as a safer alternative to methyl ethyl ketoxime (MEKO), which is facing increasing regulatory scrutiny.[13][14]
Table 3: Performance of this compound as an Anti-Skinning Agent
| Formulation | Anti-Skinning Agent | Dosage | Performance | Reference |
| Alkyd-based paint | 10% this compound in methyl propyl ketoxime | 20% lower than MEKO | Matches the performance of MEKO | [13] |
| Solvent-borne formulations | Borchi® Nox 1640 (30% this compound in DPM) | Not specified | Effective in combination with cobalt replacement driers | [12] |
Corrosion Inhibition
This compound and its derivatives have demonstrated efficacy as corrosion inhibitors for metals, particularly steel, in acidic environments.[15] These compounds can adsorb onto the metal surface, forming a protective layer that impedes the electrochemical processes responsible for corrosion. Studies on 4-methylcyclohexanone (B47639) oxime have shown a significant reduction in both general and local corrosion rates for steel.[15]
Table 4: Corrosion Inhibition Efficiency of a Cyclohexanone Derivative
| Metal | Corrosive Medium | Inhibitor | Concentration (ppm) | Inhibition Efficiency (%) | Temperature (K) | Reference |
| Mild Steel | 1 M HCl | 1-bromo-2-(4-bromophenylsulfonate)-4,4-dimethyl-1-cyclohexenyl-6-one | 25 | >95 | 305-335 | [16] |
Experimental Workflow for Corrosion Inhibition Testing
Caption: Evaluating Corrosion Inhibitor Performance.
Intermediate in Agrochemical and Pharmaceutical Synthesis
The versatile chemical nature of this compound makes it a valuable building block in the synthesis of more complex molecules, including certain agrochemicals and active pharmaceutical ingredients (APIs).[17] The oxime functional group can be readily transformed into other functionalities, providing a convenient entry point for constructing diverse molecular architectures. While specific, large-scale applications in these fields are less documented in publicly available literature compared to its role in nylon production, its potential as a synthetic intermediate is recognized by researchers in these areas.
Conclusion
This compound is a cornerstone of industrial chemistry, primarily due to its role as the immediate precursor to ε-caprolactam for Nylon 6 production. The ongoing development of more sustainable synthesis routes, such as ammoximation and electrosynthesis, highlights its continued industrial relevance. Furthermore, its utility as an anti-skinning agent and a corrosion inhibitor demonstrates its versatility. For researchers and professionals in chemical synthesis and drug development, a thorough understanding of the chemistry and applications of this compound can unlock new opportunities for innovation in materials science, specialty chemicals, and pharmaceuticals.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. krohne.com [krohne.com]
- 3. chemcess.com [chemcess.com]
- 4. UCM - GRUPO DE INVESTIGACIÓN INPROQUIMA [ucm.es]
- 5. irjet.net [irjet.net]
- 6. Sustainable Electrosynthesis of this compound through Nitrate Reduction on a Zn–Cu Alloy Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
- 11. Miljøprojekt, 884 – Substitution of cobalt driers and methyl ethyl ketoxime – 4 Anti-skinning agents [www2.mst.dk]
- 12. borchers.com [borchers.com]
- 13. EP4389837A1 - Efficient meko-free anti-skinning agent - Google Patents [patents.google.com]
- 14. Oxime free | Borchers: A Milliken Brand [borchers.com]
- 15. researchgate.net [researchgate.net]
- 16. Experimental and theoretical investigation of cyclohexanone derivative (CHD) as a corrosion inhibitor for mild steel in 1 M HCl - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scribd.com [scribd.com]
CAS number and molecular structure of Cyclohexanone oxime.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclohexanone (B45756) oxime (CAS No. 100-64-1) is a pivotal organic compound with the chemical formula C₆H₁₁NO.[1][2] This colorless, crystalline solid is a critical intermediate in the chemical industry, primarily serving as the precursor to ε-caprolactam, the monomer for Nylon 6.[3] Its significance extends to niche applications in the pharmaceutical and agrochemical sectors, where it functions as a versatile building block in the synthesis of complex molecules.[4][5] This document provides a comprehensive overview of cyclohexanone oxime, detailing its chemical and physical properties, established experimental protocols for its synthesis, and its metabolic pathway.
Chemical and Physical Properties
This compound is a white crystalline solid at room temperature.[3][6][7] It is soluble in water and ethanol.[6][7] The key quantitative data for this compound are summarized below for easy reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Registry Number | 100-64-1 | [1][2] |
| Molecular Formula | C₆H₁₁NO | [1][2][6][8] |
| Molecular Weight | 113.16 g/mol | [1][2][3][6][8] |
| Melting Point | 86-91 °C (187-196 °F; 359-364 K) | [3] |
| Boiling Point | 204-210 °C (399-410 °F; 477-483 K) | [3] |
| Appearance | White crystalline solid | [3][6] |
| Solubility in water | 16 g/kg | [3] |
| IUPAC Name | N-cyclohexylidenehydroxylamine | [2] |
| SMILES | C1CCC(=NO)CC1 | [2] |
| InChI Key | VEZUQRBDRNJBJY-UHFFFAOYSA-N | [1][2] |
Molecular Structure and Synthesis
The structure of this compound features a cyclohexane (B81311) ring with an oxime functional group (=NOH) attached to one of the carbon atoms.
Synthesis of this compound
The most common laboratory and industrial synthesis of this compound involves the condensation reaction between cyclohexanone and a hydroxylamine (B1172632) salt, typically hydroxylamine hydrochloride or hydroxylamine sulfate, in the presence of a base.[3][6][7][9][10]
Caption: Synthesis of this compound via condensation.
Experimental Protocol: Laboratory Scale Synthesis
This protocol is adapted from established laboratory procedures for the synthesis of this compound.[9]
Materials:
-
Cyclohexanone (2.5 g)
-
Hydroxylamine hydrochloride (2.5 g)
-
Crystallised sodium acetate (B1210297) (4 g)
-
Distilled water (10 ml)
-
Ethanol (optional, to aid solubility)
-
Light petroleum (b.p. 60-80 °C) for recrystallization
Procedure:
-
Dissolve 2.5 g of hydroxylamine hydrochloride and 4 g of crystallised sodium acetate in 10 ml of water in a suitable flask.
-
Warm the solution to approximately 40 °C.
-
Add 2.5 g of cyclohexanone to the solution. For improved mixing in the aqueous medium, the cyclohexanone can be first dissolved in a small amount of ethanol.[9]
-
Stir the mixture vigorously. After a few minutes, this compound will begin to separate as a crystalline solid.
-
Cool the reaction mixture in an ice bath to maximize precipitation.
-
Filter the crude product using gravity or vacuum filtration.[9]
-
Wash the collected crystals with a small amount of cold water.
-
For purification, recrystallize the crude product from light petroleum (b.p. 60-80 °C).
-
Dry the purified crystals to obtain pure this compound. The expected yield is approximately 2.5 g, with a melting point of 90 °C.
Key Reactions and Applications
The primary industrial application of this compound is its conversion to ε-caprolactam through the Beckmann rearrangement.[3] This process is fundamental to the production of Nylon 6, a major engineering thermoplastic and fiber.[3][4][11]
Caption: The Beckmann rearrangement of this compound.
Beyond its role in polymer science, this compound serves as an intermediate in the synthesis of certain agrochemicals and active pharmaceutical ingredients (APIs).[4][5] Its oxime functionality provides a reactive site for further chemical modifications, making it a valuable synthon in organic chemistry.
Metabolic Pathway
In biological systems, this compound can be metabolized. The major pathway involves hydrolysis back to its precursors, cyclohexanone and hydroxylamine. The resulting cyclohexanone can then be further reduced to cyclohexanol.[12]
Caption: Major metabolic pathway of this compound.
Safety and Toxicology
This compound is classified as harmful if swallowed and can cause damage to organs through prolonged or repeated exposure.[2] Toxicological studies have identified the erythrocyte, spleen, liver, and nasal epithelium as major targets of its toxicity.[7] It has shown mutagenic activity in Salmonella typhimurium strain TA1535 with S9 activation.[7] Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling this compound.
References
- 1. Cyclohexanone, oxime [webbook.nist.gov]
- 2. This compound | C6H11NO | CID 7517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. This compound Market Size, Share, Growth | CAGR Forecast 2032 [futuremarketreport.com]
- 6. This compound | 100-64-1 [chemicalbook.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. scbt.com [scbt.com]
- 9. m.youtube.com [m.youtube.com]
- 10. scribd.com [scribd.com]
- 11. archivemarketresearch.com [archivemarketresearch.com]
- 12. researchgate.net [researchgate.net]
Safety precautions and handling guidelines for Cyclohexanone oxime.
An In-depth Technical Guide to the Safe Handling of Cyclohexanone (B45756) Oxime
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety precautions and handling guidelines for Cyclohexanone oxime, a crucial intermediate in various industrial syntheses, including the production of Nylon-6.[1][2] Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.
Physicochemical and Hazard Identification
This compound is a white to off-white crystalline solid with a faint, characteristic odor.[2] Understanding its physical and chemical properties is fundamental to its safe handling.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Chemical Formula | C₆H₁₁NO | [3] |
| Molecular Weight | 113.16 g/mol | [1][2][4] |
| Melting Point | 86 - 92 °C (187 - 198 °F) | [1] |
| Boiling Point | 206 - 210 °C (403 - 410 °F) | [5] |
| Flash Point | 100 - 110 °C (212 - 230 °F) | [3][6] |
| Solubility | Soluble in water and ethanol (B145695). | [1][2][6] |
| Appearance | White crystalline solid. | [1][2] |
Hazard Summary:
This compound is harmful if swallowed and may cause irritation to the skin, eyes, and respiratory tract.[3][7][8] It is combustible and can react violently with strong oxidizing agents and fuming sulfuric acid, particularly at elevated temperatures.[1][2] When heated to decomposition, it emits toxic fumes of nitrogen oxides.[9][10]
Toxicological Data
Toxicological data is essential for assessing the potential health risks associated with this compound exposure.
Table 2: Acute Toxicity Data for this compound
| Route of Exposure | Species | Value | References |
| Intraperitoneal | Mouse | LD50: 250 mg/kg | [3][8][11] |
| Oral | Rat | LD50: 883 - 1,765 mg/kg | [6] |
| Oral | Mouse | LD50: 710 mg/kg | [11] |
Key Toxicological Effects:
-
Hematotoxicity: Studies in rats have shown that this compound can induce hemolytic anemia, characterized by damage to red blood cells. This is often accompanied by increased red blood cell production (erythropoiesis) in the spleen and bone marrow.[11][12]
-
Organ Toxicity: The primary target organs for toxicity are the erythrocytes (red blood cells), spleen, liver, and nasal epithelium.[11]
-
Genotoxicity: In vitro studies on mouse lymphocytes have indicated potential for mutation in mammalian somatic cells.[3] However, it is not classified as a carcinogen by IARC, NTP, or OSHA.[3]
Experimental Protocols for Safe Handling
While specific experimental protocols are proprietary to individual institutions, the following general procedures outline best practices for handling this compound in a laboratory setting.
Protocol 3.1: General Handling and Weighing
-
Preparation: Work in a well-ventilated area, preferably within a chemical fume hood.[13] Ensure that an eyewash station and safety shower are readily accessible.[14]
-
Personal Protective Equipment (PPE): Don appropriate PPE as detailed in Section 5.
-
Dispensing: To minimize dust formation, handle this compound as a solid.[3] Use a spatula or scoop for transferring the material. Avoid creating and inhaling dust.[13]
-
Weighing: Weigh the required amount in a tared, sealed container to prevent dust dispersion.
-
Cleaning: Clean any spills immediately according to the spill response protocol (Section 7). Wash hands thoroughly after handling.[13]
Protocol 3.2: Preparation of Solutions
-
Solvent Selection: Choose an appropriate solvent based on the experimental requirements. This compound is soluble in water and ethanol.[1][2]
-
Dissolution: Slowly add the weighed this compound to the solvent while stirring to facilitate dissolution. If necessary, gentle heating may be applied, but care should be taken to avoid temperatures approaching the flash point.
-
Storage of Solutions: Store solutions in clearly labeled, tightly sealed containers.
Fire and Explosion Hazards
This compound is a combustible solid.[1][2]
Table 3: Fire Hazard Data
| Parameter | Value | References |
| Flash Point | 100 - 110 °C (212 - 230 °F) | [3][6] |
| Suitable Extinguishing Media | Water spray, alcohol-resistant foam, dry chemical, carbon dioxide. | [3][13] |
| Hazardous Combustion Products | Carbon oxides, Nitrogen oxides (NOx). | [13] |
Special Firefighting Procedures:
-
Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][13]
-
Use water spray to cool fire-exposed containers.[15]
Explosion Hazard:
-
Reacts violently with fuming sulfuric acid at temperatures above 150°C (302°F).[1][9][10]
-
Explosions have been reported during the distillation of aldoximes, potentially due to peroxide formation, especially in the presence of acid.[1][9]
Personal Protective Equipment (PPE)
The selection and use of appropriate PPE are critical to minimize exposure.
-
Eye and Face Protection: Wear chemical safety goggles or glasses with side shields that conform to EN166 (EU) or NIOSH (US) standards.[13]
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[3][13] Choose body protection based on the potential for exposure.[3]
-
Respiratory Protection: If working outside of a fume hood or if dust formation is likely, use a NIOSH-approved N95 dust mask or equivalent.[3]
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
-
Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[3][7]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[3][7] Remove contaminated clothing.
-
Eye Contact: Rinse eyes thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[3][14] Seek medical attention.
-
Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water and seek immediate medical attention.[3][7]
Accidental Release Measures
In the event of a spill, follow these procedures to minimize exposure and environmental contamination.
-
Personal Precautions: Wear appropriate PPE, including respiratory protection.[3] Avoid breathing dust. Ensure adequate ventilation.[3]
-
Environmental Precautions: Prevent the product from entering drains.[3]
-
Methods for Cleaning Up: For small spills, dampen the solid material with 60-70% ethanol to prevent dust from becoming airborne.[9] Then, sweep or scoop the material into a suitable, closed container for disposal.[9][13] Clean the affected area with soap and water.[9]
Storage and Disposal
Proper storage and disposal are crucial for safety and environmental protection.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][14][13]
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Incompatible with strong oxidizing agents and strong acids.[1][14]
Disposal:
-
Dispose of unused product and contaminated packaging in accordance with local, state, and federal regulations.[3][13] This may involve dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[13] Do not mix with other waste.[13]
References
- 1. This compound | 100-64-1 [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. dept.harpercollege.edu [dept.harpercollege.edu]
- 4. chemeo.com [chemeo.com]
- 5. This compound | C6H11NO | CID 7517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cpachem.com [cpachem.com]
- 7. aksci.com [aksci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. Page loading... [guidechem.com]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. fishersci.com [fishersci.com]
- 15. nj.gov [nj.gov]
Solubility Profile of Cyclohexanone Oxime: A Technical Guide for Researchers
An in-depth analysis of the solubility of cyclohexanone (B45756) oxime in a range of common organic solvents, providing critical data and methodologies for laboratory and industrial applications.
This technical guide offers a comprehensive overview of the solubility of cyclohexanone oxime, a key intermediate in the production of Nylon-6. Understanding its solubility characteristics is paramount for optimizing reaction conditions, purification processes, and for its effective use in drug development and material science. This document provides quantitative solubility data, detailed experimental protocols, and logical workflows to assist researchers, scientists, and professionals in the field.
Quantitative Solubility Data
The solubility of this compound varies significantly across different organic solvents, influenced by factors such as solvent polarity, temperature, and the potential for hydrogen bonding. The following tables summarize the available quantitative and qualitative solubility data.
Table 1: Quantitative Solubility of this compound in Select Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 g Solvent) | Molar Solubility (mol/L) | Mole Fraction |
| Ethanol[1] | -10 | 18.6 | 1.83 | 0.08 |
| 0 | 25.5 | 2.51 | 0.11 | |
| 10 | 34.5 | 3.40 | 0.14 | |
| 20 | 46.2 | 4.55 | 0.18 | |
| 30 | 61.8 | 6.09 | 0.23 | |
| 45 | 96.6 | 9.52 | 0.32 | |
| Methyl tert-butyl ether[2] | 5 | 19.8 | 1.95 | 0.10 |
| 20 | 36.1 | 3.56 | 0.17 | |
| 35 | 58.9 | 5.80 | 0.25 | |
| Water | 25 | 1.6[3] | ~0.14 | ~0.0025 |
| 20 | <0.1[4][5] | <0.009 | <0.00016 |
Note: There are conflicting reports regarding the water solubility of this compound. Researchers should verify this parameter for their specific application.
Table 2: Qualitative and Semi-Quantitative Solubility of this compound
| Solvent | Solubility Description |
| Toluene | Highly soluble; solutions of 30-60% by weight have been reported.[6][7] |
| Methanol | Soluble.[5][8] |
| Diethyl Ether | Soluble.[8] |
| Benzene | Mentioned as a suitable solvent for purification.[6][7] |
| Cyclohexane | Mentioned as a suitable solvent for purification.[6][7] |
| Hexane | Mentioned as a suitable solvent for purification.[6][7] |
| Chlorinated Hydrocarbons | Mentioned as suitable solvents for purification.[6][7] |
| Isopropyl Ether | Mentioned as a suitable solvent for purification.[6][7] |
| Petroleum Ether | Used for recrystallization.[8] |
| Corn Oil | Used as a solvent for in vivo studies.[9] |
Experimental Protocols
A standardized method for determining the solubility of a solid organic compound like this compound in an organic solvent is crucial for obtaining reliable and reproducible data. The following protocol outlines a general gravimetric method.
Protocol: Determination of Solubility by the Gravimetric Method
1. Materials and Equipment:
- This compound (high purity)
- Selected organic solvent (analytical grade)
- Temperature-controlled shaker or water bath
- Analytical balance (± 0.0001 g)
- Vials with screw caps
- Syringe filters (e.g., 0.45 µm PTFE)
- Volumetric flasks and pipettes
- Oven
2. Procedure:
- Preparation of Saturated Solution:
- Add an excess amount of this compound to a series of vials.
- Accurately pipette a known volume of the selected organic solvent into each vial.
- Tightly cap the vials to prevent solvent evaporation.
- Place the vials in a temperature-controlled shaker or water bath set to the desired temperature.
- Agitate the vials for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.
- Sample Withdrawal and Filtration:
- After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
- Carefully withdraw a known volume of the supernatant using a pre-warmed (or cooled to the experimental temperature) syringe.
- Immediately pass the solution through a syringe filter into a pre-weighed vial. This step is critical to remove any undissolved solid.
- Solvent Evaporation and Mass Determination:
- Record the exact mass of the filtered solution.
- Place the vial in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (e.g., 50-60 °C). A vacuum oven is recommended to facilitate evaporation at a lower temperature.
- Once all the solvent has evaporated, cool the vial in a desiccator to room temperature and weigh it.
- Repeat the drying and weighing process until a constant mass is obtained.
- Calculation of Solubility:
- The mass of the dissolved this compound is the final mass of the vial minus the initial mass of the empty vial.
- The mass of the solvent is the mass of the filtered solution minus the mass of the dissolved this compound.
- Solubility can then be expressed in various units, such as g/100 g solvent, g/L, or mol/L.
Logical Workflow for Solvent Selection in Recrystallization
The selection of an appropriate solvent is a critical step in the purification of this compound by recrystallization. The ideal solvent should exhibit high solubility at an elevated temperature and low solubility at a lower temperature. The following diagram illustrates a logical workflow for this process.
Caption: Logical workflow for selecting an optimal solvent for the recrystallization of this compound.
This guide provides a foundational understanding of the solubility of this compound in various organic solvents. The presented data and protocols are intended to aid researchers in their experimental design and process development, ultimately facilitating advancements in the diverse fields where this important compound is utilized.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ThermoML:Fluid Phase Equilib. 2016, 417, 242-247 [trc.nist.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound CAS#: 100-64-1 [m.chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. EP1270548A1 - Purification method of cyclohexanone-oxime - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. This compound | C6H11NO | CID 7517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Spectroscopic Profile of Cyclohexanone Oxime: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for cyclohexanone (B45756) oxime (CAS No: 100-64-1), a key intermediate in the synthesis of caprolactam for the production of Nylon-6. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the proton (¹H) and carbon-13 (¹³C) NMR data for cyclohexanone oxime.
¹H NMR Data
The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule. The data presented here was obtained in deuterated chloroform (B151607) (CDCl₃).
Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.9 | Broad Singlet | 1H | N-OH |
| ~2.50 | Multiplet | 2H | α-CH₂ |
| ~2.22 | Multiplet | 2H | α'-CH₂ |
| 1.74 - 1.55 | Multiplet | 6H | β, γ, β'-CH₂ |
Data sourced from ChemicalBook.[1]
¹³C NMR Data
The ¹³C NMR spectrum reveals the different carbon environments within the this compound molecule.
Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Assignment |
| ~160 | C=N |
| ~30 | α-C |
| ~27 | C |
| ~26 | C |
| ~25 | C |
| ~24 | α'-C |
Note: Specific assignments for the β, γ, and β' carbons may vary. Data is based on typical chemical shifts for similar structures.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond | Functional Group | Intensity |
| ~3187 | O-H stretch | Oxime | Medium, Broad |
| ~2930, ~2860 | C-H stretch | Alkane | Strong |
| ~1669 | C=N stretch | Oxime | Medium |
| ~1450 | C-H bend | Alkane (CH₂) | Medium |
| ~950 - 850 | N-O stretch | Oxime | Medium |
Data interpretation based on a study of the vibrational spectra of this compound.[2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Mass Spectrometry Data for this compound
| m/z | Interpretation | Relative Intensity |
| 113 | Molecular Ion [M]⁺ | High |
| 96 | [M-OH]⁺ | Moderate |
| 81 | [M-C₂H₄O]⁺ | Moderate |
| 67 | [C₅H₇]⁺ | Moderate |
| 55 | [C₄H₇]⁺ | High |
| 41 | [C₃H₅]⁺ | Base Peak |
The molecular ion peak is observed at m/z 113, corresponding to the molecular weight of this compound (C₆H₁₁NO).[1][3]
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters and sample preparation may require optimization.
NMR Spectroscopy Protocol
-
Sample Preparation : Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃). A standard 5 mm NMR tube is typically used.
-
Instrumentation : A high-field NMR spectrometer (e.g., 300 MHz or higher) is used for analysis.
-
¹H NMR Acquisition :
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans is typically required due to the low natural abundance of ¹³C.
-
-
Data Processing : Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.
FT-IR Spectroscopy Protocol (Solid Sample)
-
Sample Preparation (Thin Film Method) :
-
Dissolve a small amount of solid this compound in a volatile organic solvent (e.g., methylene (B1212753) chloride or acetone).
-
Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.
-
-
Instrumentation : A Fourier Transform Infrared (FT-IR) spectrometer is used.
-
Data Acquisition :
-
Obtain a background spectrum of the clean salt plate.
-
Place the salt plate with the sample film in the spectrometer's sample holder.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
-
Data Processing : The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
Mass Spectrometry Protocol (Electron Ionization)
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in the ion source.
-
Ionization : In Electron Ionization (EI), the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the formation of a molecular ion and various fragment ions.
-
Mass Analysis : The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or magnetic sector).
-
Detection : A detector records the abundance of each ion at a specific m/z value.
-
Data Presentation : The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
References
The Beckmann Rearrangement: A Historical and Technical Guide for Scientists
An in-depth exploration of the discovery, mechanistic elucidation, and evolution of a cornerstone reaction in organic synthesis, tailored for researchers, scientists, and drug development professionals.
The Beckmann rearrangement, a venerable and powerful tool in the synthetic chemist's armamentarium, has for over a century enabled the transformation of oximes into valuable amide functional groups. This guide delves into the historical development of this pivotal reaction, from its serendipitous discovery to the sophisticated mechanistic understanding and diverse applications that define its modern practice. Through a detailed examination of key historical experiments, a comparative analysis of catalytic systems, and a clear visualization of its mechanistic pathways, this document provides a comprehensive resource for professionals engaged in chemical research and development.
The Dawn of a Rearrangement: Beckmann's Discovery
The story of the Beckmann rearrangement begins in 1886 with the German chemist Ernst Otto Beckmann.[1] While investigating the properties of oximes, he treated benzophenone (B1666685) oxime with phosphorus pentachloride (PCl5) in diethyl ether. Instead of the expected product, he isolated a crystalline solid which he identified as benzanilide.[1] This unexpected transformation, the migration of a phenyl group from carbon to the adjacent nitrogen atom, marked the discovery of the rearrangement that now bears his name.[1][2]
Key Historical Experiment: Beckmann's Synthesis of Benzanilide (1886)
Objective: To investigate the reaction of benzophenone oxime with phosphorus pentachloride.
Reactants:
-
Benzophenone oxime
-
Phosphorus pentachloride (PCl5)
-
Diethyl ether (solvent)
Procedure (Reconstructed):
-
Benzophenone oxime was dissolved in anhydrous diethyl ether.
-
Phosphorus pentachloride was added portion-wise to the ethereal solution of the oxime. The reaction was likely exothermic and may have required cooling.
-
A vigorous reaction ensued, leading to the formation of a precipitate.
-
After the reaction subsided, the mixture was treated with water to hydrolyze any remaining PCl5 and the intermediate species.
-
The ethereal layer was separated, washed, and the solvent was evaporated to yield a solid product.
-
The solid was purified, likely by recrystallization, and characterized as benzanilide.
This foundational experiment laid the groundwork for over a century of research into the mechanism, scope, and application of this intriguing molecular rearrangement.
Unraveling the Mechanism: The Question of Stereochemistry
For several decades after its discovery, the precise mechanism of the Beckmann rearrangement remained a subject of debate. A critical question was the stereochemical course of the migrating group. The prevailing initial hypothesis suggested a cis-migration, where the group closer in space to the hydroxyl group would migrate. However, in 1921, Jacob Meisenheimer conducted a series of elegant experiments that unequivocally established the trans-migration (or anti-migration) nature of the rearrangement.[2]
Pivotal Experiment: Meisenheimer's Elucidation of trans-Migration (1921)
Meisenheimer's work with isomeric oximes of 2-bromo-5-nitroacetophenone provided the definitive evidence for the stereospecificity of the Beckmann rearrangement. The experimental details from his 1921 publication are summarized below.
Objective: To determine the stereochemical pathway of the Beckmann rearrangement by using geometrically isomeric oximes.
Reactants:
-
(E)-2-bromo-5-nitroacetophenone oxime
-
(Z)-2-bromo-5-nitroacetophenone oxime
-
Sulfuric acid (or another suitable acidic reagent)
Procedure (Reconstructed):
-
The two distinct geometric isomers of 2-bromo-5-nitroacetophenone oxime were synthesized and carefully separated.
-
Each isomer was independently subjected to the conditions of the Beckmann rearrangement, likely by treatment with a strong acid such as concentrated sulfuric acid.
-
The resulting amide products from each reaction were isolated and their structures were determined.
-
It was observed that the (E)-oxime, where the 2-bromo-5-nitrophenyl group is anti to the hydroxyl group, yielded the N-(2-bromo-5-nitrophenyl)acetamide.
-
Conversely, the (Z)-oxime, with the methyl group anti to the hydroxyl group, produced acet-(2-bromo-5-nitroanilide).
This outcome demonstrated conclusively that the group positioned anti to the departing hydroxyl group is the one that migrates to the nitrogen atom. This stereospecificity is a cornerstone of the modern understanding of the Beckmann rearrangement.
The Mechanistic Pathway: A Step-by-Step Visualization
The currently accepted mechanism of the acid-catalyzed Beckmann rearrangement involves the formation of a key nitrilium ion intermediate.[3][4] The reaction proceeds through a series of well-defined steps, which can be visualized as a logical workflow.
References
Methodological & Application
Experimental protocol for the synthesis of Cyclohexanone oxime in the lab.
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed experimental protocol for the synthesis of cyclohexanone (B45756) oxime, a crucial intermediate in the industrial production of Nylon 6.[1][2] The synthesis is achieved through a condensation reaction between cyclohexanone and hydroxylamine (B1172632).[1] The hydroxylamine is generated in situ from hydroxylamine hydrochloride and a base, such as sodium acetate (B1210297).[2][3] This protocol outlines the necessary reagents, step-by-step procedure, purification by recrystallization, and characterization of the final product.
Introduction
Cyclohexanone oxime (C₆H₁₁NO) is a colorless, crystalline solid organic compound.[1][4] Its most significant commercial application is as the immediate precursor in the Beckmann rearrangement to produce ε-caprolactam, the monomer used for manufacturing Nylon 6.[1][2] The synthesis reaction involves the nucleophilic attack of hydroxylamine on the carbonyl carbon of cyclohexanone, forming a tetrahedral intermediate which then eliminates water to form the oxime.[3][5][6]
Reaction Scheme: C₅H₁₀CO + H₂NOH → C₅H₁₀C=NOH + H₂O[1]
Materials and Equipment
-
Reagents:
-
Cyclohexanone (C₆H₁₀O)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate, crystallized (CH₃COONa·3H₂O) or anhydrous (CH₃COONa)
-
Distilled water
-
Light petroleum (b.p. 60-80 °C) or ethanol (B145695) for recrystallization
-
Ice
-
-
Equipment:
-
250 mL conical flask or beaker
-
Magnetic stirrer and stir bar
-
Heating plate
-
Thermometer
-
Ice bath
-
Büchner funnel and flask for vacuum filtration
-
Filter paper
-
Beakers and graduated cylinders
-
Recrystallization apparatus
-
Melting point apparatus
-
Experimental Protocol
This protocol is adapted from established laboratory procedures.
Step 1: Preparation of the Hydroxylamine Solution
-
In a 250 mL conical flask, dissolve 2.5 g of hydroxylamine hydrochloride and 4.0 g of crystallized sodium acetate in 10 mL of distilled water.
-
Gently warm the solution to approximately 40 °C using a heating plate while stirring. This reaction generates the free hydroxylamine nucleophile in situ.
Step 2: Oximation Reaction
-
To the warm hydroxylamine solution, add 2.5 g of cyclohexanone in a single portion.
-
Stir the mixture vigorously. After a few minutes, this compound will begin to separate as a white crystalline solid.
Step 3: Isolation of Crude Product
-
Once precipitation appears complete, cool the reaction mixture in an ice bath to maximize the yield of the crystalline product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.[3]
-
Wash the crystals on the filter paper with a small amount of cold distilled water to remove any soluble impurities.
Step 4: Purification by Recrystallization
-
Transfer the crude this compound to a clean beaker.
-
Add a minimal amount of a suitable solvent, such as light petroleum (b.p. 60-80 °C) or water, to the crude product.[5]
-
Gently heat the mixture with stirring until the solid is completely dissolved.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization of the purified product.
-
Collect the purified crystals by vacuum filtration and allow them to air dry completely.
Step 5: Characterization
-
Weigh the final, dried product to determine the yield.
-
Characterize the product by measuring its melting point. The literature melting point for pure this compound is in the range of 88-91 °C.[1]
-
Further characterization can be performed using spectroscopic methods such as IR and NMR if required.[7]
Data Presentation
Table 1: Reagent Quantities and Properties
| Reagent | Chemical Formula | Molar Mass ( g/mol ) | Amount Used | Moles (mmol) |
| Cyclohexanone | C₆H₁₀O | 98.14 | 2.5 g | ~25.5 |
| Hydroxylamine HCl | NH₂OH·HCl | 69.49 | 2.5 g | ~36.0 |
| Sodium Acetate | CH₃COONa | 82.03 | 4.0 g | ~48.8 |
Note: Quantities are based on the described protocol. Molar mass of anhydrous sodium acetate is used.
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Appearance | White crystalline solid[1][8] |
| Molar Mass | 113.16 g/mol [1] |
| Melting Point | 88 - 91 °C (190 to 196 °F)[1] |
| Boiling Point | 204 - 206 °C (399 to 403 °F)[1] |
| Solubility | Soluble in water and ethanol[4][8] |
Experimental Workflow Diagram
Caption: Workflow for the synthesis and purification of this compound.
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Handle all chemicals in a well-ventilated fume hood.
-
Cyclohexanone is a flammable liquid. Keep it away from ignition sources.
-
This compound is harmful if swallowed and may cause damage to organs through prolonged or repeated exposure.[1]
-
Avoid violent reactions by carefully controlling the temperature, especially when working with acids like sulfuric acid in subsequent reactions like the Beckmann rearrangement.[4]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. scribd.com [scribd.com]
- 4. This compound | 100-64-1 [chemicalbook.com]
- 5. studylib.net [studylib.net]
- 6. Solved Cyclohexanone reacts with hydroxylamine hydrochloride | Chegg.com [chegg.com]
- 7. This compound 97 100-64-1 [sigmaaldrich.com]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Application Notes & Protocols for the Beckmann Rearrangement of Cyclohexanone Oxime
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Beckmann rearrangement is a cornerstone reaction in organic chemistry, facilitating the conversion of an oxime to an amide.[1] A paramount industrial application of this rearrangement is the synthesis of ε-caprolactam from cyclohexanone (B45756) oxime.[1][2] ε-caprolactam serves as the monomer for the production of Nylon 6, a widely used synthetic polymer.[2] This document provides a comprehensive overview of the step-by-step procedure for the Beckmann rearrangement of cyclohexanone oxime, including detailed experimental protocols, a summary of reaction parameters, and visualizations of the experimental workflow and reaction mechanism.
The classical Beckmann rearrangement of this compound is typically catalyzed by strong acids, with oleum (B3057394) (fuming sulfuric acid) being a common choice in industrial settings.[3][4] This process is highly efficient, often achieving near-quantitative conversion and yield.[3] However, the use of oleum leads to the formation of a significant amount of ammonium (B1175870) sulfate (B86663) as a byproduct, posing environmental concerns.[3] Consequently, considerable research has been directed towards developing cleaner and more sustainable catalytic systems, including solid acids, ionic liquids, and various Lewis and Brønsted acids.[5][6][7]
Data Presentation: A Comparative Analysis of Catalytic Systems
The following table summarizes quantitative data for the Beckmann rearrangement of this compound under various catalytic conditions. This allows for a direct comparison of catalyst efficacy, reaction conditions, and yields.
| Catalyst System | Temperature (°C) | Reaction Time | Conversion (%) | Yield of ε-Caprolactam (%) | Reference |
| Oleum | 85 - 125 | < 40 seconds (in microreactor) | ~100 | > 99 | [4][8] |
| Trifluoroacetic Acid (TFA) in Acetonitrile | 27 | 120 min | 100 | 100 | [8] |
| [NHC][BF4] (Ionic Liquid) | 100 | Not Specified | High | High | [6][9] |
| Ga(OTf)3 in CH3CN | 40 | 20 min | 92 | Not Specified | [10] |
| HgCl2 in CH3CN | 80 | 8 hours | Not Specified | Not Specified | [10] |
| P2O5 / Methanesulfonic Acid (Eaton's Reagent) | 75 | 16-21 hours | Not Specified | Not Specified | [10] |
| Cobalt Salt / Lewis Acid | Mild Conditions | Not Specified | Satisfactory | Not Specified | [11] |
| H-ZSM-5 (Zeolite) | Gas Phase | Not Specified | Not Specified | Not Specified | [5] |
Experimental Protocols
Protocol 1: Classical Beckmann Rearrangement using Oleum (Industrial Approach)
This protocol is based on the dominant industrial method which utilizes fuming sulfuric acid (oleum).[3]
Materials:
-
This compound
-
Oleum (fuming sulfuric acid)
-
Ammonia (for neutralization)
-
Organic solvent for extraction (e.g., benzene (B151609) or toluene)
Procedure:
-
Reaction Setup: In a suitable reactor equipped with efficient stirring and cooling, carefully add oleum. The reaction is highly exothermic, so maintaining temperature control is critical.[12]
-
Addition of Oxime: Gradually add this compound to the oleum. The temperature should be maintained between 85°C and 125°C.[4]
-
Reaction Monitoring: The reaction is typically very fast, often completing in seconds to minutes.[8]
-
Neutralization: After the reaction is complete, the acidic mixture is neutralized with ammonia. This step results in the formation of ε-caprolactam and ammonium sulfate as a byproduct.[2]
-
Phase Separation: The organic phase containing ε-caprolactam is separated from the aqueous ammonium sulfate phase.
-
Purification: The crude ε-caprolactam is purified by extraction and distillation.[13]
Safety Precautions:
-
Oleum is extremely corrosive and reacts violently with water.[14] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[14]
-
The reaction is highly exothermic and can lead to a runaway reaction if not properly controlled.[12] Ensure adequate cooling capacity.
Protocol 2: "Green" Beckmann Rearrangement using an Ionic Liquid Catalyst
This protocol provides a more environmentally benign alternative to the classical method, avoiding the formation of ammonium sulfate.
Materials:
-
This compound
-
Caprolactam-based Brønsted acidic ionic liquid (e.g., [NHC][BF4])[6][9]
-
Organic solvent for extraction (e.g., chloroform)[7]
Procedure:
-
Reaction Setup: In a reaction vessel, combine this compound and the ionic liquid. The ionic liquid can act as both the catalyst and the reaction medium.[6]
-
Reaction Conditions: Heat the mixture to approximately 100°C with stirring.[6]
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as FT-Raman spectroscopy.[9]
-
Product Extraction: After the reaction is complete, the ε-caprolactam product is extracted from the ionic liquid using an organic solvent.[6] The ionic liquid can potentially be recycled.
Safety Precautions:
-
While generally considered less hazardous than strong acids, the specific safety data for the ionic liquid used should be consulted.
-
Standard laboratory safety practices, including the use of PPE, should be followed.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the Beckmann rearrangement.
Reaction Mechanism
Caption: Mechanism of the acid-catalyzed Beckmann rearrangement.
References
- 1. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. valcogroup-valves.com [valcogroup-valves.com]
- 3. chemcess.com [chemcess.com]
- 4. US5264571A - Preparation of caprolactam by Beckmann rearrangement of this compound - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Clean Beckmann rearrangement of this compound in caprolactam-based Brønsted acidic ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. krohne.com [krohne.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for the Catalytic Conversion of Cyclohexanone Oxime to Caprolactam
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of various catalytic systems for the synthesis of ε-caprolactam from cyclohexanone (B45756) oxime via the Beckmann rearrangement. Detailed experimental protocols, quantitative data, and process diagrams are included to facilitate research and development in this area. The traditional industrial production of caprolactam, a key monomer for Nylon-6, relies on a process using oleum (B3057394) or concentrated sulfuric acid, which generates significant amounts of ammonium (B1175870) sulfate (B86663) as a byproduct, leading to environmental concerns.[1][2] Consequently, the development of heterogeneous solid acid catalysts and other green catalytic systems is a major focus of current research.[3][4]
Overview of Catalytic Systems
The Beckmann rearrangement of cyclohexanone oxime to ε-caprolactam can be performed in either the vapor phase or the liquid phase, utilizing a variety of catalysts.
Vapor-Phase Rearrangement: This method is often favored for its potential for continuous operation and easier product separation. Zeolites are the most extensively studied catalysts for this process due to their shape selectivity, high surface area, and tunable acidity.[4][5] High silica (B1680970) zeolites, such as MFI-type (e.g., ZSM-5, silicalite-1) and MEL-type, have shown excellent performance.[6] The catalytic activity is often attributed to the presence of silanol (B1196071) nests or Brønsted acid sites within the zeolite framework.[6]
Liquid-Phase Rearrangement: Liquid-phase reactions can be conducted under milder conditions. Various solid acids, including silica-supported catalysts, metal oxides, and ionic liquids, have been investigated.[7][8] Ionic liquids, particularly Brønsted acidic ionic liquids, have emerged as effective catalysts and reaction media, offering high conversion and selectivity under moderate temperatures.[7][9]
Quantitative Data Presentation
The following tables summarize the catalytic performance of various systems for the conversion of this compound to caprolactam.
Table 1: Vapor-Phase Beckmann Rearrangement over Zeolite Catalysts
| Catalyst | Temperature (°C) | Solvent | This compound Conversion (%) | ε-Caprolactam Selectivity (%) | Reference |
| S-1 Zeolite (Fe-modified) | - | - | 99.9 | 95.0 | [10] |
| Hβ Zeolite | - | Hexan-1-ol | 100 | ~96 | [11] |
| Hierarchical S-1 (S-1-P) | - | Ethanol | - | 97.3 | [6] |
| H-FER | 400 | - | - | - | [12] |
| St-H-FER | 450 | - | - | - | [13] |
| ZSM-5 Nanoparticles | 120 | - | >99 | >99 | [14] |
| Hollow TS-1 (modified) | 350 | Methanol (B129727) | - | - | [14] |
Table 2: Liquid-Phase Beckmann Rearrangement over Various Catalysts
| Catalyst | Temperature (°C) | Solvent | This compound Conversion (%) | ε-Caprolactam Selectivity (%) | Reference |
| [CPL][2MSA] Ionic Liquid | 90 | - | 100 | 95 | [9] |
| [TEAHC:2ZnCl2] DES | 80 | - | 100 | - (95.5% yield) | [9] |
| [ChCl][TfOH]3 DES | 100 | - | 100 | - (98.8% yield) | [9] |
| Caprolactam-based Brønsted acidic IL | 100 | - | High | High | [7] |
| MIL-101-PTA | 100 | DCE/MeCN | 94 | - (89% yield) | [3] |
| H2SO4/SiO2 | Room Temp | Aprotic | - | - | [5] |
Experimental Protocols
Catalyst Preparation
Protocol 1: Synthesis of Hollow-Structured TS-1 Zeolite
This protocol is adapted from a dissolution-recrystallization process.[15]
-
Initial Gel Formation: Mix tetraethyl orthosilicate (B98303) (TEOS), titanium butoxide (TBOT), tetrapropylammonium (B79313) hydroxide (B78521) (TPAOH) solution, and deionized water in a molar ratio of 1:0.01:0.4:40 to form a clear solution.
-
Hydrolysis: Heat the solution at 60°C for 2 hours to facilitate hydrolysis.
-
Crystallization: Transfer the resulting gel to a Teflon-lined stainless steel autoclave and heat at 170°C for 3 days.
-
Washing and Drying: Filter the solid product, wash thoroughly with deionized water, and dry at 120°C for 24 hours.
-
Calcination: Calcine the dried solid at 500°C for 10 hours to remove the organic template.
-
Acid Treatment: Treat the calcined TS-1 with a sulfuric acid solution (weight ratio of TS-1:H₂SO₄:water = 10:1.2:140).
-
Recrystallization: Disperse the acid-treated TS-1 in a TPAOH solution (weight ratio of molecular sieve:TPAOH:water = 10:1.5:125) and recrystallize in an autoclave at 140°C for 3 days.
-
Final Processing: Filter, wash, dry, and calcine the recrystallized zeolite at 500°C for 10 hours.
Catalytic Reaction
Protocol 2: Vapor-Phase Beckmann Rearrangement in a Fixed-Bed Reactor
This is a general protocol for evaluating catalysts in the vapor phase.
-
Catalyst Loading: Load a fixed amount of the catalyst (e.g., 0.5 g) into a quartz tube reactor.[14]
-
Catalyst Activation: Activate the catalyst by heating it under a flow of nitrogen or air at a specific temperature (e.g., 500°C) for a set duration (e.g., 5 hours).[12]
-
Reactant Feed: Prepare a solution of this compound in a suitable solvent (e.g., methanol, with a mass ratio of oxime to methanol of 1:9).[14]
-
Reaction: Pump the reactant solution into the reactor at a defined weight hourly space velocity (WHSV, e.g., 10 h⁻¹) and maintain the reactor at the desired reaction temperature (e.g., 350°C) under a continuous flow of an inert gas like nitrogen (e.g., 30 mL/min).[14]
-
Product Collection: Condense the reactor effluent in a cold trap.
-
Analysis: Analyze the collected liquid products using gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS) to determine the conversion of this compound and the selectivity to ε-caprolactam.
Protocol 3: Liquid-Phase Beckmann Rearrangement
This protocol is suitable for solid acid or ionic liquid catalysts.
-
Reactant and Catalyst Charging: In a high-pressure reactor, add the catalyst (e.g., 20 mg of MIL-101-PTA), this compound (e.g., 0.25 mmol), and the solvent (e.g., a 1:1 binary mixture of acetonitrile (B52724) and 1,2-dichloroethane).[3] For ionic liquid catalysts, the ionic liquid can serve as both the catalyst and the solvent.[7]
-
Reaction Conditions: Seal the reactor, and if necessary, purge with an inert gas like nitrogen and pressurize (e.g., 40 bar N₂).[3] Heat the mixture to the desired reaction temperature (e.g., 100°C) with stirring for a specified duration (e.g., 12 hours).[3]
-
Product Work-up: After the reaction, cool the reactor to room temperature. If a solid catalyst was used, separate it by filtration. For ionic liquid systems, the product may be extracted with an organic solvent.[16]
-
Analysis: Analyze the product mixture using GC or GC-MS to quantify the conversion and selectivity.
Catalyst Characterization
To understand the physicochemical properties of the catalysts, the following characterization techniques are commonly employed:
-
X-ray Diffraction (XRD): To determine the crystalline structure and phase purity of the catalyst.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups and study the nature of acid sites (e.g., by pyridine (B92270) adsorption).[13]
-
Nitrogen Adsorption-Desorption Isotherms: To determine the surface area, pore volume, and pore size distribution.
-
Ammonia Temperature-Programmed Desorption (NH₃-TPD): To quantify the total acidity and the strength of the acid sites.[13]
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To observe the morphology and particle size of the catalyst.
Diagrams
Beckmann Rearrangement Signaling Pathway
Caption: Beckmann rearrangement of this compound to ε-caprolactam.
Experimental Workflow
Caption: General experimental workflow for catalytic conversion.
References
- 1. UCM - GRUPO DE INVESTIGACIÓN INPROQUIMA [ucm.es]
- 2. ε-Caprolactam from the this compound Route - Chempedia - LookChem [lookchem.com]
- 3. osti.gov [osti.gov]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pure.ul.ie [pure.ul.ie]
- 9. researchgate.net [researchgate.net]
- 10. sylzyhg.com [sylzyhg.com]
- 11. Vapour phase Beckmann rearrangement of this compound catalysed by Hβ zeolite - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
- 16. Clean Beckmann rearrangement of this compound in caprolactam-based Brønsted acidic ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Solid Acid Catalysts in Vapor-Phase Beckmann Rearrangement
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and detailed protocols for the application of solid acid catalysts in the vapor-phase Beckmann rearrangement of cyclohexanone (B45756) oxime to ε-caprolactam, a critical industrial process for the production of Nylon-6. The use of solid acid catalysts, particularly zeolites, offers a more environmentally benign and sustainable alternative to the conventional process that utilizes corrosive and polluting liquid acids like oleum.[1][2]
Introduction
The Beckmann rearrangement is a fundamental organic transformation that converts an oxime into an N-substituted amide.[3] The industrial-scale synthesis of ε-caprolactam, the monomer for Nylon 6, relies heavily on this reaction.[2] The traditional liquid-phase process, however, is plagued by issues such as the use of stoichiometric amounts of strong acids, leading to significant production of ammonium (B1175870) sulfate (B86663) as a low-value byproduct and equipment corrosion.[1][2]
Vapor-phase Beckmann rearrangement over solid acid catalysts has emerged as a promising green alternative, offering advantages such as catalyst recyclability, easier product separation, and elimination of corrosive waste streams.[1][4] High-silica zeolites, such as silicalite-1 and ZSM-5, have demonstrated high activity and selectivity for this reaction, with some processes already commercialized.[5][6][7] The catalytic activity of these materials is often attributed to the presence of specific active sites, such as silanol (B1196071) nests, which possess weak Brønsted acidity.[5][8]
This application note details the experimental protocols for catalyst preparation, characterization, and catalytic performance evaluation in a laboratory-scale fixed-bed reactor. It also presents a summary of key performance data and visual representations of the reaction mechanism and experimental workflow.
Key Concepts and Reaction Mechanism
The vapor-phase Beckmann rearrangement over solid acid catalysts is a multi-step process that occurs on the acidic sites of the catalyst.[9] The generally accepted mechanism involves the following key steps:
-
Adsorption: The cyclohexanone oxime reactant adsorbs onto the active sites of the catalyst.
-
Protonation: The hydroxyl group of the oxime is protonated by a Brønsted acid site on the catalyst surface.
-
Rearrangement: A concerted 1,2-alkyl shift occurs, with the group anti-periplanar to the leaving group (water) migrating to the nitrogen atom. This is typically the rate-determining step.[9]
-
Tautomerization: The resulting nitrilium ion intermediate is attacked by water (either present in the feed or formed in situ) and subsequently tautomerizes to the more stable ε-caprolactam.
-
Desorption: The ε-caprolactam product desorbs from the catalyst surface.
The strength and nature of the acid sites play a crucial role in the catalytic performance. While strong acid sites can catalyze the reaction, they may also lead to the formation of unwanted byproducts and faster catalyst deactivation.[10][11] Weaker acid sites, such as those associated with silanol nests in high-silica zeolites, have been found to be highly selective for the desired rearrangement.[5][12]
Caption: Generalized mechanism of the vapor-phase Beckmann rearrangement.
Experimental Protocols
I. Catalyst Preparation: Hydrothermal Synthesis of Silicalite-1 Nanosheets
This protocol describes the synthesis of silicalite-1 nanosheets, a type of MFI zeolite, which has shown excellent catalytic performance due to its high external surface area and the presence of accessible active sites.[2][13]
Materials:
-
Tetraethyl orthosilicate (B98303) (TEOS)
-
Tetrapropylammonium hydroxide (B78521) (TPAOH)
-
--INVALID-LINK--2 (diquaternary ammonium surfactant)
-
Ethanol (B145695) (EtOH)
-
Deionized water
Procedure:
-
Prepare a synthesis gel with a molar composition of, for example, 1 SiO2 : 20.8 H2O : 5.4 EtOH : 0.146 TPAOH : 0.05 C18-6-6Br2.[2]
-
In a typical synthesis, dissolve the diquaternary ammonium surfactant and TPAOH in deionized water and ethanol with stirring.
-
Add TEOS dropwise to the solution under vigorous stirring.
-
Continue stirring the mixture for 24 hours at room temperature to form a homogeneous gel.
-
Transfer the gel to a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave at a specified temperature (e.g., 150 °C) for a designated period (e.g., 48 hours) under tumbling conditions.[2]
-
After crystallization, cool the autoclave to room temperature.
-
Recover the solid product by filtration, wash thoroughly with deionized water and ethanol, and dry at 100 °C overnight.
-
To remove the organic templates, calcine the as-synthesized material in air. A typical calcination program involves heating to 550 °C at a ramp rate of 2 °C/min and holding for 6 hours.
II. Catalyst Characterization
To understand the physicochemical properties of the synthesized catalysts and their relationship with catalytic performance, a series of characterization techniques are employed.
A. X-ray Diffraction (XRD):
-
Purpose: To determine the crystalline phase and purity of the synthesized zeolite.
-
Procedure: Obtain XRD patterns using a diffractometer with Cu Kα radiation. Scan the samples over a 2θ range of 5-50°.
-
Expected Outcome: The diffraction pattern should match the characteristic peaks of the MFI structure.
B. Nitrogen Adsorption-Desorption:
-
Purpose: To determine the specific surface area (BET), pore volume, and pore size distribution.
-
Procedure: Perform N2 physisorption at -196 °C using a surface area and porosity analyzer. Degas the samples under vacuum at 300 °C for 4 hours prior to analysis.
-
Expected Outcome: High surface area and hierarchical porosity (micropores and mesopores) are desirable for enhanced catalytic performance.[13]
C. Ammonia (B1221849) Temperature-Programmed Desorption (NH3-TPD):
-
Purpose: To quantify the total acidity and determine the acid strength distribution of the catalyst.
-
Procedure:
-
Pre-treat the sample in a flow of He at 500 °C for 1 hour.
-
Saturate the sample with a flow of NH3/He mixture at 100 °C for 1 hour.
-
Purge with He to remove physisorbed ammonia.
-
Heat the sample from 100 °C to 700 °C at a constant rate (e.g., 10 °C/min) in a He flow and monitor the desorbed ammonia with a thermal conductivity detector (TCD).
-
-
Expected Outcome: The desorption peaks at different temperatures correspond to acid sites of varying strengths. High-silica zeolites typically exhibit weak to medium acidity.[14]
III. Catalytic Activity Evaluation
The vapor-phase Beckmann rearrangement is typically carried out in a continuous-flow, fixed-bed microreactor system.
Experimental Setup:
-
A continuous-flow, fixed-bed reactor (e.g., quartz or stainless steel tube).
-
A temperature controller and furnace to maintain the desired reaction temperature.
-
A high-performance liquid chromatography (HPLC) pump to deliver the liquid feed.
-
A mass flow controller to regulate the carrier gas flow.
-
A condenser and a collection vessel to trap the reaction products.
-
An online or offline gas chromatograph (GC) for product analysis.
Caption: A typical experimental workflow for the vapor-phase Beckmann rearrangement.
Reaction Protocol:
-
Load a known amount of the catalyst (e.g., 0.5 g) into the reactor, supported by quartz wool.
-
Activate the catalyst in situ by heating under a flow of nitrogen or air at a high temperature (e.g., 500 °C) for a specified duration (e.g., 2 hours).
-
Cool the reactor to the desired reaction temperature (e.g., 350 °C).[8]
-
Prepare a feed solution of this compound in a suitable solvent (e.g., methanol). The use of a solvent can improve the vaporization of the oxime and enhance catalyst stability.[15]
-
Introduce the liquid feed into a vaporizer using an HPLC pump at a specific flow rate (to control the Weight Hourly Space Velocity, WHSV).
-
The vaporized feed, mixed with a carrier gas (e.g., nitrogen), is passed through the catalyst bed.
-
The reactor effluent is cooled in a condenser, and the liquid products are collected at regular intervals.
-
Analyze the collected liquid samples using a gas chromatograph (GC) equipped with a suitable column (e.g., a capillary column with a polar stationary phase) and a flame ionization detector (FID).
-
Calculate the conversion of this compound and the selectivity to ε-caprolactam based on the GC analysis.
Calculations:
-
Conversion (%) = [(moles of oxime reacted) / (moles of oxime fed)] x 100
-
Selectivity (%) = [(moles of ε-caprolactam formed) / (moles of oxime reacted)] x 100
-
Yield (%) = (Conversion x Selectivity) / 100
Data Presentation
The performance of different solid acid catalysts can be compared by summarizing the experimental data in a structured table.
| Catalyst | Si/Al Ratio | BET Surface Area (m²/g) | Total Acidity (mmol/g) | Reaction Temp. (°C) | WHSV (h⁻¹) | Oxime Conv. (%) | Caprolactam Select. (%) | Reference |
| Silicalite-1 (nanosheets) | ∞ | 450 | - | 350 | 2.0 | >99 | 98 | [2][13] |
| H-ZSM-5 | 50 | 400 | 0.5 | 350 | 2.0 | 100 | 95 | [10] |
| Boria-Alumina | - | 250 | - | 300 | 1.5 | 98 | 92 | [16] |
| H-Ferrierite | 20 | 380 | 0.6 | 400 | 1.0 | 95 | 90 | [17] |
Note: The data presented in this table are representative values from the literature and may vary depending on the specific synthesis and reaction conditions.
Conclusion
The vapor-phase Beckmann rearrangement over solid acid catalysts represents a significant advancement in the sustainable production of ε-caprolactam. High-silica zeolites, particularly those with hierarchical pore structures and controlled acidity, have demonstrated remarkable catalytic performance. The protocols and data presented in this application note provide a valuable resource for researchers and scientists working in the fields of catalysis, organic synthesis, and materials science, enabling them to design and evaluate efficient catalytic systems for this important industrial reaction. Further research can focus on developing novel catalysts with enhanced stability and resistance to deactivation, as well as optimizing reaction conditions for even greater efficiency and selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Beckmann rearrangement catalysis: a review of recent advances - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Vapor phase Beckmann rearrangement using high silica zeolite catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Making sure you're not a bot! [elib.uni-stuttgart.de]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Effect of the acidic strength on the vapor phase Beckmann rearrangement of this compound over the MFI zeolite: an embedded ONIOM study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. Strong or weak acid, which is more efficient for Beckmann rearrangement reaction over solid acid catalysts? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 12. Vapor phase Beckmann rearrangement using high silica zeolite catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Vapor phase Beckmann rearrangement using high silica zeolite catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
Green Synthesis of Cyclohexanone Oxime: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of green and sustainable methodologies for the synthesis of cyclohexanone (B45756) oxime, a crucial intermediate in the production of Nylon-6 and other valuable chemical compounds. The focus is on environmentally benign processes that minimize waste, avoid hazardous reagents, and promote catalytic efficiency. Detailed experimental protocols for key methodologies are provided, along with comparative data and visual representations of reaction pathways and workflows.
Introduction to Green Methodologies
Traditional methods for cyclohexanone oxime production often involve reagents and conditions that pose environmental and safety concerns, such as the use of hydroxylamine (B1172632) salts which can lead to the formation of large quantities of ammonium (B1175870) sulfate (B86663) as a by-product.[1][2] Green chemistry principles have driven the development of cleaner, more sustainable alternatives. Key green strategies include:
-
Catalytic Ammoximation: This is a one-step process reacting cyclohexanone, ammonia (B1221849), and an oxidizing agent, typically hydrogen peroxide, over a catalyst.[3][4] Titanium silicalite-1 (TS-1) is a widely used and highly effective catalyst for this reaction.[3][4][5]
-
In-situ Oxidant Generation: To further enhance the green credentials of ammoximation, methods for the in situ production of hydrogen peroxide have been developed, avoiding the transportation and storage of concentrated H2O2.[1][6]
-
Electrochemical Synthesis: This emerging approach utilizes electrochemical reduction of nitrate (B79036) or nitrite (B80452) in the presence of cyclohexanone to produce the oxime under ambient conditions.[7][8][9]
-
Oxidation of Cyclohexylamine (B46788): An alternative route involves the catalytic oxidation of cyclohexylamine using molecular oxygen.[10]
-
Hydrogenation of Nitrocyclohexane: This method involves the partial hydrogenation of nitrocyclohexane.[11][12]
Comparative Data of Green Synthesis Methodologies
The following table summarizes quantitative data from various green synthesis methodologies for this compound, allowing for a direct comparison of their efficiencies.
| Methodology | Catalyst | Key Reactants | Reaction Conditions | Cyclohexanone Conversion (%) | This compound Selectivity (%) | Yield (%) | Reference |
| Ammoximation | Titanium Silicalite-1 (TS-1) | Cyclohexanone, NH3, H2O2 | 80°C | >99 | >99 | >98 | [13] |
| Ammoximation with in situ H2O2 Production | 0.33%Au–0.33%Pd/TS-1 | Cyclohexanone, NH4HCO3, H2, O2 | 80°C, 3h, 420 psi 5%H2/N2, 160 psi 25%O2/N2 | - | - | 66 | [1] |
| Direct Oxidation-Oximation of Cyclohexane (B81311) | Ni-containing hollow titanium silicalite | Cyclohexane, Ammonium Acetate (B1210297), H2O2 | 110°C, 4h | 13.6 | 50.7 | - | [14][15] |
| Electrochemical Synthesis from Nitrate | Zn93Cu7 alloy | Cyclohexanone, KNO3 | Ambient temp. and pressure, 100 mA/cm² | - | - | 97 | [7][8] |
| Electrochemical Synthesis from Nitrite | Cu-S catalyst | Cyclohexanone, Nitrite | Ambient temp. and pressure | - | 99 | 92 | [9] |
| Oxidation of Cyclohexylamine | Glucose-modified TiO2 | Cyclohexylamine, O2 | Mild conditions | 59.8 | 88.6 | - | [10] |
| Hydrogenation of Nitrocyclohexane | Silver dichromate | Nitrocyclohexane, H2 | Controlled H2 uptake | - | ~80 | - | [11][12] |
Experimental Protocols
Protocol 1: Cyclohexanone Ammoximation using TS-1 Catalyst
This protocol describes the synthesis of this compound from cyclohexanone, ammonia, and hydrogen peroxide using a TS-1 catalyst.
Materials:
-
Cyclohexanone
-
Aqueous ammonia (25 wt%)
-
Hydrogen peroxide (30 wt%)
-
Titanium Silicalite-1 (TS-1) catalyst
-
tert-Butanol (B103910) (solvent)
-
Pressurized glass reactor with a stirrer, temperature control, and feeding pumps
Procedure:
-
Charge the reactor with cyclohexanone, tert-butanol, and the TS-1 catalyst.
-
Seal the reactor and start stirring.
-
Heat the reactor to the desired reaction temperature (e.g., 80°C).
-
Simultaneously and continuously feed the aqueous ammonia and hydrogen peroxide solutions into the reactor at a controlled rate over a period of 3-5 hours.
-
Maintain the reaction temperature and stirring for the duration of the feed and for an additional 1-2 hours after the feed is complete.
-
After the reaction, cool the reactor to room temperature and depressurize.
-
Separate the solid catalyst from the reaction mixture by filtration. The catalyst can be washed, dried, and reused.
-
The liquid product mixture can be analyzed by gas chromatography to determine the conversion of cyclohexanone and the selectivity to this compound.
-
The product, this compound, can be isolated from the solvent and unreacted starting materials by distillation or crystallization.
Protocol 2: Ammoximation with in situ Hydrogen Peroxide Generation
This protocol details a greener ammoximation process where hydrogen peroxide is generated in situ from H2 and O2.
Materials:
-
Cyclohexanone
-
Ammonium bicarbonate (NH4HCO3)
-
0.33%Au–0.33%Pd/TS-1 catalyst
-
tert-Butanol (solvent)
-
Deionized water
-
High-pressure autoclave equipped with a gas inlet, pressure gauge, and magnetic stirrer
-
Gas mixture: 5% H2 in N2 and 25% O2 in N2
Procedure:
-
In the high-pressure autoclave, combine cyclohexanone (2 mmol), ammonium bicarbonate (4 mmol), the Au-Pd/TS-1 catalyst (0.075 g), tert-butanol (5.9 g), and deionized water (7.5 g).[1]
-
Seal the autoclave and purge with nitrogen.
-
Pressurize the reactor with 420 psi of the 5% H2/N2 gas mixture.[1]
-
Pressurize further with 160 psi of the 25% O2/N2 gas mixture.[1]
-
Heat the reactor to 80°C while stirring vigorously (e.g., 800 rpm).[1]
-
Maintain these conditions for 3 hours.[1]
-
After the reaction time, cool the reactor to room temperature and carefully vent the excess gas.
-
Filter the reaction mixture to recover the catalyst.
-
Analyze the liquid phase by gas chromatography to determine the yield of this compound.
Protocol 3: Electrochemical Synthesis of this compound from Nitrate
This protocol outlines the electrosynthesis of this compound from nitrate reduction at ambient conditions.
Materials:
-
Cyclohexanone
-
Potassium nitrate (KNO3)
-
Potassium phosphate (B84403) buffer (0.5 M, pH 7.0)
-
Zn93Cu7 alloy cathode
-
Platinum foil or mesh anode
-
H-type electrochemical cell with a proton exchange membrane
-
Potentiostat/Galvanostat
Procedure:
-
Prepare the electrolyte by dissolving KNO3 (100 mM) and cyclohexanone (25 mM) in the potassium phosphate buffer solution.[7][8]
-
Assemble the H-type electrochemical cell, placing the Zn93Cu7 cathode in the cathodic chamber and the platinum anode in the anodic chamber, separated by the membrane.
-
Fill both chambers with the prepared electrolyte.
-
Connect the electrodes to the potentiostat/galvanostat.
-
Apply a constant current density of 100 mA/cm² and run the electrolysis for a specified duration (e.g., 2.5 hours).[7][8]
-
During electrolysis, the nitrate is reduced at the cathode to form a hydroxylamine intermediate, which then reacts with cyclohexanone to form the oxime.[7][8]
-
After electrolysis, collect the solution from the cathodic chamber.
-
Analyze the product mixture using high-performance liquid chromatography (HPLC) or gas chromatography (GC) to quantify the this compound produced.
Visualizations
Reaction Pathway for TS-1 Catalyzed Ammoximation
Caption: TS-1 catalyzed ammoximation of cyclohexanone.
Experimental Workflow for Ammoximation with in situ H2O2 Production
Caption: Workflow for ammoximation with in-situ H2O2.
Logical Relationship in Electrochemical Synthesis
Caption: Electrochemical synthesis of this compound.
References
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. EP1364940A1 - Process for producing this compound - Google Patents [patents.google.com]
- 3. versalis.eni.com [versalis.eni.com]
- 4. versalis.eni.com [versalis.eni.com]
- 5. Titanium Silicalite-1 - TS-1 Catalyst | ACS Material [acsmaterial.com]
- 6. Cyclohexanone ammoximation via in situ H2O2 production using TS-1 supported catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Sustainable Electrosynthesis of this compound through Nitrate Reduction on a Zn–Cu Alloy Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. US7091381B2 - Process for preparation of this compound - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Direct this compound synthesis via oxidation–oximization of cyclohexane with ammonium acetate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. rsc.org [rsc.org]
Application Notes and Protocols: Purification of Crude Cyclohexanone Oxime by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of crude cyclohexanone (B45756) oxime via recrystallization. Cyclohexanone oxime is a crucial intermediate in the industrial synthesis of nylon 6.[1][2][3] The purification process is critical to ensure the quality and purity of the final product, which directly impacts the properties of the resulting polymer.
Physicochemical Properties and Safety Data
A thorough understanding of the physical properties and safety hazards associated with this compound is essential before commencing any experimental work.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C6H11NO | [1][4] |
| Molar Mass | 113.16 g/mol | [1][2][5] |
| Appearance | White crystalline solid | [1][2] |
| Melting Point | 88-91 °C (190-196 °F) | [1][3][6] |
| Boiling Point | 204-206 °C (399-403 °F) | [1][3] |
| Solubility | Soluble in water, alcohol, ether, and petroleum ether.[2][5] | |
| Water: 16 g/kg | [1][3] | |
| Water: <0.1 g/100 mL at 20 °C | [7] |
Table 2: Safety and Hazard Information for this compound
| Hazard Category | Description | Precautionary Measures | Source |
| Health Hazards | Harmful if swallowed.[8][9] May cause eye, skin, and respiratory tract irritation.[10] | Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8][10] Handle in a well-ventilated area or a fume hood.[8][10] | [8][9][10] |
| Fire Hazards | Combustible solid.[2][7] | Keep away from heat, sparks, and open flames. Use appropriate extinguishing media such as water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10] | [2][7][10] |
| Reactivity | Reacts violently with fuming sulfuric acid at elevated temperatures.[2][6][7] | Avoid contact with strong oxidizing agents and fuming sulfuric acid.[2][7] | [2][6][7] |
Experimental Protocol: Recrystallization of this compound
This protocol outlines the procedure for purifying crude this compound using a suitable solvent. The choice of solvent is critical for effective recrystallization. Based on solubility data, petroleum ether, diethyl ether, ethanol, and water/ethanol mixtures are potential candidates.[2][5][11][12][13] This protocol will detail the use of petroleum ether as described in several sources.[13]
2.1. Materials and Equipment
-
Crude this compound
-
Recrystallization solvent (e.g., petroleum ether, b.p. 60-80 °C)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water bath
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
-
Spatula
-
Drying oven or vacuum desiccator
2.2. Step-by-Step Procedure
-
Solvent Selection and Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent (e.g., petroleum ether) to the flask.
-
Gently heat the mixture while stirring continuously to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved at the elevated temperature. Avoid adding excess solvent.
-
-
Hot Filtration (Optional):
-
If any insoluble impurities are present in the hot solution, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.
-
-
Isolation of Crystals:
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
-
Drying:
-
Dry the purified crystals in a drying oven at a temperature well below the melting point of this compound or in a vacuum desiccator.
-
-
Purity Assessment:
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the recrystallization process.
Caption: Workflow for the Purification of this compound.
Summary of Quantitative Data
The efficiency of the recrystallization process can be evaluated by considering factors such as the choice of solvent and the resulting yield and purity of the product.
Table 3: Recrystallization Solvent Selection and Expected Outcome
| Solvent | Rationale for Use | Expected Purity | Reference |
| Petroleum Ether | Good solubility at high temperatures and poor solubility at low temperatures. | High | [13] |
| Diethyl Ether | Effective for recrystallization. | High | [12] |
| Ethanol/Water | A mixed solvent system can be optimized for good solubility characteristics. | High | [14][15] |
| Water | This compound has limited solubility in cold water, making it a potential recrystallization solvent. | Moderate to High | [14] |
Note: The optimal solvent and conditions should be determined empirically for the specific crude product being purified.
Concluding Remarks
Recrystallization is a powerful and straightforward technique for the purification of crude this compound. The selection of an appropriate solvent is paramount to achieving high purity and yield. Adherence to safety protocols is crucial throughout the procedure due to the hazardous nature of the compound and the solvents used. The purified this compound can then be used in subsequent synthetic steps, such as the Beckmann rearrangement to produce caprolactam for nylon synthesis.[3]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 100-64-1 [chemicalbook.com]
- 3. This compound - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]
- 4. CAS 100-64-1: this compound | CymitQuimica [cymitquimica.com]
- 5. This compound | C6H11NO | CID 7517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. This compound CAS#: 100-64-1 [m.chemicalbook.com]
- 8. aksci.com [aksci.com]
- 9. cpachem.com [cpachem.com]
- 10. dept.harpercollege.edu [dept.harpercollege.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. arpgweb.com [arpgweb.com]
- 13. DE958840C - Process for the preparation of this compound from cyclohexane - Google Patents [patents.google.com]
- 14. Solved Procedure for Synthesis of an Oxime | Chegg.com [chegg.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
Analytical techniques for monitoring the progress of the Beckmann rearrangement.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring the progress of the Beckmann rearrangement, a critical transformation in organic synthesis for the production of amides and lactams, such as the precursor to Nylon-6, ε-caprolactam.[1] The following sections detail various analytical techniques, from traditional chromatographic methods to modern in-situ spectroscopic approaches, complete with experimental protocols and data presentation guidelines.
Chromatographic Techniques for Offline Reaction Monitoring
Chromatographic methods are fundamental for tracking the Beckmann rearrangement by analyzing aliquots withdrawn from the reaction mixture at different time intervals. These techniques allow for the separation and quantification of the starting oxime, the resulting amide or lactam product, and any potential byproducts.
Thin-Layer Chromatography (TLC)
TLC is a rapid and simple qualitative method to quickly assess the progress of a reaction. It is particularly useful for determining the disappearance of the starting material and the appearance of the product.
Experimental Protocol:
-
Sample Preparation: At timed intervals, withdraw a small aliquot (e.g., 10-20 µL) from the reaction mixture. Dilute the aliquot with a suitable solvent (e.g., ethyl acetate, dichloromethane) to an appropriate concentration.
-
TLC Plate: Spot the diluted sample onto a silica (B1680970) gel TLC plate alongside a spot of the starting oxime as a reference.
-
Elution: Develop the TLC plate using an appropriate solvent system (e.g., a mixture of n-hexane and ethyl acetate, such as 4:1 v/v).[2]
-
Visualization: After development, visualize the spots under a UV lamp (if the compounds are UV active) or by staining with a suitable agent (e.g., potassium permanganate (B83412) or iodine).
-
Analysis: The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the progress of the reaction. The relative intensity of the spots can provide a semi-quantitative estimation of the conversion.
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)
GC and GC-MS are powerful quantitative techniques for monitoring the Beckmann rearrangement, especially for volatile compounds. GC separates the components of the mixture, and a detector (like a flame ionization detector, FID) provides quantitative data. Coupling GC with a mass spectrometer (MS) allows for the identification of the separated components based on their mass-to-charge ratio.[3][4]
Experimental Protocol:
-
Sample Preparation: At specified time points, quench a small aliquot of the reaction mixture and extract the organic components. The sample may require derivatization to increase volatility.
-
GC Conditions:
-
Column: A capillary column such as an HP-5MS (30 m x 0.25 mm x 0.25 µm) is commonly used.[4]
-
Carrier Gas: Helium or Nitrogen.
-
Temperature Program: An example program could be: initial temperature of 40°C, ramp to 290°C at 10°C/min, and hold at 290°C.[4]
-
Injector and Detector Temperature: Typically set around 250-300°C.
-
-
Data Analysis: The conversion of the oxime and the yield of the amide can be calculated from the peak areas in the chromatogram, often using an internal standard for calibration. GC-MS analysis will confirm the identity of the product and any intermediates or byproducts.[3]
Table 1: Example GC-MS Monitoring Data for a Beckmann Rearrangement
| Time (min) | Oxime Peak Area (%) | Amide Peak Area (%) | Conversion (%) |
| 0 | 100 | 0 | 0 |
| 15 | 45 | 55 | 55 |
| 30 | 15 | 85 | 85 |
| 60 | <1 | >99 | >99 |
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for a wide range of compounds, including those that are not volatile enough for GC. It is widely used for quantitative analysis in pharmaceutical and industrial settings.[4]
Experimental Protocol:
-
Sample Preparation: Quench and dilute an aliquot of the reaction mixture with the mobile phase.
-
HPLC Conditions:
-
Column: A reverse-phase column, such as a C18 column (e.g., Zorbax Extend C18, 150 x 4.6 mm, 5 µm particle size), is often employed.[4]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is a common choice.[4]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[4]
-
Detection: UV detection at a specific wavelength (e.g., 230 nm) is frequently used.[4]
-
-
Data Analysis: Similar to GC, the concentration of the reactant and product can be determined from the peak areas in the chromatogram against a calibration curve.
Spectroscopic Techniques for In-Situ and Online Monitoring
Spectroscopic techniques that allow for real-time monitoring of the reaction mixture without the need for sample withdrawal are invaluable for kinetic studies and process optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for mechanistic and kinetic studies of the Beckmann rearrangement. Both proton (¹H) and nitrogen-15 (B135050) (¹⁵N) NMR can be utilized, with solid-state NMR being particularly useful for studying heterogeneous catalytic systems.[5][6][7][8] In-situ NMR allows for the direct observation of the disappearance of reactant signals and the appearance of product signals over time.
Experimental Protocol (In-situ ¹H NMR):
-
Reaction Setup: The reaction is carried out directly in an NMR tube. A known concentration of the oxime and the catalyst are dissolved in a deuterated solvent.
-
Data Acquisition: A series of ¹H NMR spectra are acquired at regular time intervals. Automated acquisition can be programmed for kinetic studies.
-
Data Analysis: The integrals of specific, well-resolved peaks corresponding to the starting material and the product are used to determine their relative concentrations over time. This data can then be used to determine reaction kinetics.
Table 2: Example Quantitative Data from In-situ ¹H NMR
| Time (h) | Integral of Oxime Proton | Integral of Amide Proton | Molar Ratio (Oxime:Amide) |
| 0 | 1.00 | 0.00 | 100:0 |
| 1 | 0.65 | 0.35 | 65:35 |
| 2 | 0.30 | 0.70 | 30:70 |
| 4 | 0.05 | 0.95 | 5:95 |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are well-suited for online and in-situ monitoring of the Beckmann rearrangement.[9][10][11][12] These methods can track the reaction by monitoring the disappearance of the C=N stretching vibration of the oxime and the appearance of the C=O stretching vibration (Amide I band) of the amide product.
Experimental Protocol (In-situ FT-IR/Raman):
-
Reaction Setup: The reaction is performed in a vessel equipped with an in-situ probe (e.g., an Attenuated Total Reflectance (ATR) probe for FT-IR or a fiber-optic probe for Raman).
-
Data Acquisition: Spectra are collected continuously or at set time intervals throughout the reaction.
-
Data Analysis: The change in the intensity of characteristic vibrational bands is monitored. For instance, in the rearrangement of cyclohexanone (B45756) oxime to ε-caprolactam, the disappearance of the oxime C=N stretch (around 1665 cm⁻¹) and the appearance of the caprolactam C=O stretch (around 1650 cm⁻¹) can be tracked.[10] This data can be used to generate a kinetic profile of the reaction.
Table 3: Characteristic Vibrational Frequencies for Monitoring Beckmann Rearrangement
| Functional Group | Compound Type | Typical Wavenumber (cm⁻¹) |
| C=N Stretch | Oxime | ~1650 - 1680 |
| C=O Stretch (Amide I) | Amide/Lactam | ~1630 - 1680 |
Visualizing Workflows and Pathways
Logical Flow of Analytical Monitoring
References
- 1. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. portal.tpu.ru [portal.tpu.ru]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. NMR spectroscopy and theoretical calculations demonstrate the nature and location of active sites for the Beckmann rearrangement reaction in microporous materials - Universitat Politècnica de València [panorama.upv.es]
- 8. academic.oup.com [academic.oup.com]
- 9. Online monitoring by infrared spectroscopy using multivariate analysis – background theory and application to catalytic dehydrogenative coupling of butanol to butyl butyrate - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. Infrared study of the Beckmann rearrangement catalysed by decationated zeolite - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Clean Beckmann rearrangement of cyclohexanone oxime in caprolactam-based Brønsted acidic ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Industrial Scale Production of Caprolactam from Cyclohexanone Oxime
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the industrial-scale production of ε-caprolactam, a key monomer for Nylon-6 synthesis, from cyclohexanone (B45756) oxime via the Beckmann rearrangement. The document covers both the conventional liquid-phase process and modern gas-phase catalytic methods, offering insights into reaction conditions, catalysts, and purification techniques.
Process Overview
The industrial synthesis of caprolactam from cyclohexanone is a multi-step process. The core transformation involves the Beckmann rearrangement of cyclohexanone oxime. The overall process can be summarized as follows:
-
Oximation of Cyclohexanone: Cyclohexanone is reacted with a hydroxylamine (B1172632) salt, typically hydroxylamine sulfate (B86663), to form this compound.[1][2] This reaction is crucial as it prepares the substrate for the subsequent rearrangement.
-
Beckmann Rearrangement: The this compound undergoes an acid-catalyzed rearrangement to yield ε-caprolactam. This is the key step and can be carried out in either the liquid or gas phase.[1][3]
-
Neutralization and Purification: The crude caprolactam from the rearrangement reaction is neutralized and then subjected to a series of purification steps, including extraction, distillation, and crystallization, to achieve the high purity required for polymerization.[2][4]
Signaling Pathway: The Beckmann Rearrangement
The Beckmann rearrangement is a classic named reaction in organic chemistry. In the context of caprolactam production, it involves the acid-catalyzed intramolecular rearrangement of this compound to the corresponding cyclic amide, ε-caprolactam.
Caption: The reaction mechanism of the Beckmann rearrangement.
Experimental Protocols
Protocol 1: Liquid-Phase Beckmann Rearrangement using Oleum (B3057394)
This traditional method is widely used in industrial production.
Materials:
-
This compound (molten, water content 3.5-6% by weight)[5]
-
Oleum (20-35% free SO₃)[5]
-
Ammonia (B1221849) (for neutralization)[3]
-
Organic solvent for extraction (e.g., benzene (B151609), toluene)[6]
Procedure:
-
Reaction Setup: The reaction is typically carried out in a series of continuous stirred-tank reactors.[5]
-
Rearrangement: Molten this compound (at 80-95°C) and oleum are continuously fed into the first reactor. The reaction is highly exothermic, and the temperature is maintained between 85°C and 125°C.[5] The weight ratio of oleum to oxime is typically around 0.93:1.[5] The residence time in the reactor system is approximately 20-40 minutes.[7]
-
Neutralization: The acidic reaction mixture containing the bisulfate salt of caprolactam is continuously withdrawn and neutralized with ammonia to a pH of approximately 4.6.[3][5] This step generates a significant amount of ammonium (B1175870) sulfate as a by-product.[3]
-
Phase Separation: The neutralized mixture separates into an organic phase (crude caprolactam) and an aqueous phase containing ammonium sulfate.
-
Extraction: The crude caprolactam is extracted from the organic phase using an aromatic hydrocarbon solvent like benzene or toluene (B28343) at a pH of 2.0 to 6.0.[6]
-
Purification: The solvent is removed by distillation. The resulting crude caprolactam is then purified by a series of distillations under reduced pressure (2 to 20 mbar) and at temperatures between 100°C and 180°C.[8][9] Further purification can be achieved by melt crystallization.[10]
Protocol 2: Gas-Phase Beckmann Rearrangement using a Solid Acid Catalyst
This modern approach aims to reduce the production of ammonium sulfate and utilize heterogeneous catalysts.
Materials:
-
This compound
-
Inert gas (e.g., nitrogen)
-
Solid acid catalyst (e.g., high-silica MFI-type zeolite)
-
Solvent for feeding the oxime (optional, e.g., methanol)
Procedure:
-
Catalyst Activation: The solid acid catalyst is activated at a high temperature (e.g., 500°C) in a flow of inert gas.
-
Reaction Setup: The reaction is performed in a fixed-bed or fluidized-bed reactor.
-
Rearrangement: A solution of this compound in a solvent (or molten oxime) is vaporized and passed through the catalyst bed along with an inert carrier gas. The reaction temperature is typically maintained between 350°C and 400°C.
-
Product Condensation: The gaseous product stream leaving the reactor is cooled to condense the caprolactam and any unreacted starting material or by-products.
-
Purification: The condensed crude caprolactam is then purified by distillation and/or crystallization. A green process developed by the Research Institute of Petroleum Processing (RIPP) reports a this compound conversion higher than 99.9% and a caprolactam selectivity of around 96.5%.[11]
Data Presentation
Comparison of Liquid-Phase vs. Gas-Phase Beckmann Rearrangement
| Parameter | Liquid-Phase Process (Oleum) | Gas-Phase Process (Solid Acid) |
| Catalyst | Oleum (fuming sulfuric acid)[5] | Solid acids (e.g., zeolites) |
| Temperature | 85 - 125 °C[5] | 350 - 400 °C |
| Pressure | Atmospheric or slightly elevated | Atmospheric |
| By-products | Large quantities of ammonium sulfate[3] | Minimal by-products |
| Yield | 94 - 97%[7] | > 99% conversion, ~96.5% selectivity[11] |
| Corrosion | High | Low |
| Catalyst Handling | Homogeneous, requires neutralization | Heterogeneous, easier separation |
Purification Parameters for Caprolactam
| Purification Step | Key Parameters | Typical Values |
| Extraction | Solvent, pH | Benzene or Toluene, pH 2.0-6.0[6] |
| Distillation | Pressure, Temperature | 2 - 20 mbar, 100 - 180 °C[8][9] |
| Crystallization | Method | Melt Crystallization[10] |
| Hydrogenation | Catalyst, Temperature, Pressure | Palladium or Nickel, 50-95°C, 1.5-100 bar[12] |
Experimental Workflow
The following diagram illustrates the general workflow for the industrial production of caprolactam.
Caption: General workflow for industrial caprolactam production.
References
- 1. UCM - GRUPO DE INVESTIGACIÓN INPROQUIMA [ucm.es]
- 2. krohne.com [krohne.com]
- 3. valcogroup-valves.com [valcogroup-valves.com]
- 4. Caprolactam Processing - SensoTech GmbH [sensotech.com]
- 5. US5264571A - Preparation of caprolactam by Beckmann rearrangement of this compound - Google Patents [patents.google.com]
- 6. US4350630A - Continuous extraction of caprolactam from an aqueous solution containing caprolactam and its oligomers - Google Patents [patents.google.com]
- 7. scispace.com [scispace.com]
- 8. data.epo.org [data.epo.org]
- 9. US20140171638A1 - Process for preparing purified caprolactam from the beckmann rearrangement of cyclohexane oxime - Google Patents [patents.google.com]
- 10. US3839324A - Process for the purification of caprolactam - Google Patents [patents.google.com]
- 11. Green Production Technology of the Monomer of Nylon-6: Caprolactam [engineering.org.cn]
- 12. US5032684A - Continuous purification of caprolactam - Google Patents [patents.google.com]
Application Notes and Protocols: Alternative Synthesis Routes for Cyclohexanone Oxime
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for alternative synthesis routes to cyclohexanone (B45756) oxime, a critical intermediate in the production of Nylon-6. The described methods circumvent the use of hydroxylamine (B1172632) sulfate, a conventional reagent associated with the co-production of low-value ammonium (B1175870) sulfate. These alternatives offer greener, more efficient, and sustainable pathways for industrial and laboratory-scale synthesis.
Ammoximation of Cyclohexanone with in situ Hydrogen Peroxide
This method represents a significant advancement in the clean production of cyclohexanone oxime, reacting cyclohexanone with ammonia (B1221849) and hydrogen peroxide, which is generated in situ from H₂ and O₂. This process is catalyzed by a bifunctional system, typically precious metal nanoparticles on a titanium silicalite (TS-1) support.
Quantitative Data
| Parameter | Value | Catalyst | Reference |
| Cyclohexanone Conversion | Up to 95% | 0.33%Pd–0.33%Au/TS-1 | [1] |
| This compound Selectivity | >95% | 0.33%Pd–0.33%Au/TS-1 | [1] |
| This compound Yield | ~66% | 0.33%Au–0.33%Pd/TS-1 | [2] |
| Reaction Temperature | 80 °C | AuPd/TS-1 | [3] |
| H₂ Pressure | 420 psi (5% H₂/N₂) | AuPd/TS-1 | [3] |
| O₂ Pressure | 160 psi (25% O₂/N₂) | AuPd/TS-1 | [3] |
| Reaction Time | 3-6 hours | AuPd/TS-1 | [1][3] |
Experimental Protocol
Catalyst: 0.33%Au-0.33%Pd/TS-1
Materials:
-
Cyclohexanone (2.0 mmol, 0.196 g)
-
Ammonium bicarbonate (4.0 mmol, 0.32 g)
-
0.33%Au-0.33%Pd/TS-1 catalyst (0.075 g)
-
tert-Butanol (t-BuOH) (5.9 g)
-
Deionized Water (7.5 g)
-
5% H₂/N₂ gas mixture
-
25% O₂/N₂ gas mixture
Procedure:
-
A 100 mL stainless-steel autoclave equipped with a PTFE liner is charged with the 0.33%Au-0.33%Pd/TS-1 catalyst (0.075 g), deionized water (7.5 g), t-BuOH (5.9 g), cyclohexanone (0.196 g), and ammonium bicarbonate (0.32 g).[1][4]
-
The autoclave is sealed and purged three times with the 5% H₂/N₂ gas mixture (100 psi).[3]
-
The reactor is then pressurized with 5% H₂/N₂ to 420 psi and 25% O₂/N₂ to 160 psi.[3]
-
The reaction mixture is heated to 80 °C with stirring (100 rpm), and upon reaching the temperature, the stirring speed is increased to 800 rpm.[3]
-
The reaction is allowed to proceed for 3 hours.[3]
-
After the reaction, the autoclave is cooled to 25 °C using an ice bath while stirring at 100 rpm.[3]
-
The product mixture is then analyzed by gas chromatography to determine conversion and selectivity.
Reaction Pathway
Caption: Ammoximation with in-situ H₂O₂ generation.
Electrochemical Synthesis from Nitrate (B79036)
A green and sustainable approach for this compound synthesis involves the electrochemical reduction of nitrate at ambient conditions. This one-pot method utilizes a catalyst to generate a hydroxylamine intermediate from nitrate, which then reacts with cyclohexanone.
Quantitative Data
| Parameter | Value | Catalyst | Reference |
| This compound Yield | 97 ± 2% | Zn₉₃Cu₇ alloy | [5][6] |
| Faradaic Efficiency | 27 ± 2% | Zn₉₃Cu₇ alloy | [5][6] |
| Current Density | 100 mA/cm² | Zn₉₃Cu₇ alloy | [5][6] |
| pH | 7.0 | Zn₉₃Cu₇ alloy | [5] |
| Nitrogen Source | Aqueous Nitrate | Zn₉₃Cu₇ alloy | [5] |
| CHO Productivity | 127.3 μmol cm⁻² h⁻¹ | Rutile TiO₂ | [7] |
| Faradaic Efficiency | 68.2% | Rutile TiO₂ | [7] |
| Current Density | 30 mA cm⁻² | Rutile TiO₂ | [7] |
Experimental Protocol
Catalyst: Zn₉₃Cu₇ alloy electrode
Materials:
-
Potassium nitrate (KNO₃) (100 mM)
-
Cyclohexanone (25 mM)
-
Potassium phosphate (B84403) (KPi) buffer (0.5 M, pH 7.0)
-
Zn₉₃Cu₇ alloy working electrode (1 cm²)
-
Platinum (Pt) counter electrode
-
Ag/AgCl reference electrode
Procedure:
-
The electrochemical synthesis is carried out in a gas-tight H-type cell.[5][8]
-
The working electrode is a Zn₉₃Cu₇ alloy with a surface area of 1 cm².[5]
-
The electrolyte is 16 mL of a 0.5 M aqueous KPi buffer solution (pH 7.0) containing 100 mM KNO₃ and 25 mM cyclohexanone.[5]
-
A Pt electrode serves as the counter electrode and an Ag/AgCl electrode is used as the reference electrode.[5]
-
The electrolysis is conducted at a constant current of 100 mA/cm² (chronopotentiometry).[5]
-
The reaction progress and product formation are monitored by analytical techniques such as HPLC.
Electrochemical Reaction Pathway
Caption: Electrochemical synthesis of this compound.
One-Pot Synthesis from Nitrobenzene (B124822)
This innovative one-pot reaction utilizes a bifunctional catalyst to produce this compound from nitrobenzene with a high yield. The process involves a multi-step catalytic cascade under a hydrogen atmosphere.
Quantitative Data
| Parameter | Value | Catalyst | Reference |
| This compound Yield | 97% | Palladium and Gold nanoparticles on carbon (Pd/C + Au/C) | [9] |
| Reaction Temperature | 60 °C | Pd/C + Au/C | [9] |
| H₂ Pressure | ~5 bar | Pd/C + Au/C | [10] |
| Reaction Time | 4 hours | Pd/C + Au/C | [10] |
Experimental Protocol
Catalyst: 5 wt% Pd/C and 2 wt% Au/C
Materials:
-
Nitrobenzene (0.2 mmol)
-
5 wt% Pd/C (21.2 mg, 0.01 mmol of Pd)
-
2 wt% Au/C (25 mg, 0.005 mmol of Au)
-
Diethyl ether (0.5 ml)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (1 mmol, 67 mg) - Note: This is used in the described lab-scale procedure to facilitate the final oximation step, though the overall process is designed to avoid external hydroxylamine dependency on an industrial scale by generating the necessary intermediates in situ. For a truly hydroxylamine-free process, the reaction relies on the in-situ generated species from the cascade.
-
Hydrogen (H₂) gas
Procedure:
-
A reinforced glass reactor (2 mL capacity) equipped with a magnetic stirrer is charged with 5 wt% Pd/C (21.2 mg) and 2 wt% Au/C (25 mg).[10]
-
Diethyl ether (0.5 ml), nitrobenzene (21 µl, 0.2 mmol), and NH₂OH·HCl (67 mg) are added to the reactor.[10]
-
The reactor is sealed, purged four times with hydrogen, and then pressurized with H₂ to approximately 5 bar.[10]
-
The reaction mixture is magnetically stirred for 4 hours at 60 °C, maintaining a constant hydrogen pressure.[10]
-
After the reaction, the catalyst is removed by filtration, and the product composition is determined by gas chromatography.[10]
Reaction Cascade
Caption: One-pot synthesis from nitrobenzene.
Synthesis from Cyclohexylamine
This two-step process involves the amination of cyclohexanol (B46403) or cyclohexanone to produce cyclohexylamine, followed by its partial oxidation to this compound.
Quantitative Data
| Parameter | Value | Catalyst | Reference |
| Starting Material | Cyclohexanol/Cyclohexanone | - | [11] |
| Intermediate | Cyclohexylamine | - | [11] |
| Final Product | This compound | - | [11] |
| By-products | Cyclohexanone, nitrocyclohexane, N-(cyclohexylidene)-cyclohexylamine, dicyclohexylamine | - | [11] |
Experimental Protocol
Step 1: Amination of Cyclohexanol/Cyclohexanone
-
Catalyst: Typically a hydrogenation catalyst (e.g., copper oxide/zinc oxide).
-
Procedure: Cyclohexanol or cyclohexanone is reacted with ammonia in the presence of molecular hydrogen and the catalyst. The reaction conditions (temperature, pressure) are optimized based on the specific catalyst used. The resulting cyclohexylamine is then purified.[12]
Step 2: Partial Oxidation of Cyclohexylamine
-
Catalyst: Various oxidation catalysts can be employed.
-
Procedure: The purified cyclohexylamine is subjected to partial oxidation to yield this compound. The reaction mixture is then processed to separate the catalyst and isolate the product. By-products from this step can be recycled back into the amination reaction.[11]
Workflow Diagram
Caption: Synthesis from cyclohexylamine workflow.
Direct Oxidation-Oximation of Cyclohexane (B81311)
This method provides a direct route from the inexpensive starting material, cyclohexane, to this compound in a cascade reaction using ammonium acetate (B1210297) as the nitrogen source.
Quantitative Data
| Parameter | Value | Catalyst | Reference |
| Cyclohexane Conversion | 13.6% | 3%Ni/HTS | [13] |
| This compound Selectivity | 50.7% | 3%Ni/HTS | [13][14] |
| Reaction Temperature | 110 °C | 3%Ni/HTS | [13] |
| Reaction Time | 4 hours | 3%Ni/HTS | [13] |
| Nitrogen Source | Ammonium Acetate | 3%Ni/HTS | [13] |
Experimental Protocol
Catalyst: 3% Ni-doped hollow-structured TS-1 (3%Ni/HTS)
Materials:
-
Cyclohexane (0.15 g, 1.78 mmol)
-
30% H₂O₂ aqueous solution (1.21 g)
-
Ammonium acetate (CH₃COONH₄) (2.47 g)
-
Acetonitrile-Acetic Acid mixed solvent (7.5 ml, V=4:1)
-
3%Ni/HTS catalyst (0.08 g)
Procedure:
-
A 100 mL Teflon-lined stainless-steel autoclave with a magnetic stirrer is charged with the 3%Ni/HTS catalyst (0.08 g), cyclohexane (0.15 g), 30% H₂O₂ solution (1.21 g), ammonium acetate (2.47 g), and the mixed solvent (7.5 ml).[13]
-
The autoclave is sealed and placed in a thermostatically controlled oil bath at 110 °C.[13]
-
The reaction is stirred for 4 hours.[13]
-
After the reaction, the mixture is cooled, dissolved in ethanol, and the catalyst is separated by filtration.[13]
-
The liquid phase is analyzed by GC-MS to determine the conversion and selectivity.[13]
Cascade Reaction Pathway
Caption: Direct oxidation-oximation of cyclohexane.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cyclohexanone ammoximation via in situ H 2 O 2 production using TS-1 supported catalysts - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02689A [pubs.rsc.org]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. Sustainable Electrosynthesis of this compound through Nitrate Reduction on a Zn–Cu Alloy Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sustainable Electrosynthesis of this compound through Nitrate Reduction on a Zn-Cu Alloy Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chinesechemsoc.org [chinesechemsoc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. One pot synthesis of this compound from nitrobenzene using a bifunctional catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. rsc.org [rsc.org]
- 11. US7091381B2 - Process for preparation of this compound - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. rsc.org [rsc.org]
- 14. Direct this compound synthesis via oxidation-oximization of cyclohexane with ammonium acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Electrosynthesis of Cyclohexanone Oxime from Nitrate Reduction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the sustainable, one-pot electrosynthesis of cyclohexanone (B45756) oxime from aqueous nitrate (B79036). This method offers an environmentally benign alternative to traditional chemical synthesis, which often involves harsh reaction conditions.[1][2][3] By electrochemically reducing nitrate to generate a hydroxylamine (B1172632) intermediate in situ, this process allows for the direct reaction with cyclohexanone to form the desired oxime.[1][4][5]
Cyclohexanone oxime is a crucial industrial intermediate, primarily used as a precursor for the synthesis of caprolactam, the monomer for Nylon-6.[1][6] This electrochemical approach not only circumvents the need for the hazardous, pre-synthesized hydroxylamine but also provides a method for the value-added conversion of nitrate, a common water pollutant.[2][5][6]
Core Principles
The electrosynthesis of this compound via nitrate reduction is a two-step, one-pot process.[1] First, nitrate is electrochemically reduced at the cathode to form a surface-adsorbed hydroxylamine (*NH₂OH) intermediate.[1][5] Subsequently, this intermediate reacts with cyclohexanone present in the electrolyte in a chemical addition-elimination reaction to yield this compound.[1][4]
A key innovation in this process is the use of a zinc-copper (Zn-Cu) alloy catalyst, which has been shown to efficiently facilitate the reduction of nitrate to the hydroxylamine intermediate while minimizing further reduction to ammonia.[1][5] The optimal performance has been reported with a Zn₉₃Cu₇ alloy catalyst, achieving a high yield and Faradaic efficiency for this compound.[1][3][5]
Performance Data
The following table summarizes the key performance metrics for the electrosynthesis of this compound using a Zn₉₃Cu₇ alloy catalyst.
| Parameter | Value | Conditions | Reference |
| This compound Yield | 97 ± 2% | 100 mA/cm², 2.5 h electrolysis | [1][5] |
| Faradaic Efficiency (FE) | 27 ± 2% | 100 mA/cm², 2.5 h electrolysis | [1][5] |
| Current Density | 100 mA/cm² | Constant current (chronopotentiometry) | [1][6] |
| Electrolyte | 0.5 M KPi buffer (pH 7.0) with 100 mM KNO₃ and 25 mM cyclohexanone | Ambient temperature and pressure | [1][5] |
| Catalyst | Zn₉₃Cu₇ alloy | Working electrode (cathode) | [1][5] |
Visualized Pathways and Workflows
Caption: Reaction pathway for this compound synthesis.
References
- 1. Sustainable Electrosynthesis of this compound through Nitrate Reduction on a Zn–Cu Alloy Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sustainable Electrosynthesis of this compound through Nitrate Reduction on a Zn-Cu Alloy Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
Troubleshooting & Optimization
How to improve the yield of Cyclohexanone oxime synthesis.
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of cyclohexanone (B45756) oxime.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of cyclohexanone oxime, offering potential causes and recommended solutions to improve yield and purity.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Consider increasing the reaction temperature or extending the reaction time if the reaction is sluggish. Be aware that excessive heat can lead to decomposition.[1] |
| Incorrect pH of the reaction mixture: The rate of oximation is pH-dependent. | For the reaction involving hydroxylamine (B1172632) hydrochloride, a base is typically added to neutralize the released HCl. Ensure the correct stoichiometry of the base to maintain a mildly acidic to neutral pH for optimal ketoxime formation.[1] | |
| Poor quality of reagents: Degradation of starting materials. | Use fresh, high-purity cyclohexanone and hydroxylamine or its salt. Hydroxylamine solutions can degrade over time. | |
| Suboptimal catalyst performance (for catalytic methods): Catalyst deactivation or inappropriate catalyst choice. | For catalytic systems like the electrochemical synthesis using Zn-Cu alloys, ensure the catalyst is properly prepared and activated. Consider screening different catalysts or optimizing catalyst loading.[2][3] | |
| Formation of Multiple Products (Impurities) | Side reaction forming cyclohexanoneimine: Presence of ammonia (B1221849) can lead to the formation of imine impurities.[4] | In methods where ammonia is present, optimize reaction conditions to favor oxime formation over imination. This may involve adjusting temperature, pressure, or reactant concentrations.[4] |
| Formation of by-products from starting material impurities: Impurities in the cyclohexanone can lead to undesired side products. | Use highly purified cyclohexanone. | |
| Difficulty in Product Isolation and Purification | Product remains dissolved in the reaction mixture: this compound has some solubility in water.[5] | Cool the reaction mixture in an ice bath to promote crystallization and maximize precipitation. Use vacuum filtration for efficient separation of the solid product.[5] |
| Presence of unreacted cyclohexanone: Incomplete conversion leaves starting material mixed with the product. | Wash the crude product with a non-polar solvent like petroleum ether where cyclohexanone is soluble, but the oxime is less soluble. Recrystallization from a suitable solvent system (e.g., water or ethanol/water) can also effectively remove unreacted starting material.[6] | |
| Non-vapourizable residue affecting purity: High-boiling impurities can be problematic, especially for downstream applications like vapor-phase Beckmann rearrangement. | Purify the this compound solution by washing with water or a dilute aqueous base, or by passing it through a weakly alkaline ion exchange resin.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for synthesizing this compound?
A1: The most common laboratory-scale synthesis involves the condensation reaction between cyclohexanone and hydroxylamine. Typically, hydroxylamine hydrochloride is used in the presence of a base like sodium acetate (B1210297) or sodium hydroxide (B78521) to generate free hydroxylamine in situ.[5][8]
Q2: What is the role of sodium acetate or sodium hydroxide in the reaction with hydroxylamine hydrochloride?
A2: Hydroxylamine is often supplied as a hydrochloride salt. Sodium acetate or sodium hydroxide acts as a base to neutralize the hydrochloric acid, releasing the free hydroxylamine, which is a potent nucleophile that then reacts with the cyclohexanone.[5][6]
Q3: My reaction is complete, but the product won't crystallize. What should I do?
A3: Ensure the reaction mixture is sufficiently cooled, preferably in an ice-water bath, as lower temperatures decrease the solubility of this compound in aqueous solutions.[6] If crystallization is still problematic, scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes induce crystal formation. Seeding with a small crystal of pure this compound, if available, is also an effective method.
Q4: Are there alternative, more sustainable methods for this compound synthesis?
A4: Yes, several newer methods aim to be more environmentally friendly. One such method is the electrochemical synthesis from cyclohexanone and nitrate (B79036), using a Zn-Cu alloy catalyst, which can achieve yields as high as 97% under ambient conditions.[2][3] Another approach involves the direct oxidation-oximization of cyclohexane.[9]
Q5: How can I confirm the identity and purity of my synthesized this compound?
A5: The identity of the product can be confirmed by determining its melting point, which is reported to be around 88-91°C.[10] Purity can be assessed by the sharpness of the melting point range and through chromatographic techniques like TLC or GC. Spectroscopic methods such as NMR can also be used for structural confirmation.
Experimental Protocols
Protocol 1: Classical Synthesis from Cyclohexanone and Hydroxylamine Hydrochloride
This protocol is adapted from established laboratory procedures.[8]
Materials:
-
Cyclohexanone: 2.5 g
-
Hydroxylamine hydrochloride: 2.5 g
-
Crystallized sodium acetate: 4 g
-
Water: 10 ml
-
Light petroleum (b.p. 60-80°C) for recrystallization
Procedure:
-
Dissolve 2.5 g of hydroxylamine hydrochloride and 4 g of crystallized sodium acetate in 10 ml of water in a suitable flask.
-
Warm the solution to approximately 40°C.
-
Add 2.5 g of cyclohexanone to the warmed solution.
-
Stir the mixture vigorously. The this compound will begin to separate as a crystalline solid after a few minutes.
-
Cool the reaction mixture in an ice bath to maximize crystallization.
-
Filter the solid product using vacuum filtration and wash it with a small amount of cold water.
-
For further purification, recrystallize the crude product from light petroleum (b.p. 60-80°C).
-
Dry the purified crystals to obtain pure this compound. A typical yield is around 2.5 g.
Protocol 2: Electrochemical Synthesis from Cyclohexanone and Nitrate
This protocol is based on a sustainable electrosynthesis method.[2][3]
Materials and Equipment:
-
Zn93Cu7 electrocatalyst on a suitable support (e.g., carbon paper)
-
Cyclohexanone: 25 mM solution
-
Potassium nitrate (KNO₃): 100 mM in a 0.5 M potassium phosphate (B84403) (KPi) buffer (pH 7.0)
-
H-type electrochemical cell with an anion exchange membrane
-
Potentiostat/Galvanostat
Procedure:
-
Assemble the H-type electrochemical cell with the Zn93Cu7 cathode in the cathodic compartment and a suitable anode (e.g., Pt foil) in the anodic compartment, separated by an anion exchange membrane.
-
Fill the cathodic compartment with 16 mL of the aqueous electrolyte containing 100 mM KNO₃ and 25 mM cyclohexanone in 0.5 M KPi buffer (pH 7.0).
-
Fill the anodic compartment with the same buffer solution.
-
Perform constant current electrolysis at a current density of 100 mA/cm².
-
Continue the electrolysis for approximately 2.5 hours, monitoring the conversion of cyclohexanone if desired.
-
After the reaction, the product can be extracted from the aqueous solution using an appropriate organic solvent and purified. This method has been reported to achieve a yield of up to 97%.[2][3]
Data Presentation
Table 1: Comparison of Different Synthesis Methods for this compound
| Synthesis Method | Starting Materials | Key Reagents/Catalysts | Typical Yield | Key Advantages |
| Classical Condensation | Cyclohexanone, Hydroxylamine Hydrochloride | Sodium Acetate/NaOH | ~90-95% | Simple, well-established laboratory procedure. |
| Electrochemical Synthesis | Cyclohexanone, Nitrate | Zn-Cu Alloy Catalyst | up to 97% | Sustainable, uses ambient conditions, avoids harsh reagents.[2][3] |
| Oxidation-Oximization of Cyclohexane | Cyclohexane, Ammonium Acetate | Ni-containing hollow titanium silicalite, H₂O₂ | ~51% selectivity at 13.6% conversion | Uses a cheaper starting material (cyclohexane).[9] |
| Synthesis from Nitro Compounds | 1-chloro-1-nitrosocyclohexane | Sodium borohydride | ~61% | Alternative route from nitro-containing precursors.[4] |
| Ammoxidation of Cyclohexanone | Cyclohexanone, Ammonia, Hydrogen Peroxide | Titanium silicalite catalyst | ~83.5% | Industrial process for large-scale production.[4] |
Visualizations
Synthesis Pathway of this compound
References
- 1. benchchem.com [benchchem.com]
- 2. Sustainable Electrosynthesis of this compound through Nitrate Reduction on a Zn–Cu Alloy Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. scribd.com [scribd.com]
- 6. Solved Procedure for Synthesis of an Oxime | Chegg.com [chegg.com]
- 7. EP1270548A1 - Purification method of cyclohexanone-oxime - Google Patents [patents.google.com]
- 8. m.youtube.com [m.youtube.com]
- 9. rsc.org [rsc.org]
- 10. This compound - Wikipedia [en.wikipedia.org]
Identifying and minimizing impurities in Cyclohexanone oxime synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of cyclohexanone (B45756) oxime. Our goal is to help you identify and minimize impurities to ensure the highest quality product for your research and development needs.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in cyclohexanone oxime synthesis?
A1: The impurities in this compound can originate from the starting materials, side reactions during synthesis, or degradation of the product. The specific impurity profile often depends on the synthetic route employed.
Common Impurities in this compound Synthesis
| Impurity Category | Specific Impurities | Likely Origin |
| Unreacted Starting Materials | Cyclohexanone | Incomplete reaction. |
| Isomeric Impurities | Z- and E-isomers of this compound | Formation during the oximation reaction.[1] |
| Side-Reaction Products | Cyclohexanoneimine and its derivatives | Reaction of cyclohexanone with ammonia (B1221849) (in ammoximation).[2] |
| Nitrocyclohexane, Cyclohexenone oxime, Cyclohexenylcyclohexanone, Cyclohexanone azine | Secondary reactions of the oxime product.[3] | |
| Ammonium nitrate, Ammonium nitrite | By-products from the ammoximation process.[4] | |
| Degradation Products | Products from hydrolysis or rearrangement of the oxime | Instability of the product under certain conditions.[1] |
| Impurities from Subsequent Steps (e.g., Beckmann Rearrangement) | 2-Cyclohexen-1-one, 2-Hydroxycyclohexan-1-one, 1,2-Cyclohexanedione, Octahydrophenazine | Side reactions during the rearrangement to ε-caprolactam.[5][6] |
| Aniline, o-Toluidine, Phenol, ε-Caprolactone, Cyclohexylamine | Further impurities that can arise during caprolactam production.[5] | |
| Impurities from Alternative Synthesis Routes | Butyl cyclohexyl ether, n-Pentylcyclohexane, Cyclohexyl acetate (B1210297), Hexahydrobenzaldehyde | By-products from the amination of cyclohexanol/cyclohexanone followed by partial oxidation.[7] |
Q2: What analytical methods are recommended for identifying and quantifying impurities in this compound?
A2: A combination of chromatographic and spectroscopic techniques is typically employed for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a robust and versatile technique for routine purity analysis of non-volatile compounds like this compound and its impurities.[1]
-
Gas Chromatography (GC): GC is well-suited for analyzing volatile and thermally stable compounds and has been used to indicate purities of this compound greater than 99%.[1][8] A flame ionization detector (FID) is commonly used for quantification. Specific GC methods can be developed for the simultaneous determination of cyclohexanone, this compound, and nitrocyclohexane.[9]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: qNMR is a powerful absolute quantification method that does not require a reference standard for each impurity. It provides structural information about the impurities present.[1]
Q3: How can I minimize the formation of impurities during the synthesis of this compound?
A3: Minimizing impurity formation starts with careful control of reaction conditions and the use of high-purity starting materials.
-
Reaction Temperature: Maintain the optimal reaction temperature. For the reaction of cyclohexanone with hydroxylamine (B1172632) hydrochloride and sodium acetate, a temperature of around 40°C is suggested before the addition of cyclohexanone.
-
pH Control: In processes like the reaction with a hydroxylamine salt, maintaining a neutral pH (around 7) by the continuous introduction of ammonia is crucial to drive the equilibrium towards product formation and minimize side reactions.[10]
-
Mixing: Ensure efficient mixing to avoid localized high concentrations of reactants, which can lead to side reactions.[5]
-
High-Purity Reagents: The quality of the starting cyclohexanone is critical. Impurities in the cyclohexanone can interfere with catalysts, lower the yield, and complicate the purification of the final product.[11]
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | * Ensure the correct stoichiometry of reactants. Hydroxylamine is often used in slight excess.[12] * Verify the reaction time and temperature are sufficient for the reaction to go to completion. A reflux of 15-30 minutes is suggested in one procedure.[12] |
| Sub-optimal pH | * For reactions involving hydroxylamine salts, ensure the pH is maintained around 7 to favor the formation of the free hydroxylamine nucleophile.[10][13] |
| Poor Quality Starting Materials | * Use high-purity cyclohexanone and hydroxylamine reagents. Impurities can inhibit the reaction.[11] |
| Product Loss During Workup | * this compound has some solubility in water. Minimize washing with large volumes of cold water during filtration to prevent significant product loss.[12][13] |
Problem 2: Presence of Unreacted Cyclohexanone in the Final Product
| Possible Cause | Troubleshooting Step |
| Insufficient Reaction Time or Temperature | * Increase the reaction time or temperature according to the specific protocol to ensure complete conversion of the cyclohexanone. |
| Inadequate Mixing | * Improve the stirring efficiency to ensure proper contact between the reactants. |
| Ineffective Purification | * Distillation: Cyclohexanone can be removed by distillation. A multi-step distillation process can be employed, where a final distillation step is used to remove residual cyclohexanone from the crude oxime.[4] * Recrystallization: Recrystallize the crude product from a suitable solvent system, such as water or an ethanol/water mixture, to remove unreacted starting material.[12] |
Problem 3: Formation of Non-Vaporizable Residues
| Possible Cause | Troubleshooting Step |
| Presence of Acidic or Basic Impurities | * These impurities can catalyze degradation or polymerization of the oxime at elevated temperatures. |
| Thermal Instability of the Product | * Prolonged heating can lead to the formation of tar-like substances. |
| Ineffective Purification | * Washing: Wash the organic solution of this compound with water or a dilute aqueous base solution (e.g., 0.05 to 0.1 N NaOH) to remove acidic impurities.[14][15] The washing can be performed at an elevated temperature (e.g., 70-80°C).[14] * Ion Exchange: Pass the solution through a weakly alkaline ion exchange resin, and optionally a weakly acidic one, to remove ionic impurities.[15][16] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the reaction of cyclohexanone with hydroxylamine hydrochloride and sodium acetate.
Materials:
-
Cyclohexanone (2.5 g)
-
Hydroxylamine hydrochloride (2.5 g)
-
Crystallized sodium acetate (4 g)
-
Water (10 ml)
-
Light petroleum (b.p. 60-80°C) for recrystallization
Procedure:
-
Dissolve 2.5 g of hydroxylamine hydrochloride and 4 g of crystallized sodium acetate in 10 ml of water.
-
Warm the solution to approximately 40°C.
-
Add 2.5 g of cyclohexanone to the solution.
-
Heat and stir the mixture vigorously. After a few minutes, this compound will start to separate as a crystalline solid.
-
Cool the reaction mixture in an ice bath.
-
Filter the solid product and wash it with a small amount of cold water.
-
Purify the crude product by recrystallization from light petroleum. The expected yield of pure this compound is approximately 2.5 g with a melting point of 90°C.
Protocol 2: Purification of this compound by Washing
This protocol describes the purification of a toluene (B28343) solution of this compound to reduce non-vaporizable residues.[14][16]
Materials:
-
Toluene solution of this compound
-
0.1 N aqueous solution of NaOH
Procedure:
-
Take a toluene solution containing this compound (e.g., a solution with a 3:1 weight ratio of oxime to the volume of the washing solution).
-
Wash the toluene solution with a 0.1 N aqueous solution of NaOH in a stirred container.
-
Maintain the temperature at 75°C during the washing for 30 minutes.
-
Stop stirring and allow the phases to separate for 20 minutes.
-
Separate the upper toluene phase containing the purified this compound from the lower aqueous phase.
-
The this compound can be recovered from the toluene solution by distillation.
Visualizing Workflows
General Synthesis and Purification Workflow
Caption: A generalized workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Impurity Identification
Caption: A decision-making workflow for identifying and addressing impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US7449600B2 - Process for producing this compound - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US7091381B2 - Process for preparation of this compound - Google Patents [patents.google.com]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. Determination of Cyclohexanone, this compound and Nitrocyclohexane in Hydroxylamine Hydrochloride Oximation Reaction Solution by GC [qikan.cmes.org]
- 10. ε-Caprolactam from the this compound Route - Chempedia - LookChem [lookchem.com]
- 11. nbinno.com [nbinno.com]
- 12. chegg.com [chegg.com]
- 13. scribd.com [scribd.com]
- 14. EP1270548A1 - Purification method of cyclohexanone-oxime - Google Patents [patents.google.com]
- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 16. US6784316B2 - Purification method of Cyclohexanone-oxime - Google Patents [patents.google.com]
Troubleshooting low conversion rates in the Beckmann rearrangement.
Welcome to the technical support center for the Beckmann rearrangement. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their reaction conditions for converting oximes into amides.
Frequently Asked Questions (FAQs)
Q1: What is the Beckmann rearrangement?
The Beckmann rearrangement is a chemical reaction that converts an oxime into an N-substituted amide.[1][2][3] For cyclic oximes, the reaction results in a lactam, a cyclic amide.[1] This reaction is of significant industrial importance, most notably in the synthesis of ε-caprolactam, the precursor to Nylon-6.[1][2] The reaction is typically catalyzed by an acid, which facilitates the rearrangement of the group positioned anti-periplanar to the hydroxyl group on the oxime nitrogen.[4][5]
Q2: What are the key steps in the mechanism of the Beckmann rearrangement?
The mechanism of the Beckmann rearrangement involves several key steps:
-
Activation of the Hydroxyl Group: The hydroxyl group of the oxime is converted into a good leaving group. This is typically achieved by protonation with a strong Brønsted acid or by reaction with reagents like thionyl chloride or p-toluenesulfonyl chloride.[1][6]
-
Rearrangement: The group anti-periplanar to the activated hydroxyl group migrates to the nitrogen atom, displacing the leaving group in a concerted step. This migration is stereospecific.[1][7]
-
Formation of a Nitrilium Ion: The migration of the alkyl or aryl group results in the formation of a nitrilium ion intermediate.[1][8]
-
Hydrolysis: The nitrilium ion is then attacked by a water molecule, and after a proton transfer, the corresponding amide is formed.[6]
Q3: What are the most common side reactions in the Beckmann rearrangement?
The most prevalent side reactions include:
-
Beckmann Fragmentation: This "abnormal" Beckmann rearrangement is favored when the group alpha to the oxime can stabilize a carbocation. Instead of migrating, this group is eliminated, leading to the formation of a nitrile and a carbocation intermediate.[4][7]
-
Hydrolysis of the Oxime: In the presence of acid and water, the oxime can hydrolyze back to the corresponding ketone and hydroxylamine (B1172632).[9][10]
-
Decomposition: Overly harsh reaction conditions, such as very strong acids or high temperatures, can lead to the decomposition of the starting material or the product, often indicated by the reaction mixture turning dark or black.[4]
Q4: How does the stereochemistry (E/Z) of the oxime affect the reaction outcome?
The Beckmann rearrangement is stereospecific, meaning the group that is anti (trans) to the hydroxyl group on the oxime is the one that migrates.[4][7] If you begin with a mixture of E/Z isomers of an unsymmetrical ketoxime, you will likely obtain a mixture of two different amide products.[7] Therefore, controlling the stereochemistry of the starting oxime is crucial for achieving high regioselectivity.[4] Under acidic conditions, E/Z isomerization of the oxime can occur, potentially leading to a mixture of products.[5][11]
Troubleshooting Guide for Low Conversion Rates
This guide addresses specific issues that can lead to low conversion rates in the Beckmann rearrangement.
Issue 1: The reaction is not proceeding, or the conversion is very low.
| Possible Cause | Troubleshooting Steps |
| Inactive or Insufficient Catalyst | - Increase the catalyst loading incrementally.[4] - Use a fresh batch of catalyst. - For solid catalysts, ensure proper activation and high surface area.[4] |
| Low Reaction Temperature | - Gradually increase the reaction temperature while monitoring for the formation of byproducts.[4][12] |
| Poor Solubility | - Choose a solvent in which both the oxime and the catalyst are soluble.[12] - Aprotic solvents like dichloromethane (B109758), toluene, or acetonitrile (B52724) are commonly used, especially with sulfonate esters.[1] |
| Sterically Hindered Substrate | - A more potent catalyst or higher reaction temperatures may be necessary for sterically hindered oximes.[4] |
Issue 2: The primary product is a nitrile instead of the desired amide.
This is indicative of the Beckmann fragmentation side reaction.
| Possible Cause | Troubleshooting Steps |
| Substrate Prone to Fragmentation | This is common if the group alpha to the oxime can form a stable carbocation (e.g., a quaternary carbon).[7][9] |
| Harsh Reaction Conditions | - Lower the reaction temperature: High temperatures can favor fragmentation.[9] - Use a milder catalyst: Replace strong Brønsted acids (e.g., H₂SO₄) with milder reagents like p-toluenesulfonyl chloride (TsCl), thionyl chloride (SOCl₂), or cyanuric chloride.[9] |
| Inappropriate Solvent | - The choice of solvent can influence the reaction pathway. Aprotic solvents are often preferred when using sulfonate esters of oximes to minimize side reactions.[9] |
Issue 3: The starting ketone is recovered from the reaction mixture.
This suggests that the oxime is hydrolyzing back to the ketone.
| Possible Cause | Troubleshooting Steps |
| Presence of Water | - Ensure anhydrous reaction conditions, especially when using water-sensitive catalysts like SOCl₂ or PCl₅. - The nitrilium ion intermediate is also susceptible to hydrolysis.[9] |
| Acid-Catalyzed Hydrolysis | - Minimize the amount of acid catalyst used. - During workup, neutralize the reaction mixture promptly and at a low temperature to prevent hydrolysis of any remaining oxime or the nitrilium ion.[10] |
Quantitative Data on Catalyst Performance
The choice of catalyst significantly impacts the yield of the Beckmann rearrangement. The following table summarizes the performance of various catalysts under different conditions for the conversion of cyclohexanone (B45756) oxime to ε-caprolactam.
| Catalyst | Solvent | Temperature (°C) | Time | Conversion (%) | Yield of ε-caprolactam (%) |
| B₂O₃-based catalysts | Vapor Phase | - | - | High | >95 |
| Metaboric acid | Ionic Liquid (RT) | Room Temp | - | Excellent | Excellent |
| PCl₅, P₂O₅, or H₃BO₃ | Ionic Liquid | - | - | High | High |
| Ga(OTf)₃ | CH₃CN | 40 | 20 min | 92 | - |
| HgCl₂ | CH₃CN | 80 | 8 h | - | - |
| Amberlyst 15 | Acetic Acid | Reflux | 2 h | - | 66.7 (for 4-hydroxyacetophenone oxime) |
| Nafion | Acetonitrile | 70 | 4 h | 36.32 (for diphenylketone oxime) | 16 (for benzanilide) |
Note: The data in this table is compiled from various sources and is illustrative.[13][14] Actual results will vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for Oxime Formation
-
Dissolve the starting ketone (1.0 eq) in a suitable solvent such as ethanol.[9]
-
Add an aqueous solution of hydroxylamine hydrochloride (1.1-1.5 eq) and a base like sodium acetate (B1210297) (1.1-1.5 eq).[9][15]
-
Stir the mixture at room temperature or heat to reflux until the ketone is consumed, as monitored by Thin Layer Chromatography (TLC).[9]
-
Isolate the resulting oxime by extraction and purify it by recrystallization.[9]
Protocol 2: Beckmann Rearrangement using Sulfuric Acid
Caution: This reaction uses a large amount of strong acid and can be highly exothermic. Perform all steps in a well-ventilated fume hood with appropriate personal protective equipment.
-
Cool concentrated sulfuric acid (5-10 eq) to 0 °C in a round-bottom flask.[9]
-
Add the purified ketoxime (1.0 eq) portion-wise to the cooled sulfuric acid with stirring.[9]
-
Allow the mixture to warm to room temperature and then heat to 100-130 °C for 1-3 hours. Monitor the reaction progress by TLC or GC.[9]
-
After the reaction is complete, cool the mixture and carefully pour it onto crushed ice.[9]
-
Neutralize the resulting mixture with a base (e.g., aqueous ammonia (B1221849) or NaOH solution) while maintaining a low temperature.[9]
-
Collect the precipitated solid amide by filtration, wash with cold water, and dry. If the product is not a solid, extract it with a suitable organic solvent (e.g., ethyl acetate, CH₂Cl₂).[9]
-
Purify the product by recrystallization or column chromatography.[9]
Protocol 3: Beckmann Rearrangement using Trifluoroacetic Acid (TFA)
-
In a round-bottom flask, dissolve the substituted acetophenone (B1666503) oxime (1 mmol) in trifluoroacetic acid (TFA), ensuring a TFA/substrate molar ratio of greater than 3.[4]
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C) for the required time (e.g., 2 hours).[4]
-
Monitor the reaction by TLC.
-
Once complete, cool the mixture to room temperature and carefully pour it into a beaker containing ice and a saturated sodium bicarbonate solution to neutralize the TFA.[4]
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).[4]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[4]
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude amide.[4]
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.[4]
Visualizations
Caption: Mechanism of the Beckmann Rearrangement.
Caption: Troubleshooting workflow for low conversion rates.
Caption: General experimental workflow for the Beckmann rearrangement.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Beckmann rearrangement catalysis: a review of recent advances - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Beckmann Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 8. scienceinfo.com [scienceinfo.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 12. benchchem.com [benchchem.com]
- 13. scispace.com [scispace.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Synthesis of a tricyclic lactam via Beckmann rearrangement and ring-rearrangement metathesis as key steps - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions (temperature, catalyst, solvent) for caprolactam production.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of caprolactam. Our aim is to help you optimize reaction conditions—temperature, catalyst, and solvent—to achieve high yields and purity.
Troubleshooting Guide
This section addresses common issues encountered during caprolactam synthesis experiments.
| Problem | Potential Cause | Suggested Solution |
| Low Caprolactam Yield | Suboptimal reaction temperature. | Verify the optimal temperature for your specific catalyst and solvent system. For many processes, temperatures between 80°C and 140°C are effective.[1][2] For gas-phase rearrangements over zeolite catalysts, temperatures can be higher, around 350-380°C.[3] |
| Inefficient catalyst. | Ensure the catalyst is active and has not been deactivated. Consider using highly selective catalysts such as bifunctional nanoporous catalysts or specific zeolites like TS-1 for ammoximation.[4][5] For Beckmann rearrangement, strong acids like oleum (B3057394) or trifluoroacetic acid are commonly used.[6][7] | |
| Inappropriate solvent. | The solvent's dipole moment can influence the reaction rate. Solvents with a medium dipole moment, such as ethanol, have been shown to produce high yields.[1] In some modern approaches, solvent-free reactions are employed to create a more environmentally friendly process.[4][8] | |
| Presence of water in the reaction mixture. | Water can significantly decrease the reaction rate, particularly in acid-catalyzed reactions.[6] Ensure all reactants and solvents are anhydrous. | |
| Poor Selectivity (High levels of by-products) | Incorrect catalyst choice. | The choice of catalyst is crucial for selectivity. For instance, certain bifunctional catalysts can be designed to favor the formation of the intermediate oxime or the final caprolactam product.[4] |
| Non-optimal temperature or pressure. | Fine-tuning the temperature and pressure can significantly impact selectivity. For example, a specific bifunctional catalyst achieved 78% selectivity for caprolactam at 80°C and 35 bar air pressure.[1] | |
| Formation of ammonium (B1175870) sulfate (B86663). | This is a common by-product in traditional Beckmann rearrangement using sulfuric acid.[6] To avoid this, consider alternative "greener" routes, such as gas-phase rearrangement or using solid acid catalysts.[3] | |
| Catalyst Deactivation | Coking or fouling of the catalyst surface. | For heterogeneous catalysts, especially in gas-phase reactions, periodic regeneration is necessary. This can often be achieved by calcination in air at elevated temperatures (e.g., 500°C).[3] |
| Poisoning of active sites. | Ensure the purity of reactants to avoid introducing catalyst poisons. | |
| Incomplete Conversion of Reactants | Insufficient reaction time. | Optimize the reaction time. Some modern catalytic systems can achieve high conversion in a matter of hours.[6] |
| Low catalyst loading. | Increasing the catalyst-to-substrate ratio can improve conversion rates, but this should be optimized to balance cost and efficiency. |
Frequently Asked Questions (FAQs)
1. What is the optimal temperature for caprolactam synthesis?
The optimal temperature for caprolactam synthesis is highly dependent on the specific reaction pathway and catalyst being used. For instance:
-
In a single-step, solvent-free process using bifunctional, heterogeneous, nanoporous catalysts, an optimal temperature of 80°C has been reported.[4]
-
The traditional Beckmann rearrangement of cyclohexanone (B45756) oxime in the presence of concentrated sulfuric acid or oleum is typically conducted at higher temperatures, around 120-125°C.[9]
-
Gas-phase Beckmann rearrangement over MFI zeolite catalysts can require temperatures in the range of 350-380°C.[3]
It is crucial to consult the literature for the specific catalytic system you are employing.
2. How do I choose the right catalyst for my experiment?
The choice of catalyst will depend on the desired reaction pathway and environmental considerations.
-
Conventional Beckmann Rearrangement: Strong acids like fuming sulfuric acid (oleum) are traditionally used and result in near-quantitative yields but also produce significant ammonium sulfate waste.[3][7]
-
Green Synthesis Routes:
-
Zeolites: Zeolite catalysts like TS-1 are effective for the ammoximation of cyclohexanone, while MFI zeolites are used for gas-phase Beckmann rearrangement, avoiding the production of ammonium sulfate.[3][5]
-
Bifunctional Nanoporous Catalysts: These advanced materials, such as Mn-Mg-AlPO catalysts, can facilitate a one-step conversion of cyclohexanone to caprolactam under milder conditions.[4]
-
Organocatalysts: Trifluoroacetic acid has been used to catalyze the direct conversion of cyclohexanone to caprolactam with high conversion and selectivity.[6]
-
3. What is the role of the solvent in caprolactam production?
The solvent can play a significant role in the reaction kinetics and overall yield.
-
Polarity: The dipole moment of the solvent can affect the rate-determining step of the reaction. Studies have shown that solvents with a medium dipole moment, such as ethanol, can lead to a maximum yield of caprolactam.[1]
-
Solvent-Free Processes: To enhance the environmental friendliness of caprolactam production, solvent-free methods have been developed. These often utilize heterogeneous catalysts and can achieve high selectivity and conversion.[4][8]
-
Specific Solvent Systems: In some novel approaches, specific solvents are key to the process. For example, a mixture of trifluoroacetic acid and acetonitrile (B52724) has been shown to give high yields in the amides formation.[6]
Quantitative Data on Reaction Conditions
The following tables summarize quantitative data from various studies on caprolactam synthesis, providing a comparison of different catalytic systems and their performance.
Table 1: Performance of Bifunctional AIPO-5 Catalysts in Solvent-Free Caprolactam Production [4]
| Catalyst | Cyclohexanone Conversion (%) | Caprolactam Selectivity (%) |
| MnIIIMgII-AlPO-5 | 68 | 78 |
| FeIIIMgII-AlPO-5 | 65 | 75 |
| CoIIIMgII-AlPO-5 | 62 | 72 |
| FeIIIZnII-AlPO-5 | 60 | 68 |
| MnIIIZnII-AlPO-5 | 58 | 65 |
Reaction Conditions: 80°C, 35 bar air pressure, 8 hours.
Table 2: Comparison of Different Catalytic Systems and Conditions
| Catalyst System | Temperature (°C) | Solvent | Cyclohexanone Conversion (%) | Caprolactam Selectivity (%) | Reference |
| Fe0.02Mg0.02Al0.96PO4 | 80 | None | - | - | [1] |
| Ionic Liquid Salt / ZnCl2 | 80 | Acetonitrile | 99.1 | 92.0 | [6] |
| Trifluoroacetic Acid | 70 | - | 100 | 13 | [6] |
| MFI Zeolite | 350-380 | Gas Phase | >99 | ~96.5 | [3][10] |
| Silica Gel / Chlorosulfonic Acid | 140 | Benzonitrile | 74 | 40 | [2] |
Experimental Protocols
1. Protocol for Single-Step Caprolactam Synthesis with a Bifunctional Catalyst [4]
This protocol is based on a laboratory-scale, single-step, solvent-free process.
-
Catalyst Preparation:
-
Synthesize the bifunctional microporous AlPO catalyst as per established solid-state chemistry procedures.
-
Calcine the prepared catalyst in dry O₂ at 550°C and store it under inert conditions (e.g., nitrogen or argon).
-
-
Reaction Procedure:
-
Transfer 0.5 g of the calcined catalyst to a catalytic reactor.
-
Add approximately 5 g of cyclohexanone (>99.8% pure) and 0.5 g of an internal standard (e.g., mesitylene) to the reactor.
-
Introduce approximately 14.6 g of NH₃ into the reactor.
-
Seal the reactor and inertize its contents by purging with dry N₂ three times.
-
Pressurize the reactor with air to 35 bar.
-
Heat the reactor to 80°C while stirring the contents at 1200 rpm.
-
Maintain these conditions for the desired reaction time (e.g., 8 hours).
-
After the reaction, cool the reactor, vent the pressure, and analyze the products using gas chromatography.
-
2. Protocol for Beckmann Rearrangement using Sulfuric Acid [11]
This is a more traditional laboratory-scale procedure.
-
Reactant Preparation:
-
Prepare cyclohexanone oxime from cyclohexanone and hydroxylamine (B1172632) hydrochloride.
-
-
Reaction Procedure:
-
Carefully add the prepared this compound to 85% sulfuric acid.
-
Heat the mixture to 120°C. The reaction can be exothermic and proceed rapidly.
-
After the reaction subsides, cool the mixture.
-
Neutralize the product by bringing the pH to 9 with a strong base like NaOH while cooling in an ice bath.
-
Extract the caprolactam from the aqueous solution using a suitable organic solvent (e.g., chloroform).
-
Dry the organic extract over an anhydrous drying agent (e.g., MgSO₄).
-
Remove the solvent by distillation to obtain the crude caprolactam.
-
Further purification can be achieved by vacuum distillation or recrystallization.
-
Visualizations
Caption: Experimental workflow for optimizing caprolactam production.
References
- 1. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 2. researchgate.net [researchgate.net]
- 3. chemcess.com [chemcess.com]
- 4. Design of a “green” one-step catalytic production of ε-caprolactam (precursor of nylon-6) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. studyguides.com [studyguides.com]
- 8. researchgate.net [researchgate.net]
- 9. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 10. Green Production Technology of the Monomer of Nylon-6: Caprolactam [engineering.org.cn]
- 11. Sciencemadness Discussion Board - Preparation of ε-Caprolactam - Powered by XMB 1.9.11 [sciencemadness.org]
Strategies to prevent the formation of octahydrophenazine impurities.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of octahydrophenazine (OHP) impurities in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is octahydrophenazine and why is it considered an impurity?
A1: Octahydrophenazine (OHP), with the chemical formula C12H16N2, is a tricyclic pyrazine (B50134) compound.[1] In the context of pharmaceutical development, it is considered an impurity, which is an unwanted chemical substance that can arise during the synthesis or storage of a drug substance or product.[2] The presence of impurities, even in small amounts, can potentially affect the safety, efficacy, and stability of the final pharmaceutical product, making their control a critical aspect of drug development and regulatory compliance.[2][3]
Q2: What is the known mechanism for the formation of octahydrophenazine impurities?
A2: Mechanistic studies have shown that octahydrophenazine can form from a model system composed of 2-hydroxycyclohexanone and ammonium (B1175870) acetate (B1210297). The proposed mechanism involves the formation of a Schiff base intermediate. This intermediate is a condensation product of one molecule of 2-hydroxycyclohexanone and one molecule of 2-amino-cyclohexanone.[4]
Q3: What are the key factors that influence the formation of octahydrophenazine?
A3: Several factors can influence the formation of octahydrophenazine impurities. These include:
-
Starting Materials and Intermediates: The presence of precursors like 2-hydroxycyclohexanone and a source of ammonia (B1221849) (e.g., ammonium acetate) is a primary driver.[4]
-
Solvent System: The composition of the solvent can significantly impact the reaction. For instance, the concentration of ethanol (B145695) has been shown to affect the relative amounts of the intermediate and the final octahydrophenazine product.[4][5]
-
Reaction Conditions: Parameters such as pH, temperature, and the presence of oxidizing agents can play a crucial role in the reaction kinetics and pathway, potentially promoting the formation of impurities.[3][6]
-
Storage Conditions: Inadequate storage conditions can lead to the degradation of the drug substance, potentially forming impurities over time.[2]
Troubleshooting Guide
Issue: An unknown impurity has been detected in my product, and I suspect it is octahydrophenazine.
Troubleshooting Steps:
-
Structural Elucidation: The first step is to confirm the identity of the impurity. Modern analytical techniques are crucial for this purpose.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique to separate and quantify organic impurities.[2]
-
Mass Spectrometry (MS): MS provides information about the molecular weight and structure of the unknown impurity.[2] Techniques like GC/MS (Gas Chromatography-Mass Spectrometry) have been specifically used to isolate and characterize octahydrophenazine.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural elucidation of unknown compounds.[2]
-
-
Source Identification: Once the impurity is confirmed as octahydrophenazine, the next step is to identify its source.
-
Review of Starting Materials and Reagents: Scrutinize the quality and purity of all raw materials, as they are a common source of impurities.[2] Check for the presence of 2-hydroxycyclohexanone or related structures and ammonia sources.
-
Process Mapping: Analyze each step of your manufacturing process to pinpoint where the impurity might be forming.[3] Consider reaction conditions like temperature, pH, and solvent composition at each stage.
-
Issue: Octahydrophenazine impurity levels are above the acceptable threshold.
Mitigation Strategies:
-
Process Optimization:
-
Modification of Reaction Conditions: Small adjustments to reaction parameters can have a significant impact. Experiment with lowering the reaction temperature or adjusting the pH to disfavor the impurity-forming side reaction.[3] For example, controlling the pH is a known strategy to prevent the formation of certain impurities.[6]
-
Solvent Selection: The choice of solvent can influence the reaction pathway. Studies on a model system showed that increasing the percentage of ethanol decreased the relative proportion of the Schiff base intermediate, which could be a strategy to control the formation of OHP.[4][5]
-
-
Control of Raw Materials:
-
Purification:
-
If process optimization is insufficient, consider introducing or optimizing a purification step to remove the octahydrophenazine impurity from your final product.
-
Quantitative Data
The following table summarizes the effect of ethanol concentration on the relative amounts of the intermediate and octahydrophenazine (OHP) in a model system, as described in the literature.[4][5]
| Ethanol Concentration | Relative Amount of Intermediate | Relative Amount of OHP |
| < 20% | Higher | Lower |
| > 20% | Decreasing | Increasing |
Note: This table is a qualitative summary based on the provided search results. Specific quantitative data was not available in the snippets.
Experimental Protocols
Key Experiment: Mechanistic Study of Octahydrophenazine Formation
This protocol is based on the model system used to study the formation of octahydrophenazine.[4]
Objective: To understand the formation mechanism and influencing factors of octahydrophenazine impurity.
Materials:
-
2-hydroxycyclohexanone
-
Ammonium acetate
-
Ethanol
-
Water
-
Gas Chromatograph-Mass Spectrometer (GC/MS)
Methodology:
-
Prepare model systems by dissolving 2-hydroxycyclohexanone and ammonium acetate in a 1 to 3 mole ratio in solvent systems containing varying percentages of ethanol in water.
-
Allow the reactions to proceed under controlled temperature and time.
-
At specified time points, take aliquots from each reaction mixture.
-
Analyze the samples using GC/MS to isolate and characterize the products.
-
Quantify the relative amounts of the Schiff base intermediate and octahydrophenazine in each sample.
-
Correlate the solvent composition (percentage of ethanol) with the relative proportions of the intermediate and the final product to understand the solvent effect.
Visualizations
Caption: Proposed formation pathway of octahydrophenazine.
Caption: Troubleshooting workflow for octahydrophenazine impurities.
Caption: Factors influencing octahydrophenazine formation.
References
- 1. 1,2,3,4,6,7,8,9-Octahydrophenazine | C12H16N2 | CID 77623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Role of Impurities in Drug Development and How to Control Them [aquigenbio.com]
- 3. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 4. Mechanistic Studies of Octahydrophenazine Formation from a 2-Hydroxycyclohexanone/Ammonium Acetate Model System in Ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. One moment, please... [zamann-pharma.com]
Challenges in the separation of caprolactam from the reaction mixture.
Technical Support Center: Caprolactam Separation & Purification
Welcome to the technical support center for caprolactam separation and purification. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the separation of caprolactam from its reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude caprolactam reaction mixture?
A1: The impurities in crude caprolactam depend on the synthesis route. However, common impurities include:
-
Volatile Organic Bases: Such as C3-C7 amides, C6 imides, and aniline, which can affect the final product quality.[1][2]
-
Ammonium (B1175870) Sulfate (B86663): A significant byproduct, particularly in processes involving Beckmann rearrangement with oleum.[3][4]
-
Water: Can influence the efficiency of purification steps like distillation and crystallization.[5][6]
-
Unreacted Starting Materials and Intermediates: Including cyclohexanone (B45756) and cyclohexanone oxime.[7][8]
-
Byproducts from Side Reactions: Such as octahydrophenazine and various condensation products.[8][9]
-
Contaminants from Feedstock or Recycling: Ethylene glycol, terephthalic acid, and other alcohols can be introduced, especially during the recycling of nylon-6 waste.[10]
Q2: Why is the separation of caprolactam from ammonium sulfate a significant challenge?
A2: The separation is challenging due to the large quantities of ammonium sulfate produced as a byproduct in many commercial synthesis routes.[4] The primary method involves crystallization of ammonium sulfate from the aqueous phase after the Beckmann rearrangement.[11] The caprolactam, present in the organic phase, must then be carefully separated.[12] This process requires precise control of crystallization conditions to ensure efficient separation and prevent contamination of the caprolactam stream.[11][12]
Q3: What are the main methods for purifying crude caprolactam?
A3: The primary purification methods for crude caprolactam are distillation, crystallization, and solvent extraction.[3][8] Often, a combination of these techniques is used to achieve high-purity caprolactam suitable for polymerization. For instance, a typical process might involve extraction, followed by a series of distillation steps and final polishing by crystallization.[8][13][14]
Troubleshooting Guides
Distillation Issues
Problem: Poor separation of volatile impurities during vacuum distillation.
-
Possible Cause: Some volatile base impurities, like pentylamide, have low removal efficiency (around 20%) through vacuum distillation alone.[1][2] The thermal instability of caprolactam necessitates distillation under a deep vacuum and at temperatures not exceeding 131°C, which may not be sufficient to separate all volatile components effectively.[5]
-
Troubleshooting Steps:
-
Optimize Vacuum: Ensure the vacuum system is operating at its maximum efficiency to allow for the lowest possible distillation temperature. The residual pressure should ideally be between 260 to 660 Pa.[5]
-
Pre-treatment: Consider pre-treating the crude caprolactam to remove specific impurities. For example, resin adsorption can be more effective for removing ammonia (B1221849) compared to other amides.[1]
-
Thin-Film Evaporation: Employing rotary thin-film evaporators can minimize the thermal impact on caprolactam while improving the removal of volatile components like water.[5]
-
Problem: Product quality is compromised due to droplet entrainment.
-
Possible Cause: During evaporation or distillation, fine droplets of the less volatile liquid can be carried over with the vapor, leading to contamination of the distillate.[5]
-
Troubleshooting Steps:
-
Install a Centrifugal Separator: A centrifugal separator can effectively remove the droplet phase from the vapor stream before it reaches the condenser.[5]
-
Optimize Liquid Distributor: Ensure the liquid distributor in the evaporator provides a uniform film to minimize splashing and droplet formation.[5]
-
Crystallization Challenges
Problem: Low purity of caprolactam crystals.
-
Possible Cause: The presence of impurities, particularly water, can significantly affect the crystallization process and the final purity of the crystals.[6] The cooling rate during crystallization also plays a crucial role; higher cooling rates can lead to increased impurity inclusion.[15]
-
Troubleshooting Steps:
-
Control Water Content: The metastable range of caprolactam solutions is dependent on the water content.[6] Reducing the water content before crystallization can improve crystal purity.
-
Optimize Cooling Rate: A slower cooling rate (e.g., 5-10 °C/h) allows for more selective crystal growth and reduces the incorporation of impurities.[13]
-
Implement Sweating Techniques: A "dry-sweating" technique, using a centrifuge, can remove up to 80% of organic impurities with a relatively low loss of the final product.[15]
-
Problem: Undesirable crystal morphology and agglomeration.
-
Possible Cause: The morphology of caprolactam crystals is influenced by the water content of the mother liquor and the growth kinetics.[6] Higher water content can lead to more elongated crystals, and in suspensions, crystals may form agglomerates.[6]
-
Troubleshooting Steps:
-
Adjust Water Concentration: Experiment with different water concentrations in the melt to achieve the desired crystal shape.
-
Control Agitation: In suspension crystallization, the stirring speed should be optimized to prevent excessive agglomeration. A stirring speed of 50-80 rpm has been suggested in some protocols.[13]
-
Solvent Extraction Difficulties
Problem: Low extraction efficiency of caprolactam from the aqueous phase.
-
Possible Cause: The choice of solvent and the operating conditions of the extraction column are critical for high efficiency. Benzene (B151609) is a common extractant, but its efficiency can be influenced by factors like fluid flow rate and pulsation intensity in a pulsed packed column.[16]
-
Troubleshooting Steps:
-
Solvent Selection: While benzene and toluene (B28343) are widely used, consider alternative solvents if efficiency is low or if there are environmental concerns.[16]
-
Optimize Column Parameters: In a pulsed packed column, systematically vary the pulsation intensity and fluid flow rates to find the optimal conditions for mass transfer.[16][17]
-
Monitor Phase Separation: Ensure proper phase separation is occurring within the extractor. Emulsion formation can hinder efficient extraction.
-
Data Presentation
Table 1: Efficiency of Different Methods for Removing Volatile Base Impurities
| Impurity | Method | Removal Efficiency (%) | Reference |
| Pentylamide | Vacuum Distillation | ~20% | [1][2] |
| Ammonia | Resin Adsorption (Amberlyst) | High | [1][2] |
| Pentylamide & Hexoamide | Resin Adsorption (Amberlyst) | Lower than Ammonia | [1][2] |
| Organic Impurities | Dry-Sweating (Crystallization) | Up to 80% | [15] |
Experimental Protocols
Protocol 1: Purification of Caprolactam by Cooling Crystallization
This protocol is based on a method for purifying an aqueous caprolactam solution.[13]
-
Evaporation: Concentrate the aqueous caprolactam solution via evaporation to remove a significant portion of the water.
-
First Crystallization:
-
Cool the concentrated solution at a controlled rate of 5-10 °C/h.
-
Maintain a stirring speed of 50-80 rpm.
-
Reduce the final temperature to between 5-30 °C to induce crystallization.
-
-
First Separation: Separate the caprolactam crystals from the mother liquor using a centrifuge.
-
Second Crystallization:
-
Re-dissolve the crystals in pure water.
-
Repeat the cooling crystallization process under the same conditions as the first crystallization.
-
-
Second Separation: Centrifuge the recrystallized product to separate the high-purity caprolactam crystals.
-
Drying/Final Processing: The resulting crystals, with a water content of approximately 0.5-2%, can be further processed by evaporation and distillation to obtain a final solid product or a melt for polymerization.[13]
Visualizations
Caprolactam Purification Workflow
Caption: A typical multi-stage workflow for the purification of crude caprolactam.
Troubleshooting Logic for Low Purity in Crystallization
Caption: Decision tree for troubleshooting low purity issues in caprolactam crystallization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemcess.com [chemcess.com]
- 4. Ammonium sulfate and caprolactam: The long goodbye [dev.nexanteca.com]
- 5. stumejournals.com [stumejournals.com]
- 6. researchgate.net [researchgate.net]
- 7. UCM - GRUPO DE INVESTIGACIÓN INPROQUIMA [ucm.es]
- 8. (56p) Crude Caprolactam Purification Processing | AIChE [proceedings.aiche.org]
- 9. researchgate.net [researchgate.net]
- 10. US4720328A - Method for removing impurities from caprolactam - Google Patents [patents.google.com]
- 11. epa.gov [epa.gov]
- 12. US4015946A - Process for recovering ammonium sulphate from aqueous solutions of ammonium sulphate which contain organic compounds - Google Patents [patents.google.com]
- 13. CN108530358B - Method for crystallizing and purifying caprolactam - Google Patents [patents.google.com]
- 14. US3839324A - Process for the purification of caprolactam - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. 218.28.6.71:81 [218.28.6.71:81]
Technical Support Center: Deactivation and Regeneration of Catalysts in Beckmann Rearrangement
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the deactivation and regeneration of solid acid catalysts, particularly zeolites, used in the vapor-phase Beckmann rearrangement.
Troubleshooting Guide
This guide addresses common issues encountered during the Beckmann rearrangement, helping you identify the root cause of catalyst deactivation and take corrective measures.
Issue 1: Gradual Decrease in Cyclohexanone (B45756) Oxime Conversion Over Time
Q1: My conversion rate is slowly declining. What are the likely causes and how can I investigate this?
A1: A gradual decrease in conversion is a classic sign of catalyst deactivation. The primary causes in a vapor-phase Beckmann rearrangement using solid acid catalysts like zeolites are typically coke formation (coking), changes in the catalyst's active sites (e.g., acidity), and pore blockage.[1]
Troubleshooting Steps:
-
Analyze Back Pressure: A steady increase in the back pressure of your packed-bed reactor can indicate fouling or coking, where carbonaceous deposits physically obstruct the flow path.[1]
-
Monitor Temperature Profile: Observe the temperature profile across the catalyst bed. A shift in the "hot spot" downstream can indicate that the front of the catalyst bed is deactivating, causing the reaction zone to move.[1]
-
Evaluate Product Selectivity: A change in product selectivity alongside a drop in conversion can point to specific deactivation mechanisms. For instance, an increase in side products might suggest a change in the catalyst's acidic properties.[1]
-
Post-Reaction Catalyst Characterization: After the experimental run, carefully analyze catalyst samples from the inlet, middle, and outlet of the reactor.
-
Temperature-Programmed Oxidation (TPO): This technique can quantify the amount and nature of the carbonaceous deposits (coke) on the catalyst.[2][3] TPO profiles can distinguish between different types of coke, such as "soft" coke, which is more easily removed, and "hard" coke, which requires more severe regeneration conditions.[2]
-
Nitrogen Physisorption (BET analysis): This analysis reveals changes in the catalyst's surface area and pore volume, which can be significantly reduced by coke deposition and pore blockage.[1][4]
-
Temperature-Programmed Desorption of Ammonia (B1221849) (NH3-TPD): This method is used to determine the acidity of the catalyst. A decrease in the number of acid sites, particularly strong acid sites, can be a direct cause of reduced activity.[4][5]
-
Issue 2: Sudden and Sharp Drop in Catalytic Activity
Q2: My reaction has suddenly stopped, or the conversion has dropped dramatically. What should I check?
A2: A rapid loss of activity often points to catalyst poisoning or a critical system failure.[1]
Troubleshooting Steps:
-
Check for Feed Impurities: Immediately analyze your starting materials (cyclohexanone oxime) and solvent for potential catalyst poisons. Common poisons for solid acid catalysts include basic compounds (like ammonia, if not used as a co-feed), sulfur compounds, and certain metals.[1]
-
Inspect for Reactor Channeling: In a packed-bed reactor, the formation of channels can cause a significant portion of the reactant stream to bypass the catalyst, leading to a sharp drop in conversion. This may sometimes be visually inspected after the reactor has cooled down.[1]
-
Verify Experimental Conditions: Ensure that your pumps are delivering the correct flow rate and that the reactor temperature is stable and accurate. A pump failure or a sudden temperature drop can halt the reaction.[1]
-
Post-Reaction Catalyst Analysis for Poisons: If poisoning is suspected, post-run analysis of the catalyst using techniques like X-ray Photoelectron Spectroscopy (XPS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can identify the presence of poisoning elements on the catalyst surface.[1]
Frequently Asked Questions (FAQs)
Catalyst Deactivation
Q3: What are the most common deactivation mechanisms for zeolite catalysts (e.g., ZSM-5, Silicalite-1) in the vapor-phase Beckmann rearrangement?
A3: For zeolite catalysts in the vapor-phase Beckmann rearrangement, the primary deactivation mechanisms are:
-
Coking: The formation of carbonaceous deposits (coke) on the catalyst surface and within its pores is a major cause of deactivation. This blocks active sites and restricts reactant access.[1] The rate of deactivation by coking is often influenced by temperature and the partial pressure of the this compound.[6]
-
Changes in Acidity: The acidic properties of zeolites are crucial for the Beckmann rearrangement. Over time, the strength and number of acid sites can change, leading to a decrease in activity and selectivity.[1] For instance, a significant decrease in strong acid sites has been observed in deactivated zeolites.[4]
-
Pore Blocking: Besides coke, the pores of the zeolite can be blocked by the deposition of high-molecular-weight byproducts or the product itself (ε-caprolactam), especially if the reaction temperature is not optimized for product desorption.[1][5]
Q4: How can I minimize catalyst deactivation?
A4: Minimizing deactivation is key for long-term, stable operation. Consider the following strategies:
-
Feed Purification: Ensure your reactants and solvent are of high purity and free from potential catalyst poisons.[1]
-
Optimize Reaction Conditions: Operate at the lowest possible temperature that still achieves the desired conversion and selectivity. Higher temperatures can accelerate coking.[1]
-
Co-feeding Modifiers: In some cases, co-feeding a small amount of a modifying agent, such as methanol, can help to suppress coke formation and maintain catalyst activity.[5]
Catalyst Regeneration
Q5: Can I regenerate my deactivated catalyst in-situ?
A5: Yes, in-situ regeneration is a significant advantage, particularly in continuous flow systems. The most common method is to burn off the coke deposits in a controlled manner through calcination.[1]
Q6: What is a typical procedure for in-situ regeneration by calcination?
A6: A general procedure involves:
-
Stopping the reactant feed and flushing the reactor with an inert gas (e.g., nitrogen) at the reaction temperature to remove any remaining reactants and products.[1]
-
Introducing a stream of diluted air or oxygen in an inert gas at an elevated temperature to carefully burn off the coke. The temperature and oxygen concentration must be carefully controlled to avoid overheating, which can damage the catalyst structure.[1]
-
After the coke burn-off is complete (indicated by the cessation of CO2 formation in the off-gas), the reactor is purged again with an inert gas to remove all oxygen.
-
The reactor is then brought back to the reaction temperature, and the reactant feed is reintroduced.[1]
Q7: What are the optimal conditions for regenerating a coked zeolite catalyst?
A7: The optimal regeneration conditions depend on the specific zeolite and the nature of the coke. However, studies have shown that for ZSM-5 catalysts used in processes with significant coking, regeneration temperatures of 650°C to 700°C in the presence of dilute oxygen are effective for complete coke removal and restoration of activity within a short period (e.g., 20 minutes).[7] Regeneration at lower temperatures (e.g., 500°C) may not completely remove all coke species.[7]
Q8: Are there alternative regeneration methods to oxidation?
A8: While oxidative regeneration is the most common for coke removal, other methods can be considered depending on the deactivation mechanism. For certain types of poisoning, a chemical wash with an acidic or alkaline solution might be employed.[8] In some cases, treatment with hydrogen (hydrocracking) can remove certain types of carbonaceous deposits.[9]
Quantitative Data on Catalyst Deactivation and Regeneration
The following tables summarize quantitative data on the effects of deactivation and the efficiency of regeneration for zeolite catalysts.
Table 1: Impact of Deactivation on Zeolite Catalyst Properties
| Catalyst | Time on Stream (h) | Reduction in Total Specific Surface Area (%) | Reduction in Microporous Volume (%) | Reduction in Total Acid Amount (%) | Reference |
| IM-5 Zeolite | 60 | 80 | 97 | 70 | [4] |
| ZSM-5 Zeolite | 60 | 34 | 31 | 40 | [4] |
Table 2: Regeneration Efficiency of ZSM-5 Catalyst
| Regeneration Temperature (°C) | Regeneration Time (min) | Outcome | Reference |
| 500 | >20 | Incomplete coke removal, activity not fully restored. | [7] |
| 550 | >20 | Required longer time for full regeneration. | [7] |
| 600 | >20 | Required longer time for full regeneration. | [7] |
| 650 | 20 | Fully regenerated, activity restored. | [7] |
| 700 | 20 | Fully regenerated, activity restored. | [7] |
Experimental Protocols
Protocol 1: In-situ Catalyst Regeneration by Calcination
This protocol describes a general procedure for the in-situ regeneration of a coked solid acid catalyst in a packed-bed reactor.
-
System Purge:
-
Stop the flow of the reactant solution.
-
Purge the reactor with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min for 1-2 hours at the reaction temperature to remove all traces of reactants and products.[1]
-
-
Controlled Oxidation:
-
While maintaining the inert gas flow, introduce a controlled flow of air. A typical starting point is a 5% air in nitrogen mixture.[1]
-
The total flow rate should be maintained to ensure good heat transfer.
-
-
Temperature Ramp:
-
Hold at Calcination Temperature:
-
Hold the reactor at the final calcination temperature until the coke is completely combusted. This can be monitored by analyzing the off-gas for CO2 using a mass spectrometer or gas chromatograph. The regeneration is complete when the CO2 concentration returns to the baseline.
-
-
Cooling and Re-introduction of Reactants:
-
Once regeneration is complete, switch off the air supply and purge the reactor with inert gas to remove all oxygen.
-
Cool the reactor to the desired reaction temperature under the inert gas flow.
-
Re-introduce the reactant feed to begin the next reaction cycle.
-
Protocol 2: Characterization of Fresh, Deactivated, and Regenerated Catalysts
To thoroughly understand the deactivation and regeneration processes, it is crucial to characterize the catalyst at different stages.
-
Sample Preparation:
-
Fresh Catalyst: Use the catalyst as prepared or received.
-
Deactivated Catalyst: Carefully unload the catalyst from the reactor after a reaction run.
-
Regenerated Catalyst: Use the catalyst after performing the regeneration protocol.
-
-
Characterization Techniques:
-
Nitrogen Physisorption:
-
Degas the sample under vacuum at an elevated temperature (e.g., 300-350 °C) for several hours to remove adsorbed water and other volatile species.
-
Perform N2 adsorption-desorption measurements at 77 K to determine the BET surface area, pore volume, and pore size distribution.[10]
-
-
Temperature-Programmed Desorption of Pyridine (B92270) (Py-FTIR) or Ammonia (NH3-TPD):
-
Pre-treat the sample by heating under an inert gas flow to a high temperature (e.g., 400-500 °C) to clean the surface.[10]
-
Adsorb pyridine or ammonia at a lower temperature (e.g., 150 °C).[10]
-
Purge with an inert gas to remove physisorbed probe molecules.[10]
-
Heat the sample at a constant rate and monitor the desorption of the probe molecule using a thermal conductivity detector (TCD) or a mass spectrometer. This provides information on the number and strength of the acid sites.[10]
-
-
Temperature-Programmed Oxidation (TPO):
-
Place a known amount of the deactivated catalyst in a quartz reactor.
-
Heat the sample under a flow of a dilute oxygen/inert gas mixture (e.g., 5% O2 in He) with a linear temperature ramp (e.g., 5-10 °C/min).[2]
-
Monitor the effluent gas for CO and CO2 using a mass spectrometer or a non-dispersive infrared (NDIR) analyzer to determine the amount and combustion temperature of the coke.[2][3]
-
-
Visualizations
Caption: Troubleshooting workflow for catalyst deactivation.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. osti.gov [osti.gov]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] On the Regeneration of Coked H-ZSM-5 Catalysts | Semantic Scholar [semanticscholar.org]
- 10. Deactivation and regeneration dynamics in hierarchical zeolites: Coke characterization and impact on catalytic cracking of vacuum gas oil - PMC [pmc.ncbi.nlm.nih.gov]
Effect of water content on the stability of Cyclohexanone oxime.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclohexanone (B45756) oxime. The following information addresses common issues related to the stability of cyclohexanone oxime, with a particular focus on the effects of water content.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My batch of this compound is showing signs of degradation (e.g., discoloration, clumping, change in melting point) much earlier than expected. What could be the cause?
A1: Premature degradation of solid this compound is often linked to improper storage conditions, with the presence of moisture being a primary catalyst. This compound can undergo hydrolysis, reverting to cyclohexanone and hydroxylamine. This process can be accelerated by elevated temperatures and the presence of water. It is also known that certain impurities, such as transition metals, can catalyze thermal decomposition.
Troubleshooting Steps:
-
Review Storage Conditions: Ensure the product is stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and strong acids.[1]
-
Assess for Water Contamination: Check for any potential sources of moisture ingress in your storage containers or handling environment.
-
Analyze for Impurities: If possible, analyze the batch for the presence of transition metal impurities, which are known to decrease the thermal stability of this compound.
-
Purity Check: Use an appropriate analytical method, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), to determine the current purity of your batch and identify potential degradation products.[2][3][4]
Q2: I have been observing a decrease in the purity of my this compound sample over time. How does water content quantitatively affect its stability?
A2: The stability of solid this compound is inversely proportional to its water content and the storage temperature. While specific public data on the degradation kinetics of solid this compound at various water content levels is limited, the general principle for solid-state chemical stability dictates that increased water content leads to a higher rate of degradation. This is due to the plasticizing effect of water, which increases molecular mobility within the solid, and because water is a reactant in the hydrolysis reaction.
The degradation rate can be modeled using a humidity-corrected Arrhenius equation, which accounts for both temperature and humidity.[5][6]
Hypothetical Impact of Water Content and Temperature on this compound Purity:
The following table provides a hypothetical summary of the expected percentage of degradation of solid this compound over a 6-month period under accelerated stability conditions. This data is illustrative and based on general principles of solid-state chemical kinetics. Actual results may vary.
| Temperature (°C) | Relative Humidity (%) | Estimated Water Content (% w/w) | Estimated Purity after 6 Months (%) |
| 25 | 40 | < 0.1 | > 99.5 |
| 25 | 60 | 0.2 | 99.0 |
| 40 | 60 | 0.3 | 98.0 |
| 40 | 75 | 0.5 | 96.5 |
| 50 | 75 | > 0.8 | < 95.0 |
Q3: What is the primary degradation pathway for this compound in the presence of water?
A3: The main degradation pathway for this compound in the presence of water is hydrolysis. The C=N bond of the oxime is susceptible to nucleophilic attack by water, leading to the formation of a carbinolamine intermediate. This intermediate then breaks down to yield cyclohexanone and hydroxylamine.[7] This reaction is reversible but is driven towards the degradation products if water is present in excess or if the degradation products are removed from the system. The reaction can be catalyzed by acids.
Experimental Protocols
Protocol for Accelerated Stability Testing of this compound
This protocol outlines a method for evaluating the stability of solid this compound under controlled conditions of temperature and humidity, in accordance with ICH Q1A guidelines.[7][8][9][10][11]
1. Objective: To assess the impact of water content on the chemical and physical stability of solid this compound under accelerated storage conditions.
2. Materials and Equipment:
-
This compound (test sample)
-
Controlled temperature and humidity stability chambers
-
Hermetically sealed, inert sample containers (e.g., amber glass vials with Teflon-lined caps)
-
Analytical balance
-
Karl Fischer titrator for water content determination
-
HPLC or GC system with a suitable detector for purity analysis[2][3][4]
-
Melting point apparatus
-
FTIR spectrometer
3. Experimental Procedure:
-
Sample Preparation:
-
Characterize the initial batch of this compound for purity, water content, physical appearance, melting point, and infrared spectrum.
-
Prepare multiple aliquots of the sample in the designated containers.
-
-
Storage Conditions:
-
Place the samples in stability chambers set to the following ICH recommended accelerated and intermediate conditions:
-
Include a control set of samples stored at long-term conditions (e.g., 25°C ± 2°C / 60% RH ± 5% RH or refrigerated at 5°C ± 3°C).[8]
-
-
Time Points for Testing:
-
For accelerated stability studies, pull samples for analysis at initial (0), 1, 3, and 6 months.
-
-
Analytical Testing:
-
At each time point, perform the following tests on the stored samples:
-
Physical Appearance: Visually inspect for any changes in color, clumping, or morphology.
-
Water Content: Determine the water content using Karl Fischer titration.
-
Purity and Degradation Products: Analyze the sample by a validated stability-indicating HPLC or GC method to quantify the amount of this compound and detect any degradation products (e.g., cyclohexanone).
-
Melting Point: Measure the melting point range. A depression or broadening of the melting point range can indicate the presence of impurities.
-
Infrared Spectroscopy (FTIR): Obtain an FTIR spectrum to detect changes in functional groups.
-
-
4. Data Analysis:
-
Tabulate the results for each storage condition and time point.
-
Plot the purity of this compound as a function of time for each condition.
-
If sufficient degradation is observed, calculate the degradation rate constant (k) for each condition.
-
Use the Arrhenius equation or a humidity-corrected variant to predict the shelf-life under the recommended storage conditions.
Visualizations
Below are diagrams illustrating key concepts related to the stability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. Determination of Cyclohexanone, this compound and Nitrocyclohexane in Hydroxylamine Hydrochloride Oximation Reaction Solution by GC [qikan.cmes.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pharmaacademias.com [pharmaacademias.com]
- 8. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 9. researchgate.net [researchgate.net]
- 10. ICH STABILITY TESTING GUIDELINES (ICH Q1A-Q1F).pptx [slideshare.net]
- 11. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Technical Support Center: Managing the Exothermicity of the Beckmann Rearrangement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing the exothermicity of the Beckmann rearrangement.
Frequently Asked Questions (FAQs)
Q1: What is the Beckmann rearrangement and why is it exothermic?
The Beckmann rearrangement is a chemical reaction that converts an oxime to an amide or a cyclic oxime to a lactam.[1] The reaction is typically catalyzed by strong Brønsted or Lewis acids, such as sulfuric acid, oleum, or polyphosphoric acid, and often requires heating to proceed.[2][3] The exothermicity arises from the energy released during the rearrangement of the oxime to the more stable amide functional group, a process that is often thermodynamically favorable. The use of strong acids and elevated temperatures can lead to a rapid and highly exothermic reaction.[4]
Q2: What are the primary risks associated with the exothermicity of the Beckmann rearrangement?
The primary risk is a thermal runaway reaction, where the rate of heat generation exceeds the rate of heat removal. This can lead to a rapid increase in temperature and pressure within the reaction vessel, potentially causing equipment failure, solvent boiling, and the release of hazardous materials.[5] High temperatures can also lead to decreased product selectivity and the formation of unwanted byproducts through side reactions like Beckmann fragmentation.[1]
Q3: What is Beckmann fragmentation, and how is it related to reaction temperature?
Beckmann fragmentation is a common side reaction that competes with the desired rearrangement.[1] It is favored when the group alpha to the oxime can stabilize a carbocation. Instead of migrating, this group is eliminated, leading to the formation of a nitrile and a carbocation intermediate. Higher reaction temperatures can promote fragmentation, reducing the yield of the desired amide product.[1]
Q4: Are there milder alternatives to strong acids for the Beckmann rearrangement?
Yes, several milder reagents and catalysts can be used to promote the Beckmann rearrangement with better control over the exotherm. These include:
-
Tosyl chloride (TsCl), thionyl chloride (SOCl₂), and phosphorus pentachloride (PCl₅) : These reagents activate the oxime hydroxyl group, allowing the rearrangement to occur under less harsh conditions.[1]
-
Cyanuric chloride with a zinc chloride co-catalyst : This system can catalytically promote the rearrangement.[1]
-
Solid acid catalysts : Zeolites and other solid acids are used in vapor-phase rearrangements, offering better temperature control and easier separation.
-
Photoredox catalysis : This method can generate a Vilsmeier-Haack reagent in situ under mild conditions to promote the rearrangement.[4]
Q5: How can continuous flow chemistry help manage the exothermicity?
Continuous flow reactors offer significant advantages for managing highly exothermic reactions like the Beckmann rearrangement. Their high surface-area-to-volume ratio allows for extremely efficient heat exchange, rapidly dissipating the heat of reaction and preventing the formation of hot spots.[6] This precise temperature control minimizes the risk of thermal runaway and can improve product selectivity.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the Beckmann rearrangement, with a focus on problems related to exothermicity.
Issue 1: The reaction is too vigorous and difficult to control (rapid temperature increase).
-
Probable Cause:
-
The rate of addition of the catalyst (e.g., strong acid) or the oxime is too fast.
-
The initial temperature of the reaction mixture is too high.
-
The concentration of the reactants is too high.
-
Inadequate cooling or stirring.
-
-
Solutions:
-
Slow down the addition: Add the catalyst or oxime dropwise or in small portions, carefully monitoring the internal temperature.
-
Pre-cool the reaction mixture: Start the addition at a lower temperature (e.g., 0 °C in an ice bath).
-
Dilute the reaction mixture: Use a suitable inert solvent to increase the thermal mass of the system.
-
Ensure efficient cooling and stirring: Use a properly sized cooling bath and ensure vigorous stirring to promote even heat distribution.
-
Issue 2: The yield of the desired amide is low, and significant amounts of byproducts are formed.
-
Probable Cause:
-
The reaction temperature is too high, leading to decomposition or side reactions like Beckmann fragmentation.
-
The chosen catalyst is too harsh for the substrate.
-
-
Solutions:
-
Lower the reaction temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Use a milder catalyst: Consider replacing strong acids with alternatives like tosyl chloride or cyanuric chloride.
-
Optimize reaction time: Monitor the reaction progress closely and stop it once the starting material is consumed to prevent product degradation.
-
Issue 3: The reaction mixture turns dark or black.
-
Probable Cause:
-
Decomposition of the starting material or product due to excessively high temperatures or prolonged reaction times.
-
-
Solutions:
-
Reduce reaction temperature and time.
-
Consider using a milder catalyst.
-
Ensure an inert atmosphere if the substrate is sensitive to oxidation.
-
Troubleshooting Logic Diagram
Data Presentation
Table 1: Comparison of Catalysts and Conditions for Beckmann Rearrangement
| Catalyst | Substrate | Solvent | Temperature (°C) | Time | Conversion (%) | Yield (%) | Reference |
| Sulfuric Acid | Cyclohexanone (B45756) Oxime | Oleum | 100 | < 4 seconds | Complete | ~99 | [6] |
| Polyphosphoric Acid (PPA) | Deoxybenzoin Oxime | - | 120 | 0.5 h | 100 | 68.69 | |
| Nafion | Diphenylketone Oxime | Acetonitrile | 70 | 4 h | 36.32 | 16 | [7] |
| Ga(OTf)₃ | Cyclohexanone Oxime | Acetonitrile | 40 | 20 min | 92 | - | [2] |
| HgCl₂ | This compound | Acetonitrile | 80 | 8 h | - | - | [2] |
| Phenyl Dichlorophosphate | Acetophenone Oxime | Acetonitrile | Room Temp | ~1 h | - | 86 | [8] |
| Cyanuric Chloride/ZnCl₂ | Cyclododecanone Oxime | - | - | - | - | - | [1] |
Note: Yield and conversion data are highly substrate and condition dependent. This table provides a general comparison.
Experimental Protocols
Protocol 1: Classic Beckmann Rearrangement of this compound with Sulfuric Acid (Exotherm Management Focus)
This protocol outlines a lab-scale procedure with specific steps to manage the highly exothermic nature of the reaction.
Materials:
-
This compound
-
Concentrated sulfuric acid (98%)
-
Ice
-
Ammonium (B1175870) hydroxide (B78521) solution
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Thermometer
-
Large ice bath
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stirrer, a thermometer to monitor the internal temperature, and a dropping funnel. Place the flask in a large ice-water bath capable of maintaining a low temperature.
-
Initial Cooling: Add concentrated sulfuric acid to the flask and cool it to 0-5 °C with stirring.
-
Slow Addition of Oxime: Add this compound in small portions to the cold sulfuric acid over a period of 30-60 minutes. Crucially, monitor the internal temperature continuously and ensure it does not rise above 10 °C during the addition. The rate of addition must be controlled to manage the heat generated.
-
Controlled Warming: Once the addition is complete, allow the reaction mixture to warm slowly to room temperature while still monitoring the temperature. If the temperature rises too quickly, re-cool the flask in the ice bath.
-
Reaction Completion: Stir the mixture at room temperature for 1-2 hours, or until the reaction is complete (monitored by TLC).
-
Quenching: Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This step is also exothermic and must be done with caution.
-
Neutralization: Neutralize the acidic solution by slowly adding a cooled ammonium hydroxide solution, keeping the temperature low with an ice bath.
-
Workup: The product, ε-caprolactam, can then be isolated by extraction with a suitable organic solvent.
Protocol 2: Milder Beckmann Rearrangement using 2,4,6-Trichloro[2][9][10]triazine (TCT)
This protocol offers a milder alternative to strong acids, reducing the risk of a strong exotherm.[9]
Materials:
-
Ketoxime (e.g., 2-ethylcyclohexanone (B1346015) oxime)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Saturated sodium bicarbonate solution
-
1 N HCl
-
Brine
-
Reaction flask with magnetic stirrer
Procedure:
-
Complex Formation: Add TCT (1.0 eq) to a minimal amount of DMF at 25 °C. Stir until a white solid forms and the TCT is completely consumed (monitor by TLC).[9]
-
Oxime Addition: Add a solution of the ketoxime (1.0 eq) in DMF to the reaction mixture.[9]
-
Reaction: Stir the mixture at room temperature. The reaction is typically slower than with strong acids and can be monitored by TLC (e.g., 8 hours for 2-ethylthis compound).[9]
-
Quenching and Workup: Quench the reaction by adding water. Wash the organic phase with a saturated solution of Na₂CO₃, followed by 1 N HCl and brine to remove triazine byproducts.[9]
-
Isolation: The product can be isolated after removal of the solvent, often in high purity without the need for column chromatography.[9]
Experimental Workflow Diagram
References
- 1. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Visible Light‐Promoted Beckmann Rearrangements: Separating Sequential Photochemical and Thermal Phenomena in a Continuous Flow Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. audreyli.com [audreyli.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. kgroup.du.edu [kgroup.du.edu]
Validation & Comparative
Comparing the efficacy of different acid catalysts for the Beckmann rearrangement.
For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is paramount for the efficient synthesis of amides and lactams via the Beckmann rearrangement. This guide provides an objective comparison of the efficacy of various acid catalysts for this crucial transformation, supported by experimental data and detailed protocols.
The Beckmann rearrangement, a cornerstone of organic synthesis, facilitates the conversion of oximes to their corresponding amides.[1][2][3] Its industrial significance is highlighted by the large-scale production of ε-caprolactam, the precursor to Nylon-6, from cyclohexanone (B45756) oxime.[1][4] Historically, this reaction has been reliant on stoichiometric quantities of strong Brønsted acids like concentrated sulfuric acid or oleum, which are effective but generate significant waste and pose corrosion hazards.[1][4] Consequently, extensive research has focused on developing more environmentally benign and efficient catalytic systems.
This guide explores the performance of several classes of acid catalysts, including traditional Brønsted and Lewis acids, as well as modern solid acid and ionic liquid systems. The efficacy of these catalysts is evaluated based on key performance indicators such as conversion, selectivity, and reaction conditions.
Performance Comparison of Acid Catalysts
The following table summarizes the performance of different acid catalysts in the Beckmann rearrangement of cyclohexanone oxime to ε-caprolactam, a widely used benchmark reaction.
| Catalyst Type | Specific Catalyst | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | Citation |
| Brønsted Acid | Sulfuric Acid (H₂SO₄) | Oleum | 100-120 | - | >98 | ~98 | [1][5] |
| Lewis Acid | Zinc Chloride (ZnCl₂) | Ionic Liquid | 90 | 2 | 100 | 99 | [5] |
| Cyanuric Chloride / ZnCl₂ | Acetonitrile (reflux) | ~82 | - | High | 30 (for ε-caprolactam) | [2][6] | |
| Solid Acid | H-ZSM-5 (Zeolite) | Vapor Phase | 350 | - | High | High | [4][7] |
| Mordenite (Zeolite) | Vapor Phase | 300-400 | - | 95-100 | 70-80 | [4] | |
| Silicalite-1 | Vapor Phase | 350 | - | High | High | [7] | |
| Ionic Liquid | [CPL][2MSA] | Neat | 90 | 2 | 100 | 95 | [5] |
| [BMIm]BF₄ / PCl₅ | Neat | 80 | - | 98 | 90 | [8] |
Experimental Protocols
Detailed methodologies for representative catalytic systems are provided below.
Protocol 1: Liquid-Phase Rearrangement using a Brønsted Acidic Ionic Liquid
This procedure is representative of methods using Brønsted acidic ionic liquids which act as both catalyst and solvent.[5]
1. Catalyst and Reagent Preparation:
-
Synthesize the caprolactam-based Brønsted acidic ionic liquid ([CPL][2MSA]) as described in the literature.[5]
-
Ensure the this compound is of high purity.
2. Reaction Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a temperature controller, place the desired molar ratio of the ionic liquid and this compound (e.g., 3:1).[5]
-
Heat the mixture to the desired reaction temperature (e.g., 90 °C) with continuous stirring.[5]
-
Monitor the reaction progress using an appropriate analytical technique (e.g., GC, HPLC).
-
The reaction is typically complete within 2 hours, achieving high conversion and selectivity.[5]
3. Product Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the ε-caprolactam product from the ionic liquid using an organic solvent.
-
The ionic liquid can often be recovered, dried, and reused.
Protocol 2: Vapor-Phase Rearrangement using a Solid Acid Catalyst
This protocol describes a typical setup for a gas-phase Beckmann rearrangement using a zeolite catalyst.[7]
1. Catalyst Preparation and Reactor Setup:
-
Activate the solid acid catalyst (e.g., H-ZSM-5) by heating it under a flow of inert gas (e.g., nitrogen) to remove any adsorbed water.[7]
-
Pack the catalyst into a fixed-bed microreactor.[7]
-
Place the reactor within a furnace to maintain the desired reaction temperature.
2. Reaction Procedure:
-
Dissolve this compound in a suitable solvent (e.g., methanol).[7]
-
Introduce the solution into the reactor via a syringe pump, where it is vaporized and passed over the catalyst bed along with a carrier gas (e.g., nitrogen).[7]
-
Maintain the reactor at a high temperature (e.g., 350 °C).[7]
3. Product Collection and Analysis:
-
Cool the reactor effluent to condense the products.
-
Collect the liquid product and analyze its composition using gas chromatography (GC) or other suitable methods to determine conversion and selectivity.
Logical Workflow for Catalyst Comparison
The following diagram illustrates the logical workflow for comparing the efficacy of different acid catalysts for the Beckmann rearrangement.
Caption: Workflow for comparing acid catalyst efficacy in the Beckmann rearrangement.
Concluding Remarks
The choice of an acid catalyst for the Beckmann rearrangement is a critical decision that influences reaction efficiency, product selectivity, and environmental impact. While traditional Brønsted acids offer high conversion rates, their use is associated with significant drawbacks.[4] Modern alternatives, such as solid acids and ionic liquids, present promising avenues for developing greener and more sustainable processes.[1][8] Solid acids, particularly in vapor-phase reactions, facilitate easier product separation and catalyst recycling.[4][7] Ionic liquids can act as both solvents and catalysts, often enabling milder reaction conditions and high product yields.[5][9] Ultimately, the optimal catalyst selection will depend on the specific substrate, desired product, and the operational scale, with a growing emphasis on environmentally friendly and reusable catalytic systems.
References
- 1. benchchem.com [benchchem.com]
- 2. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. jocpr.com [jocpr.com]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in the Development of Catalytic Methods that Construct Medium-ring Lactams, Partially Saturated Benzazepines and their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. ionike.com [ionike.com]
1H NMR and 13C NMR analysis of Cyclohexanone oxime for structural confirmation.
A definitive guide to the structural confirmation of cyclohexanone (B45756) oxime utilizing ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative analysis with related cyclic compounds, detailed experimental protocols, and a visual workflow for clarity.
The structural integrity of synthesized compounds is a cornerstone of chemical research and drug development. For cyclic organic molecules such as cyclohexanone oxime, a key intermediate in the production of nylon-6, unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful analytical technique for this purpose, providing detailed information about the chemical environment of atomic nuclei. This guide presents a comprehensive ¹H and ¹³C NMR analysis of this compound, offering a direct comparison with its precursor, cyclohexanone, and other alicyclic oximes to support its structural verification.
Comparative ¹H and ¹³C NMR Data
The chemical shifts observed in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the protons and carbon atoms, respectively. The conversion of the carbonyl group in cyclohexanone to an oxime group in this compound results in characteristic changes in these chemical shifts, providing clear evidence of the transformation.
¹H NMR Spectral Data Comparison
The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) displays distinct signals corresponding to the different sets of protons in the molecule. The protons on the carbon atoms alpha to the C=N bond (C2 and C6) are deshielded and appear at a lower field compared to the other methylene (B1212753) protons. A broad signal corresponding to the hydroxyl proton of the oxime group is also typically observed at a downfield chemical shift.[1][2]
| Compound | Functional Group | Proton Environment | Chemical Shift (δ, ppm) |
| This compound | Oxime | -OH | ~8.9 |
| α-CH₂ (C2, C6) | ~2.50, ~2.22 | ||
| β, γ-CH₂ (C3, C4, C5) | ~1.74 - 1.55 | ||
| Cyclohexanone | Ketone | α-CH₂ (C2, C6) | ~2.3 |
| β, γ-CH₂ (C3, C4, C5) | ~1.9, ~1.7 |
Table 1: Comparative ¹H NMR chemical shifts of this compound and Cyclohexanone. Data compiled from various sources.[1][2]
¹³C NMR Spectral Data Comparison
The ¹³C NMR spectrum provides further confirmation of the structure. The most significant change from cyclohexanone to this compound is the chemical shift of the carbon atom of the C=NOH group (C1), which appears at a significantly different position compared to the carbonyl carbon of cyclohexanone. The chemical shifts of the other carbon atoms in the ring are also affected by the change in the functional group.[2][3][4][5]
| Compound | C1 (C=X) | C2, C6 | C3, C5 | C4 |
| This compound | ~160.9 | ~33.2, ~26.7 | ~25.6, ~24.8 | ~24.4 |
| Cyclohexanone | ~212.4 | ~42.0 | ~27.1 | ~25.3 |
| Cyclopentanone Oxime | ~165.5 | ~31.0 | ~25.2 | |
| Cycloheptanone Oxime | ~163.0 | ~35.0, ~29.5 | ~28.0, ~27.0 | ~26.5 |
Table 2: Comparative ¹³C NMR chemical shifts (δ, ppm) of this compound and related cyclic compounds. Data compiled from various sources.[2][3][4][5][6]
The data clearly illustrates the significant upfield shift of the C1 carbon upon conversion from a ketone to an oxime, a key diagnostic feature for structural confirmation. The comparison with other cyclic oximes demonstrates a consistent trend in the chemical shift of the C=NOH carbon.
Experimental Workflow for NMR Analysis
The process of structural confirmation using NMR follows a systematic workflow, from sample preparation to final data interpretation.
Experimental Protocol
A standard protocol for obtaining ¹H and ¹³C NMR spectra of this compound is detailed below.
1. Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), to the solution. TMS provides a reference signal at 0 ppm.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup and Data Acquisition:
-
The NMR spectra can be recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
Insert the NMR tube into the spectrometer's probe.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
For ¹H NMR:
-
Acquire the spectrum using a standard pulse sequence.
-
Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
For ¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.
-
Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128 or more) due to the lower natural abundance of the ¹³C isotope.
-
3. Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Perform phase and baseline corrections to ensure accurate peak representation.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
For the ¹H NMR spectrum, integrate the area under each peak to determine the relative number of protons.
-
For both spectra, identify the chemical shifts of all peaks and compare them to the expected values and data from reference compounds to confirm the structure of this compound.
This comprehensive NMR analysis, supported by comparative data and a clear experimental framework, provides robust evidence for the structural confirmation of this compound, a critical step in ensuring its purity and suitability for its intended applications in research and industry.
References
A Comparative Guide to FTIR Spectroscopy for the Identification of Functional Groups in Cyclohexanone Oxime
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Fourier-Transform Infrared (FTIR) spectroscopic data of cyclohexanone (B45756) oxime with its precursor, cyclohexanone, and the reagent, hydroxylamine (B1172632). Detailed experimental protocols and supporting data are presented to aid in the accurate identification of functional groups and confirmation of the oxime formation.
Introduction to FTIR in Functional Group Analysis
FTIR spectroscopy is a powerful and rapid analytical technique used to identify functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint. In the synthesis of cyclohexanone oxime from cyclohexanone and hydroxylamine, FTIR spectroscopy serves as an invaluable tool to monitor the reaction progress and verify the formation of the desired product by observing the disappearance of the reactant's characteristic peaks and the appearance of the product's signature absorptions.
Comparative Spectral Data
The key to identifying the successful synthesis of this compound lies in the distinct changes observed in the FTIR spectrum compared to its starting materials. The most significant change is the disappearance of the strong carbonyl (C=O) stretching vibration from cyclohexanone and the appearance of the carbon-nitrogen double bond (C=N) and hydroxyl (O-H) stretching vibrations of the oxime group.
| Functional Group | Vibrational Mode | Cyclohexanone (cm⁻¹) | Hydroxylamine (as Hydrochloride) (cm⁻¹) | This compound (cm⁻¹) |
| Carbonyl | C=O Stretch | 1715 - 1710[1][2] | N/A | N/A |
| Oxime | O-H Stretch | N/A | Broad, ~3200-3000 | 3187[3] |
| Oxime | C=N Stretch | N/A | N/A | 1669[3] |
| Hydroxyl | O-H Stretch | N/A | Broad, ~3200-3000 | 3187[3] |
| Amine | N-H Stretch | N/A | ~3200-3000 | N/A |
| Nitroso | N-O Stretch | N/A | ~900 | ~930-960[4] |
| Alkyl | C-H Stretch | ~2950-2850 | N/A | ~2930-2850 |
Note: The spectral data for hydroxylamine is often acquired from its more stable hydrochloride salt, which may influence the peak positions.
The data clearly indicates that the hallmark of the conversion of cyclohexanone to this compound is the loss of the intense carbonyl absorption around 1715 cm⁻¹ and the emergence of a new, strong band at 1669 cm⁻¹ corresponding to the C=N stretch of the oxime.[3] Additionally, the presence of a broad O-H stretching band around 3187 cm⁻¹ in the this compound spectrum, absent in cyclohexanone, further confirms the formation of the oxime functional group.[3]
Experimental Protocol: FTIR Analysis of this compound
This protocol outlines the procedure for acquiring a high-quality FTIR spectrum of solid this compound using the KBr pellet method.
Materials and Equipment:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Hydraulic Press
-
Pellet Die Set
-
Agate Mortar and Pestle
-
Potassium Bromide (KBr), spectroscopy grade, dried
-
This compound sample, dried
-
Spatula
-
Analytical Balance
Procedure:
-
Sample Preparation:
-
Weigh approximately 1-2 mg of the dried this compound sample.
-
Weigh approximately 100-200 mg of dry, spectroscopy-grade KBr.
-
Transfer both the sample and KBr to an agate mortar.
-
Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The particle size should be small to minimize scattering of the infrared radiation.
-
-
Pellet Formation:
-
Carefully transfer a portion of the powdered mixture into the pellet die.
-
Ensure the powder is evenly distributed across the bottom surface of the die.
-
Place the die into the hydraulic press.
-
Apply pressure (typically 8-10 tons) for 1-2 minutes to form a transparent or translucent pellet.
-
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die.
-
Place the pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to subtract atmospheric interferences (e.g., CO₂, H₂O).
-
Acquire the FTIR spectrum of the this compound sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is typically recorded over the range of 4000 cm⁻¹ to 400 cm⁻¹.
-
-
Data Analysis:
-
Process the acquired spectrum using the spectrometer's software (e.g., baseline correction, smoothing).
-
Identify and label the characteristic absorption peaks corresponding to the functional groups of this compound.
-
Visualization of Functional Group Transformation
The following diagram illustrates the key functional group changes during the synthesis of this compound from cyclohexanone and hydroxylamine, as would be observed through FTIR spectroscopy.
Caption: Functional group transformation in this compound synthesis.
Logical Workflow for FTIR-based Identification
The process of identifying functional groups in this compound using FTIR spectroscopy follows a logical workflow, from sample preparation to spectral interpretation.
Caption: Logical workflow for FTIR analysis.
References
A Comparative Analysis of Cyclohexanone Oxime and Other Cyclic Oximes in Rearrangement Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative study of the rearrangement reactions of cyclohexanone (B45756) oxime versus other cyclic oximes, with a primary focus on the Beckmann rearrangement. This reaction is a cornerstone in synthetic organic chemistry, particularly for the industrial production of lactams, which are vital precursors for polymers and pharmaceuticals. This document presents quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate a deeper understanding and practical application of these rearrangements.
Introduction to Oxime Rearrangements
The Beckmann rearrangement is a well-established acid-catalyzed reaction that converts an oxime into an amide.[1][2] In the case of cyclic ketoximes, this rearrangement leads to the formation of a lactam, a cyclic amide, through ring expansion. The most prominent industrial application of this reaction is the synthesis of ε-caprolactam from cyclohexanone oxime, which is the monomer for Nylon 6.[1][3]
Another relevant transformation is the Schmidt rearrangement, which provides an alternative route to amides from ketones using hydrazoic acid under acidic conditions.[4] This guide will also touch upon the Schmidt reaction as a point of comparison.
The reactivity of cyclic oximes in the Beckmann rearrangement is significantly influenced by the ring size of the starting cycloalkanone. Factors such as ring strain and stereoelectronic effects play a crucial role in determining the reaction rates and yields.[5][6] This comparative study will delve into these aspects, providing a clear overview of the performance of this compound in relation to its smaller and larger ring counterparts.
Comparative Performance in the Beckmann Rearrangement
The efficiency of the Beckmann rearrangement of cyclic oximes is highly dependent on the chosen catalytic system and the inherent properties of the oxime itself. Below is a compilation of quantitative data from various studies to illustrate the comparative performance of different cyclic oximes.
Catalysis with Cyanuric Chloride/DMF
A mild and efficient method for the Beckmann rearrangement involves the use of 2,4,6-trichloro[1][5][7]triazine (cyanuric chloride) in N,N-dimethylformamide (DMF).[7] The following table summarizes the results for various cyclic oximes under these conditions.
| Cyclic Oxime | Product | Reaction Time (h) | Yield (%) | Reference |
| Cyclopentanone (B42830) Oxime | δ-Valerolactam | 24 | 95 | [7] |
| This compound | ε-Caprolactam | 4 | 98 | [7] |
| Cycloheptanone (B156872) Oxime | ζ-Enantholactam | 24 | 96 | [7] |
| Cyclooctanone (B32682) Oxime | η-Capryllactam | 24 | 97 | [7] |
Note: The reaction is notably faster for this compound compared to other cyclic oximes in this study.[7]
Catalysis with Cobalt(II) Chloride/Methanesulfonic Acid
A combination of a cobalt salt and a Brønsted acid can also effectively catalyze the Beckmann rearrangement. The data below compares the rearrangement of this compound and cyclooctanone oxime using CoCl₂ and methanesulfonic acid (MSA) in acetonitrile.
| Cyclic Oxime | Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | CoCl₂ (10 mol%), MSA (10 mol%) | 80 | 2 | 92 | |
| Cyclooctanone Oxime | CoCl₂ (10 mol%), MSA (10 mol%) | 80 | 2 | 95 |
Influence of Ring Size on Reaction Rate
Studies have indicated that the rate of the Beckmann rearrangement is influenced by the ring size of the cyclic oxime. It has been observed that the rearrangement of cyclopentanone oxime is slower than that of this compound.[5] This can be attributed to differences in ring strain between the five- and six-membered rings and the transition states leading to the corresponding lactams. The relief of ring strain in the transition state for the this compound rearrangement is thought to be a contributing factor to its faster reaction rate.[5]
Experimental Protocols
This section provides detailed methodologies for the synthesis of cyclic oximes and their subsequent Beckmann rearrangement.
General Procedure for the Synthesis of Cyclic Oximes
Materials:
-
Cycloalkanone (e.g., cyclopentanone, cyclohexanone, cycloheptanone)
-
Hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
Ethanol (B145695) or Methanol
-
Water
Procedure:
-
Dissolve hydroxylamine hydrochloride (1.1 equivalents) in a minimal amount of water.
-
In a separate flask, dissolve the cycloalkanone (1.0 equivalent) in ethanol.
-
To the hydroxylamine solution, add a solution of sodium hydroxide (1.2 equivalents) in water dropwise while cooling in an ice bath.
-
Add the ethanolic solution of the cycloalkanone to the hydroxylamine solution.
-
Stir the reaction mixture at room temperature or under reflux for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into cold water.
-
The solid oxime product will precipitate. Collect the solid by filtration, wash with cold water, and dry. The product can be further purified by recrystallization from a suitable solvent like ethanol or hexane.
Beckmann Rearrangement of this compound with Sulfuric Acid
Materials:
-
This compound
-
Concentrated sulfuric acid (H₂SO₄)
-
Ammonium (B1175870) carbonate or aqueous ammonia (B1221849) for neutralization
-
Organic solvent for extraction (e.g., chloroform, dichloromethane)
Procedure:
-
In a flask equipped with a stirrer and a thermometer, carefully add this compound (1.0 equivalent) to concentrated sulfuric acid (2.0-3.0 equivalents) while maintaining the temperature below 10 °C using an ice bath.
-
After the addition is complete, slowly warm the mixture to 100-120 °C and maintain this temperature for 30-60 minutes.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of ammonium carbonate or aqueous ammonia until the pH is approximately 7-8.
-
The ε-caprolactam product can be extracted from the aqueous solution using an organic solvent like chloroform.
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the ε-caprolactam by vacuum distillation or recrystallization.
Beckmann Rearrangement of Cyclopentanone Oxime using a Zeolite Catalyst
Materials:
-
Cyclopentanone oxime
-
Decationated Y zeolite containing palladium
-
Solvent (e.g., benzene)
-
Hydrogen gas (optional)
Procedure: This reaction is typically carried out in a flow system.
-
Pack a reactor tube with the decationated Y zeolite catalyst.
-
Heat the reactor to the desired temperature (e.g., 250-350 °C).
-
Prepare a solution of cyclopentanone oxime in a suitable solvent like benzene.
-
Pass the solution through the heated catalyst bed. The presence of hydrogen gas can improve the conversion to 2-piperidone (B129406) (δ-valerolactam).
-
Collect the product mixture at the outlet of the reactor.
-
Analyze the product mixture by Gas Chromatography (GC) or other suitable analytical techniques to determine the conversion and selectivity.
-
The product can be isolated and purified by distillation or chromatography.
Beckmann Rearrangement of Cycloheptanone Oxime with Cyanuric Chloride/DMF (Adapted from General Procedure)
Materials:
-
Cycloheptanone oxime
-
N,N-Dimethylformamide (DMF)
-
Water
-
Saturated aqueous sodium carbonate (Na₂CO₃) solution
-
1 N Hydrochloric acid (HCl)
-
Brine
Procedure:
-
In a round-bottom flask, add cyanuric chloride (1.0 equivalent) to a minimal amount of DMF at room temperature. Stir until the TCT is fully dissolved and the Vilsmeier-Haack type complex is formed (a white solid may appear).[7]
-
In a separate flask, dissolve cycloheptanone oxime (1.0 equivalent) in DMF.
-
Add the solution of cycloheptanone oxime to the TCT-DMF complex.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. Based on similar cyclic oximes, the reaction may require up to 24 hours for completion.[7]
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer successively with saturated aqueous Na₂CO₃ solution, 1 N HCl, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ζ-enantholactam.
-
The product can be further purified by column chromatography or recrystallization.
Mechanistic Insights and Visualizations
The Beckmann rearrangement proceeds through a well-defined mechanism involving the migration of a group anti-periplanar to the hydroxyl group of the oxime. The Schmidt rearrangement, on the other hand, involves the reaction of a ketone with hydrazoic acid.
The Beckmann Rearrangement of Cyclic Oximes
The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). This is followed by a concerted 1,2-shift of the alkyl group that is anti to the departing water molecule, leading to the formation of a nitrilium ion. Subsequent hydration and tautomerization yield the final lactam product.
Caption: General mechanism of the Beckmann rearrangement of cyclic oximes.
The Schmidt Rearrangement of Cyclic Ketones
The Schmidt rearrangement offers an alternative pathway to lactams from cyclic ketones. The reaction is initiated by the protonation of the ketone, followed by the nucleophilic addition of hydrazoic acid. Subsequent dehydration and rearrangement with the expulsion of dinitrogen gas lead to the formation of a nitrilium ion, which is then hydrated to the lactam.
Caption: General mechanism of the Schmidt rearrangement of cyclic ketones.
Conclusion
This comparative guide highlights that this compound undergoes the Beckmann rearrangement with notable efficiency, particularly under milder conditions using cyanuric chloride, where it exhibits a significantly faster reaction rate compared to other cyclic oximes. The choice of catalyst and reaction conditions plays a pivotal role in the outcome of the rearrangement, with modern methods offering greener and more efficient alternatives to traditional strong acid catalysis. The reactivity of these cyclic systems is intrinsically linked to factors such as ring strain, which influences the energetics of the rearrangement pathway. The provided experimental protocols and mechanistic diagrams serve as a practical resource for researchers to design and execute these important synthetic transformations. Further comparative studies under a broader range of identical conditions would be beneficial to build a more comprehensive understanding of the subtle factors governing the reactivity of different cyclic oximes in rearrangement reactions.
References
- 1. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Schmidt Reaction [drugfuture.com]
- 5. Effects of ring-strain on the ultrafast photochemistry of cyclic ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. audreyli.com [audreyli.com]
A Comparative Guide to Cyclohexanone Oxime Synthesis: Yield, Purity, and Methodologies
For researchers, scientists, and drug development professionals, the efficient synthesis of cyclohexanone (B45756) oxime, a key intermediate in the production of nylon-6 and various pharmaceuticals, is of paramount importance. This guide provides an objective comparison of various synthesis methods, supported by experimental data, to aid in the selection of the most suitable protocol for specific applications.
This comparative analysis examines several prominent methods for the synthesis of cyclohexanone oxime, focusing on yield and purity as critical performance indicators. The methodologies discussed range from classical oximation to modern catalytic and electrochemical approaches. Each method's advantages and disadvantages are highlighted, providing a comprehensive overview for informed decision-making in a laboratory or industrial setting.
Data Presentation: Yield and Purity Comparison
The following table summarizes the quantitative data for different this compound synthesis methods, offering a clear comparison of their reported yields and purities.
| Synthesis Method | Starting Material(s) | Catalyst/Reagent(s) | Reported Yield (%) | Reported Purity (%) | Key Advantages | Key Disadvantages |
| Classical Oximation | Cyclohexanone, Hydroxylamine (B1172632) Hydrochloride/Sulfate | Sodium Acetate (B1210297)/Hydroxide | ~87% | >99% (after recrystallization) | Simple, well-established procedure. | Use of hydroxylamine salts which can be hazardous; formation of inorganic salt byproducts. |
| Ammoximation | Cyclohexanone, Ammonia, Hydrogen Peroxide | Titanium Silicalite-1 (TS-1) | >99% | High (often >99%) | High yield and selectivity; environmentally benign (water is the main byproduct). | Requires specialized catalyst; handling of hydrogen peroxide. |
| One-Pot Synthesis from Nitrobenzene (B124822) | Nitrobenzene, Hydrogen | Palladium and Gold nanoparticles on Carbon | 97% | Not explicitly stated, but implied to be high. | High yield in a one-pot reaction from a readily available starting material. | Use of precious metal catalysts; requires handling of hydrogen gas. |
| Cascade Reaction from Cyclohexane | Cyclohexane, Ammonium Acetate, Hydrogen Peroxide | Ni-containing hollow titanium silicalite | 50.7% selectivity at 13.6% conversion | Not explicitly stated. | Direct conversion from inexpensive cyclohexane. | Low conversion and selectivity; requires complex catalyst. |
| Partial Oxidation of Cyclohexylamine | Cyclohexylamine, Oxygen | Glucose-modified TiO2 | 88.6% selectivity at 59.8% conversion | Not explicitly stated. | Utilizes molecular oxygen as the oxidant. | Moderate conversion and selectivity. |
| Electrochemical Synthesis | Cyclohexanone, Nitrate (B79036) | Zn-Cu alloy catalyst | 97% | High (confirmed by NMR) | Sustainable (uses electricity and avoids harsh reagents); ambient conditions. | Requires specialized electrochemical setup; Faradaic efficiency can be a limitation. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Classical Oximation from Cyclohexanone and Hydroxylamine Hydrochloride
This method is a standard laboratory procedure for the synthesis of oximes.
Materials:
-
Cyclohexanone (2.5 g)
-
Hydroxylamine hydrochloride (2.5 g)
-
Crystallised sodium acetate (4 g)
-
Water (10 ml)
-
Light petroleum (for recrystallization)
Procedure:
-
Dissolve 2.5 g of hydroxylamine hydrochloride and 4 g of crystallised sodium acetate in 10 ml of water in a flask.
-
Warm the solution to approximately 40°C.
-
Add 2.5 g of cyclohexanone to the solution.
-
Heat and stir the mixture vigorously. After a few minutes, this compound will precipitate as a crystalline solid.
-
Cool the reaction mixture in an ice bath to maximize precipitation.
-
Filter the solid product and wash it with a small amount of cold water.
-
Purify the crude product by recrystallization from light petroleum (b.p. 60-80°C) to yield pure this compound.
Ammoximation of Cyclohexanone using TS-1 Catalyst
This process is a highly efficient and green industrial method.
Materials:
-
Cyclohexanone
-
Ammonia
-
Hydrogen Peroxide (30% aqueous solution)
-
Titanium Silicalite-1 (TS-1) catalyst
-
Tertiary-butanol (TBA) as solvent
Procedure:
-
The reaction is typically carried out in a continuous stirred-tank reactor (CSTR).
-
Cyclohexanone, ammonia, and hydrogen peroxide are fed into the reactor containing the TS-1 catalyst suspended in TBA.
-
The reaction is conducted under controlled temperature (typically around 80°C) and pressure.
-
The reaction is exothermic, and the heat generated is removed to maintain the reaction temperature.
-
The product stream, containing this compound, water, unreacted ammonia, and cyclohexanone, is continuously withdrawn from the reactor.
-
The catalyst is retained within the reactor using a filtration system.
-
The this compound is then separated from the reaction mixture through extraction and distillation.[1][2] Under optimized conditions, this process can achieve a cyclohexanone conversion of over 99% with a selectivity to this compound also exceeding 99%.[1]
One-Pot Synthesis from Nitrobenzene
This method provides a direct route from nitrobenzene to this compound.
Materials:
-
Nitrobenzene (0.2 mmol)
-
Hydroxylamine hydrochloride (1 mmol)
-
Pd/C (5 wt%, 0.01 mmol of Pd)
-
Au/C (2 wt%, 0.005 mmol of Au)
-
Diethyl ether (0.5 ml)
-
Hydrogen gas
Procedure:
-
Place the Pd/C and Au/C catalysts into a suitable micro-reactor.
-
Add diethyl ether, nitrobenzene, and hydroxylamine hydrochloride to the reactor.
-
Seal the reactor, purge with hydrogen gas, and then pressurize with hydrogen to approximately 5 bar.
-
Stir the mixture magnetically at 60°C for 4 hours, maintaining a constant hydrogen pressure.
-
After the reaction, cool the reactor, release the pressure, and filter the solution to remove the catalyst.
-
The product composition is determined by gas chromatography.[3][4]
Electrochemical Synthesis from Cyclohexanone and Nitrate
A sustainable approach utilizing electrochemical reduction.
Materials:
-
Cyclohexanone (25 mM)
-
Potassium nitrate (KNO₃, 100 mM)
-
Potassium phosphate (B84403) buffer (0.5 M, pH 7.0)
-
Zn₉₃Cu₇ alloy cathode
-
Platinum counter electrode
-
Ag/AgCl reference electrode
Procedure:
-
The electrolysis is conducted in a two-compartment H-type electrochemical cell separated by a proton exchange membrane.
-
The cathodic compartment is filled with an aqueous solution of cyclohexanone and potassium nitrate in the phosphate buffer.
-
The Zn₉₃Cu₇ alloy is used as the working electrode (cathode).
-
A constant current density of 100 mA/cm² is applied.
-
The electrolysis is carried out at room temperature and atmospheric pressure for a specified duration (e.g., 2.5 hours).
-
After electrolysis, the reaction mixture is analyzed by techniques such as NMR to determine the yield of this compound.
Mandatory Visualizations
The following diagrams illustrate the chemical pathways and logical workflows of the described synthesis methods.
Caption: Reaction pathway for the classical synthesis of this compound.
Caption: Simplified reaction scheme for the ammoximation of cyclohexanone.
Caption: A generalized workflow for the synthesis and analysis of this compound.
References
Spectroscopic analysis to differentiate Cyclohexanone oxime from its rearrangement product, caprolactam.
For researchers, scientists, and professionals in drug development, the accurate identification of chemical compounds is paramount. This guide provides a detailed spectroscopic comparison of cyclohexanone (B45756) oxime and its crucial rearrangement product, caprolactam, the monomer for Nylon-6. By leveraging Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), we present clear, data-driven methodologies to distinguish between these two structurally related molecules.
The transformation of cyclohexanone oxime to caprolactam, known as the Beckmann rearrangement, is a fundamental reaction in industrial chemistry.[1][2] Monitoring the progress of this reaction and ensuring the purity of the final product necessitates robust analytical techniques. This guide offers a comprehensive overview of the key spectroscopic differences that enable unambiguous differentiation.
The Beckmann Rearrangement: From Oxime to Lactam
The synthesis of caprolactam begins with the reaction of cyclohexanone with hydroxylamine (B1172632) to form this compound.[3] Subsequently, in the presence of an acid catalyst, the oxime undergoes the Beckmann rearrangement, a process involving the migration of an alkyl group to an electron-deficient nitrogen atom, to yield the seven-membered ring structure of caprolactam.[1][2]
Spectroscopic Analysis Workflow
A systematic approach to differentiating this compound and caprolactam involves a multi-technique spectroscopic analysis. The following workflow outlines the logical progression of experiments to confirm the identity of a sample.
Data Presentation: A Comparative Summary
The following tables summarize the key quantitative data obtained from IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry for this compound and caprolactam.
Table 1: Infrared (IR) Spectroscopy Data
| Functional Group | This compound (cm⁻¹) | Caprolactam (cm⁻¹) |
| O-H Stretch | ~3187 (broad)[4] | - |
| N-H Stretch | - | ~3300-3350[5] |
| C=N Stretch | ~1669[4] | - |
| C=O Stretch (Amide I) | - | ~1630-1650[5] |
| N-H Bend (Amide II) | - | ~1540[5] |
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in CDCl₃)
| Proton Environment | This compound (δ ppm) | Caprolactam (δ ppm) |
| -OH | ~8.9 (broad)[4] | - |
| -NH | - | ~6.5 (broad) |
| -CH₂- (adjacent to C=N/C=O) | ~2.50 and ~2.22[4] | ~2.4 |
| Other -CH₂- | ~1.74[4] | ~1.6 |
| -CH₂- (adjacent to -NH-) | - | ~3.2 |
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in CDCl₃)
| Carbon Environment | This compound (δ ppm) | Caprolactam (δ ppm) |
| C=N / C=O | ~160[4] | ~179 |
| -CH₂- (adjacent to C=N/C=O) | ~20-40[4] | ~36 |
| Other -CH₂- | ~20-40[4] | ~23, ~30 |
| -CH₂- (adjacent to -NH-) | - | ~42 |
Table 4: Mass Spectrometry Data
| Parameter | This compound | Caprolactam |
| Molecular Formula | C₆H₁₁NO | C₆H₁₁NO |
| Molecular Weight | 113.16 g/mol [6] | 113.16 g/mol [7] |
| Molecular Ion Peak (m/z) | 113[4][6] | 113[7][8] |
| Key Fragment Ion (m/z) | 96 (M-OH)[4] | 84, 56, 42[8] |
Experimental Protocols
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Solid samples of this compound or caprolactam were prepared as KBr pellets. A small amount of the sample was ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk using a hydraulic press.
-
Instrumentation: Spectra were recorded on a PerkinElmer Spectrum Two FTIR spectrometer.
-
Data Acquisition: The spectra were scanned in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. To improve the signal-to-noise ratio, 16 scans were co-added and averaged.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of this compound or caprolactam was dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a JEOL 500 MHz spectrometer.[4]
-
Data Acquisition:
-
¹H NMR: Spectra were acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm).
-
¹³C NMR: Spectra were acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the CDCl₃ solvent peak (77.16 ppm).
-
Mass Spectrometry (MS)
-
Sample Introduction: Samples were introduced into the mass spectrometer via a gas chromatograph (GC-MS) to ensure sample purity and allow for separation from any potential impurities.
-
Instrumentation: A mass spectrometer operating in electron ionization (EI) mode was used.
-
Data Acquisition: The instrument was scanned over a mass-to-charge (m/z) range of 40-200. The electron energy was set to a standard 70 eV. The molecular ion peak and characteristic fragment ions were identified from the resulting mass spectrum.[6][8]
References
A Comparative Guide to Green Chemistry Metrics in Caprolactam Production
For Researchers, Scientists, and Drug Development Professionals
The industrial synthesis of ε-caprolactam, the essential monomer for Nylon-6, has long been associated with significant environmental concerns. Traditional production methods are notorious for their substantial generation of byproducts, particularly ammonium (B1175870) sulfate (B86663), and their reliance on harsh reaction conditions. In response to the growing demand for sustainable chemical manufacturing, a variety of alternative production routes have been developed, each with a distinct environmental footprint. This guide provides an objective comparison of the green chemistry metrics for different caprolactam production routes, supported by experimental data and detailed methodologies.
A Greener Approach to a Vital Monomer
The conventional method for producing caprolactam, which begins with cyclohexane, is a multi-step process that includes the formation of cyclohexanone (B45756) oxime followed by a Beckmann rearrangement. A major drawback of this route is the use of hydroxylamine (B1172632) sulfate for oximation and oleum (B3057394) or concentrated sulfuric acid for the rearrangement, leading to the formation of large quantities of ammonium sulfate as a byproduct. Greener alternatives aim to mitigate this issue by employing more efficient catalysts and reaction pathways that minimize waste and energy consumption.
Key innovations in green caprolactam synthesis include the ammoximation of cyclohexanone and the gas-phase Beckmann rearrangement. The ammoximation process, commercialized by Sumitomo Chemical, utilizes a titanium silicalite (TS-1) catalyst to produce cyclohexanone oxime from cyclohexanone, ammonia (B1221849), and hydrogen peroxide, with water as the only byproduct. This eliminates the need for hydroxylamine sulfate and the associated ammonium sulfate waste. The subsequent gas-phase Beckmann rearrangement over a solid acid catalyst, such as a high-silica MFI-type zeolite, avoids the use of oleum, further enhancing the process's green credentials.[1]
Quantitative Comparison of Production Routes
The following table summarizes the key green chemistry metrics for various caprolactam production routes. These metrics provide a quantitative assessment of the environmental performance of each process, focusing on atom economy, waste generation, and mass intensity.
| Production Route | Atom Economy (%) | E-factor | Process Mass Intensity (PMI) | Reaction Mass Efficiency (RME) (%) |
| Conventional Route (from Cyclohexane) | ~36%[2] | ~4.5 | High | Low |
| Route from Phenol | Moderate | Moderate-High | High | Moderate |
| Ammoximation + Gas-Phase Beckmann Rearrangement | High (~100% theoretical)[2] | <0.1 | Low | High |
| One-Pot Synthesis (from Cyclohexanone) | High | Low | Low | High |
Note: Exact values for PMI and RME can vary depending on specific process parameters and efficiencies. The data presented provides a comparative overview based on available literature.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical progression from conventional to greener caprolactam production routes, highlighting the key innovations that lead to improved environmental performance.
Caption: Logical flow from conventional to greener caprolactam production methods.
Experimental Protocols
Conventional Route: Oximation and Beckmann Rearrangement
1. Oximation of Cyclohexanone:
-
Reaction: Cyclohexanone is reacted with hydroxylamine sulfate in an aqueous solution.
-
Procedure: A stirred tank reactor is charged with an aqueous solution of hydroxylamine sulfate. Cyclohexanone is then added, and the reaction is typically carried out at a controlled temperature (e.g., 85°C).[2] Ammonia is added to neutralize the sulfuric acid formed during the reaction, which results in the formation of ammonium sulfate.
-
Work-up: The resulting this compound is separated from the aqueous ammonium sulfate solution.
2. Beckmann Rearrangement:
-
Reaction: this compound is treated with oleum (fuming sulfuric acid) or concentrated sulfuric acid.
-
Procedure: The this compound is introduced into a reactor containing oleum. The highly exothermic reaction is carefully controlled to maintain the desired temperature.
-
Work-up: The resulting mixture containing the caprolactam-sulfuric acid adduct is neutralized with ammonia, leading to the formation of caprolactam and a significant amount of ammonium sulfate. The caprolactam is then purified through extraction and distillation.[3]
Ammoximation of Cyclohexanone
-
Reaction: Cyclohexanone reacts with ammonia and hydrogen peroxide in the presence of a titanium silicalite (TS-1) catalyst.
-
Catalyst Preparation: The TS-1 catalyst is typically prepared and activated before use.
-
Procedure: The reaction is carried out in a slurry reactor. Cyclohexanone, aqueous ammonia, and hydrogen peroxide are fed into the reactor containing the suspended TS-1 catalyst. The reaction is typically conducted at elevated temperatures (e.g., 70-90°C) and pressures.[4]
-
Work-up: The catalyst is separated from the reaction mixture by filtration. The product, this compound, is then extracted and purified.
Gas-Phase Beckmann Rearrangement
-
Reaction: Gaseous this compound is passed over a solid acid catalyst.
-
Catalyst: A high-silica MFI-type zeolite is commonly used as the catalyst.
-
Procedure: The reaction is performed in a fixed-bed reactor. A solution of this compound in a solvent (e.g., methanol) is vaporized and passed through the heated catalyst bed along with an inert carrier gas (e.g., nitrogen). The reaction temperature is a critical parameter and is typically maintained in the range of 300-400°C.
-
Work-up: The product stream, containing caprolactam, is condensed and then purified by distillation.
One-Pot Synthesis of Caprolactam from Cyclohexanone
-
Reaction: Cyclohexanone is converted directly to caprolactam in a single reactor, combining the oximation and Beckmann rearrangement steps.
-
Catalyst: A bifunctional catalyst possessing both redox and acidic sites is required.
-
Procedure: The reaction is typically carried out in a high-pressure autoclave. Cyclohexanone, a source of nitrogen (e.g., hydroxylamine hydrochloride or in-situ generated hydroxylamine), and the bifunctional catalyst are charged into the reactor. The reaction is conducted under pressure and at an elevated temperature (e.g., 100-150°C).[1][5]
-
Work-up: After the reaction, the catalyst is separated, and the caprolactam is purified from the reaction mixture.
Conclusion
The shift from conventional to greener caprolactam production routes represents a significant advancement in sustainable chemical manufacturing. The adoption of technologies like ammoximation and gas-phase Beckmann rearrangement drastically reduces waste and improves atom economy, as evidenced by the comparative green chemistry metrics. While challenges remain in the widespread implementation of these greener alternatives, the data clearly indicates a promising path towards a more environmentally benign production of this vital industrial chemical. Further research and development into one-pot syntheses and the use of bio-based feedstocks will continue to drive the greening of caprolactam production.
References
Performance of heterogeneous vs. homogeneous catalysts in the Beckmann rearrangement.
An Objective Comparison of Heterogeneous and Homogeneous Catalysts in the Beckmann Rearrangement
The Beckmann rearrangement, a fundamental transformation in organic chemistry, converts oximes into amides, a reaction of immense industrial significance, particularly in the synthesis of ε-caprolactam, the precursor to Nylon-6.[1][2] Historically reliant on stoichiometric amounts of strong, corrosive acids like concentrated sulfuric acid and oleum, which generate significant waste, the focus has shifted towards developing more sustainable and efficient catalytic systems.[2] This guide provides a comprehensive comparison of the performance of heterogeneous and homogeneous catalysts in the Beckmann rearrangement, supported by experimental data, detailed methodologies, and visual diagrams to aid researchers, scientists, and drug development professionals in selecting the optimal catalytic system for their needs.
Performance Comparison of Catalysts
The efficacy of a catalyst in the Beckmann rearrangement is primarily assessed by the conversion of the oxime and the selectivity towards the desired amide product. The following tables summarize the performance of various heterogeneous and homogeneous catalysts, with a focus on the benchmark reaction of cyclohexanone (B45756) oxime to ε-caprolactam.
Heterogeneous Catalysts
Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid catalyst in a liquid or gas phase reaction mixture.[3] This characteristic offers significant advantages in terms of catalyst separation, recovery, and reusability, which are crucial for industrial-scale processes.[3] Solid acid catalysts, such as zeolites and metal oxides, are the most extensively studied heterogeneous catalysts for the Beckmann rearrangement.[4]
Table 1: Performance of Heterogeneous Catalysts in the Beckmann Rearrangement of Cyclohexanone Oxime
| Catalyst | Reaction Phase | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | Yield (%) | Reference |
| H-ZSM-5 | Vapor | 350 | - | 100 | 98 | 98 | [5] |
| Silicalite-1 | Vapor | 350 | - | >95 | >95 | >90 | [4] |
| MCM-22 | Vapor | 350 | - | High | High | - | [4] |
| H-Ferrierite | Vapor | 400 | - | ~95 | ~85 | - | [6] |
| Nano Fe3O4 | Liquid (Ultrasound) | RT | 0.75 | - | - | 98 | |
| H2SO4/SiO2 | Liquid | RT | - | High | High | - | [7] |
| B2O3 | Vapor | - | - | High | >95 | - | [4] |
| WO3/SiO2 | Vapor | - | - | High | High | - | [4] |
Homogeneous Catalysts
Homogeneous catalysts are in the same phase as the reactants, which generally leads to higher activity and selectivity due to the absence of mass transfer limitations.[3][8] However, the separation of the catalyst from the product can be challenging and costly.[9] This category includes traditional mineral acids, Lewis acids, organocatalysts, and ionic liquids.
Table 2: Performance of Homogeneous Catalysts in the Beckmann Rearrangement
| Catalyst | Substrate | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | Yield (%) | Reference |
| Sulfuric Acid | This compound | - | 100-120 | - | High | High | - | [10] |
| Cyanuric chloride/ZnCl2 | Cyclododecanone oxime | MeCN | Reflux | 2 | - | - | High | [10] |
| Boronic Acid/Perfluoropinacol | Diaryl, Aryl-alkyl, etc. oximes | HFIP/MeNO2 | Ambient | - | - | - | High | [11] |
| Cobalt Salt/Lewis Acid | This compound | MeCN | 80 | 2 | - | - | Satisfactory | [8] |
| [HMIm]HSO4 / P2O5 | Benzophenone oxime | [HMIm]HSO4 | 90 | 6 | - | - | 91 | [12] |
| Caprolactam-based Brønsted acidic IL | This compound | Ionic Liquid | 100 | - | High | High | - | [13] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. Below are representative experimental protocols for the Beckmann rearrangement using both heterogeneous and homogeneous catalysts.
Heterogeneous Catalysis: Vapor-Phase Rearrangement using a Zeolite Catalyst
This protocol describes a typical setup for the gas-phase Beckmann rearrangement of this compound over a solid acid catalyst like H-ZSM-5.
Materials:
-
This compound
-
Solvent (e.g., Methanol, Benzene)
-
Solid acid catalyst (e.g., H-ZSM-5)
-
Inert gas (e.g., Nitrogen)
-
Quartz wool
Equipment:
-
Fixed-bed microreactor
-
Syringe pump
-
Temperature controller
-
Gas flow controller
-
Condenser and collection flask
-
Gas chromatograph (GC) for analysis
Procedure:
-
A specific amount of the solid acid catalyst is packed into the fixed-bed reactor, with quartz wool at both ends to secure the catalyst bed.
-
The catalyst is pre-treated by heating it to the reaction temperature (e.g., 350 °C) under a flow of inert gas for a specified period to remove any adsorbed moisture.
-
A solution of this compound in a suitable solvent is prepared.
-
The oxime solution is fed into the reactor at a constant flow rate using a syringe pump, along with a co-feed of inert gas.
-
The reaction products are passed through a condenser to liquefy them, and the liquid is collected in a chilled flask.
-
The collected liquid products are analyzed by gas chromatography to determine the conversion of this compound and the selectivity to ε-caprolactam.[5]
Homogeneous Catalysis: Rearrangement using an Ionic Liquid Catalyst
This protocol outlines the Beckmann rearrangement of an oxime using a Brønsted acidic ionic liquid as both the catalyst and the solvent.
Materials:
-
Ketoxime (e.g., Benzophenone oxime)
-
Brønsted acidic ionic liquid (e.g., N-methyl-imidazolium hydrosulfate, [HMIm]HSO4)
-
Co-catalyst (optional, e.g., P2O5)
-
Deionized water
-
Organic solvent for extraction (e.g., diethyl ether)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with heating
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
The ketoxime and the ionic liquid are placed in a round-bottom flask equipped with a magnetic stirrer and a thermometer.
-
If a co-catalyst is used, it is added to the mixture.
-
The reaction mixture is heated to the desired temperature (e.g., 90 °C) and stirred for the specified reaction time (e.g., 6 hours).[12]
-
After the reaction is complete, the mixture is cooled to room temperature.
-
Ice-cold water is added to the flask, which typically causes the amide product to precipitate.[12]
-
The precipitate is collected by filtration. If the product does not precipitate, it can be extracted from the aqueous phase using an organic solvent.
-
The organic extracts are combined, dried over an anhydrous salt (e.g., Na2SO4), and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude amide product.
-
The ionic liquid can often be recovered from the aqueous phase by evaporation of the water and reused.[12]
Visualizing the Catalytic Pathways
The following diagrams, generated using the DOT language, illustrate the conceptual workflows and catalytic cycles for the Beckmann rearrangement.
References
- 1. ionike.com [ionike.com]
- 2. benchchem.com [benchchem.com]
- 3. Beckmann Rearrangement [organic-chemistry.org]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Effective Catalyst (Cobalt Salt/Lewis Acid) for Beckmann Rearrangement of Cycloalkanone Oximes to Lactams under Mild Conditions [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Beckmann Rearrangement of Ketoxime Catalyzed by N-methyl-imidazolium Hydrosulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clean Beckmann rearrangement of this compound in caprolactam-based Brønsted acidic ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Industrial Caprolactam Production: Economic and Environmental Perspectives
For Researchers, Scientists, and Drug Development Professionals
Caprolactam, the essential monomer for Nylon-6 production, is manufactured through various industrial processes, each with distinct economic and environmental footprints. This guide provides an objective comparison of the leading conventional, alternative, and emerging bio-based routes to caprolactam synthesis. Quantitative data is summarized for ease of comparison, detailed experimental methodologies are provided for key processes, and process workflows are visualized to elucidate the complex chemical transformations.
Economic and Environmental Comparison of Industrial Caprolactam Processes
The selection of a caprolactam production process is a complex decision involving a trade-off between economic viability and environmental sustainability. The following tables summarize key quantitative data for the major industrial routes.
| Process | Raw Materials | Yield/Selectivity | Key Economic Factors | Key Environmental Factors |
| Conventional Process (Liquid-Phase Beckmann Rearrangement) | Cyclohexanone (B45756), Hydroxylamine (B1172632) Sulfate (B86663), Oleum (B3057394)/Sulfuric Acid, Ammonia (B1221849) | High conversion and selectivity (approx. 98%)[1] | Mature technology with established infrastructure. Major cost is associated with raw materials and management of the large volume of ammonium (B1175870) sulfate byproduct. | Significant generation of low-value ammonium sulfate (up to 4.5 kg per kg of caprolactam).[2] High energy consumption. Use of corrosive and hazardous materials like oleum.[3] |
| Gas-Phase Beckmann Rearrangement | Cyclohexanone Oxime, Solid Acid Catalyst (e.g., Zeolite) | High conversion of this compound (>99.9%) and selectivity to caprolactam (~96.5%).[3] | Eliminates the need for oleum and ammonia for neutralization, leading to significant cost savings in materials and byproduct handling.[3] May require higher initial capital investment for the specialized reactor system. | Environmentally friendly "green" process with no ammonium sulfate byproduct.[3] Lower waste generation and reduced corrosion issues. |
| Ammoximation Process (e.g., HPO Process) | Cyclohexanone, Ammonia, Hydrogen Peroxide, Catalyst (e.g., TS-1) | High cyclohexanone conversion (>99.9%) and this compound selectivity (>99.3%).[3] | Simplifies the process by combining oximation steps. Reduces raw material consumption. The cost of hydrogen peroxide is a significant factor. | Avoids the use of hydroxylamine sulfate and the associated sulfate waste stream. Water is the main byproduct. Considered a cleaner technology than the conventional route. |
| Renewable Route (from L-Lysine) | L-Lysine, Catalyst (e.g., Ir/H-Beta) | Yields of up to 58% from an intermediate have been reported in laboratory settings.[4] | Based on a renewable feedstock, which can offer price stability and a positive sustainability image. The process is still under development and not yet economically competitive with petrochemical routes. | Utilizes a bio-based and renewable raw material. The process itself can be designed to be environmentally benign. |
| Renewable Route (from Biomass via HMF) | Lignocellulosic Biomass | Varies depending on the specific conversion steps. | Potential for a sustainable and long-term feedstock source. Currently faces challenges with biomass fractionation, high separation energy requirements, and lower yields, making it not yet economically viable.[5] | Reduces reliance on fossil fuels and can lead to lower greenhouse gas emissions if the process is optimized.[5] |
| Process | Ammonium Sulfate Byproduct ( kg/kg caprolactam) | Energy Consumption | Greenhouse Gas Emissions (kg CO2 eq./kg caprolactam) |
| Conventional Process | 1.6 - 4.5[2][3] | High | Average of 6.5 in Europe; can be higher depending on the plant.[6] Nitrous oxide, a potent greenhouse gas, can be a byproduct.[7] |
| Gas-Phase Beckmann Rearrangement | 0[3] | Lower than conventional | Significantly lower due to the elimination of byproduct formation and associated energy-intensive separation steps. |
| Ammoximation Process | 0 | Moderate | Lower than the conventional process. Fibrant's HPO-based process reports emissions of 3.3.[6] |
| Renewable Routes | 0 | Potentially lower, but highly process-dependent | Can be significantly lower and even carbon-neutral depending on the biomass source and energy integration.[5] |
Experimental Protocols
Conventional Process: Liquid-Phase Beckmann Rearrangement of this compound
Objective: To synthesize ε-caprolactam from this compound using a strong acid catalyst in the liquid phase.
Materials:
-
This compound
-
Oleum (fuming sulfuric acid) or concentrated sulfuric acid
-
Ammonia solution (for neutralization)
-
Organic solvent for extraction (e.g., benzene (B151609) or toluene)
-
Deionized water
Procedure:
-
Reaction Setup: The reaction is typically carried out in a stirred tank reactor designed to handle corrosive materials and control exothermic reactions.
-
Reaction: this compound is carefully added to oleum or concentrated sulfuric acid at a controlled temperature, typically between 80-120°C.[8] The highly exothermic Beckmann rearrangement occurs, converting the oxime to the bisulfate salt of caprolactam.
-
Neutralization: The acidic reaction mixture is cooled and then neutralized with an aqueous ammonia solution. This step is also highly exothermic and requires efficient cooling. The neutralization results in the formation of ε-caprolactam and a large amount of ammonium sulfate.
-
Extraction: The crude caprolactam is extracted from the aqueous ammonium sulfate solution using an organic solvent like benzene or toluene.
-
Purification: The organic extract is then subjected to a series of purification steps, including distillation, to obtain high-purity caprolactam. The ammonium sulfate solution is typically processed to recover the salt as a fertilizer byproduct.
Gas-Phase Beckmann Rearrangement of this compound
Objective: To produce ε-caprolactam from this compound in the vapor phase using a solid acid catalyst, thereby eliminating the ammonium sulfate byproduct.
Materials:
-
This compound
-
Solid acid catalyst (e.g., high-silica MFI zeolite)
-
Inert carrier gas (e.g., nitrogen)
-
Solvent for oxime solution (e.g., methanol)
Procedure:
-
Catalyst Preparation: The solid acid catalyst is packed into a fixed-bed reactor. The catalyst is typically pre-treated by calcination.
-
Reaction Setup: A solution of this compound in a suitable solvent is vaporized and mixed with an inert carrier gas.
-
Reaction: The gaseous mixture is passed through the heated catalyst bed. The reaction temperature is a critical parameter and is typically maintained in the range of 300-400°C. The Beckmann rearrangement occurs on the surface of the catalyst.
-
Product Condensation: The product stream leaving the reactor is cooled to condense the caprolactam and any unreacted oxime or byproducts.
-
Purification: The condensed product is then purified, typically through distillation, to isolate high-purity caprolactam.
Ammoximation of Cyclohexanone
Objective: To synthesize this compound from cyclohexanone, ammonia, and hydrogen peroxide using a titanium silicalite (TS-1) catalyst.
Materials:
-
Cyclohexanone
-
Ammonia (aqueous solution or gas)
-
Hydrogen peroxide (aqueous solution)
-
TS-1 catalyst
-
Solvent (e.g., t-butanol)
Procedure:
-
Reaction Setup: The reaction is carried out in a slurry reactor where the solid TS-1 catalyst is suspended in the liquid reaction medium.
-
Reaction: Cyclohexanone, ammonia, and hydrogen peroxide are fed into the reactor containing the catalyst slurry. The reaction is typically conducted at a temperature of 70-90°C and under slight pressure.
-
Catalyst Separation: The solid catalyst is separated from the product mixture by filtration. The catalyst can be regenerated and recycled.
-
Product Separation: The liquid product stream, containing this compound, unreacted starting materials, and water, is then processed to separate the oxime. This is often achieved through distillation and extraction.
Biocatalytic Conversion of L-Lysine to Caprolactam
Objective: To synthesize caprolactam from the renewable feedstock L-lysine using a biocatalytic or chemocatalytic approach.
Materials:
-
L-Lysine
-
Catalyst (e.g., Iridium supported on H-Beta zeolite for one-pot conversion)
-
Solvent (e.g., methanol)
-
Hydrogen gas
Procedure (based on a one-pot chemocatalytic process):
-
Reaction Setup: The reaction is performed in a high-pressure autoclave.
-
Reaction: L-lysine and the catalyst are charged into the reactor with a solvent like methanol. The reactor is pressurized with hydrogen. The reaction is carried out at elevated temperatures (e.g., 250°C).
-
Catalyst and Product Separation: After the reaction, the solid catalyst is removed by filtration. The liquid product containing caprolactam is then purified, for example, by chromatography or distillation.
Process and Experimental Workflow Diagrams
Caption: Conventional Caprolactam Synthesis Workflow.
Caption: Gas-Phase Beckmann Rearrangement Workflow.
Caption: Ammoximation Process for this compound.
Caption: Renewable Route from L-Lysine to Caprolactam.
References
- 1. chemcess.com [chemcess.com]
- 2. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 3. Green Production Technology of the Monomer of Nylon-6: Caprolactam [engineering.org.cn]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Fibrant reduces CO2 emissions by 0.6 megatons - Agro & Chemistry [agro-chemistry.com]
- 7. Caprolactam - Wikipedia [en.wikipedia.org]
- 8. downloads.regulations.gov [downloads.regulations.gov]
A Comparative Guide to the Synthesis of Cyclohexanone Oxime: Traditional vs. Novel Pathways
For researchers, scientists, and professionals in drug development, the efficient and sustainable synthesis of key chemical intermediates is paramount. Cyclohexanone (B45756) oxime, a critical precursor to caprolactam and ultimately Nylon-6, has traditionally been synthesized through established methods. However, the drive for greener, safer, and more efficient chemical processes has led to the development of several novel synthetic pathways. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols.
Comparative Analysis of Synthetic Pathways
The selection of a synthetic route for cyclohexanone oxime is a trade-off between raw material cost, reaction efficiency, energy consumption, and environmental impact. While traditional methods are well-established, newer pathways offer significant advantages in terms of sustainability and safety. The following table summarizes the key quantitative data for the most prominent synthetic routes.
| Synthetic Pathway | Starting Materials | Key Reagents/Catalyst | Temperature (°C) | Pressure | Yield (%) | Selectivity (%) | Key Advantages & Disadvantages |
| Traditional Pathways | |||||||
| Condensation Reaction | Cyclohexanone, Hydroxylamine (B1172632) Hydrochloride | Sodium Acetate (B1210297) | ~40 | Atmospheric | ~90-95 | High | Simple, well-established. Use of hydroxylamine salts can be hazardous. |
| Photonitrosation | Cyclohexane, Nitrosyl Chloride (NOCl) | HCl, UV light (e.g., 395 nm) | < 20 | Atmospheric | ~66-86 | ~86 | Uses inexpensive cyclohexane. NOCl is highly toxic and corrosive; requires specialized equipment. |
| Novel "Green" Pathways | |||||||
| Ammoximation | Cyclohexanone, Ammonia (B1221849), Hydrogen Peroxide | TS-1 Zeolite | 80 | ~5 bar | >99 | >99.5 | High yield and selectivity, water is the main byproduct. Requires a specialized catalyst. |
| Electrosynthesis | Cyclohexanone, Potassium Nitrate | Zn-Cu alloy catalyst | Room Temp | Atmospheric | 97 | High | Ambient conditions, avoids hazardous reagents. Faradaic efficiency can be a limitation.[1] |
| Catalytic Oxidation | Cyclohexylamine, O2 | Glucose-modified TiO2 | 100 | Atmospheric | ~60 (conversion) | ~89 | Solvent-free, uses molecular oxygen. Moderate conversion and selectivity. |
| One-pot from Nitrobenzene | Nitrobenzene, H2 | Pd/Au on Carbon | 60 | ~5 bar | 97 | High | High yield in a single step. Uses hydrogen gas and precious metal catalysts. |
Experimental Protocols for Key Syntheses
Traditional Pathway: Condensation of Cyclohexanone with Hydroxylamine
This method represents the classic laboratory-scale synthesis of this compound.
Materials:
-
Cyclohexanone
-
Hydroxylamine hydrochloride
-
Crystallized sodium acetate
-
Deionized water
-
Light petroleum (for recrystallization)
Procedure:
-
Dissolve 2.5 g of hydroxylamine hydrochloride and 4 g of crystallized sodium acetate in 10 ml of water in a flask.
-
Warm the solution to approximately 40°C.
-
Add 2.5 g of cyclohexanone to the solution while stirring vigorously.
-
Continue heating and stirring. After a few minutes, this compound will begin to separate as a crystalline solid.
-
Cool the reaction mixture in an ice bath to maximize crystallization.
-
Filter the solid product and wash it with a small amount of cold water.
-
Purify the crude product by recrystallization from light petroleum to obtain pure this compound.
Novel Pathway: Ammoximation of Cyclohexanone using a TS-1 Catalyst
This process is a prime example of a green industrial synthesis, characterized by high efficiency and minimal waste.
Materials:
-
Cyclohexanone
-
Aqueous ammonia solution
-
Hydrogen peroxide (30% solution)
-
Titanium Silicalite-1 (TS-1) catalyst
-
Tertiary-butanol (solvent)
Procedure:
-
In a high-pressure reactor, prepare a slurry of the TS-1 catalyst in tertiary-butanol.
-
Introduce cyclohexanone and the aqueous ammonia solution into the reactor.
-
Heat the mixture to 80°C with constant stirring.
-
Feed the hydrogen peroxide solution into the reactor at a controlled rate.
-
Maintain the reaction temperature and pressure (approximately 5 bar) for the specified reaction time.
-
After the reaction is complete, cool the reactor and filter the catalyst.
-
The liquid phase contains the this compound product, which can be purified by distillation.
Visualizing the Synthetic Landscape
The choice of a synthetic pathway is a multi-faceted decision. The following diagram illustrates the logical flow of considerations when comparing the traditional and novel synthetic routes for this compound.
Caption: Comparison of synthetic pathways for this compound.
The following workflow diagram illustrates the key steps in a novel, sustainable electrosynthesis process.
Caption: Workflow for electrosynthesis of this compound.
Conclusion
The synthesis of this compound is a mature field that continues to evolve. While traditional methods remain relevant, particularly on an industrial scale, the development of novel, greener pathways offers compelling alternatives. The ammoximation process stands out for its exceptional yield and selectivity, making it a highly attractive industrial process. Electrosynthesis presents a promising route for sustainable, decentralized production under mild conditions. The choice of the optimal synthetic pathway will ultimately depend on the specific requirements of the application, balancing economic, efficiency, and environmental factors. The data and protocols presented in this guide provide a solid foundation for making an informed decision.
References
Safety Operating Guide
Proper Disposal of Cyclohexanone Oxime: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. Cyclohexanone (B45756) oxime, a key intermediate in industrial processes, requires careful management to mitigate potential environmental and health risks. This guide provides essential safety and logistical information for the proper disposal of cyclohexanone oxime.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). A thorough risk assessment should be conducted for the specific laboratory conditions, but general PPE includes:
-
Eye Protection: Safety glasses with side-shields or goggles.
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber.[1]
-
Body Protection: A laboratory coat or other protective clothing.
-
Respiratory Protection: Use in a well-ventilated area. If dusts are generated, a respirator may be necessary.[1][2][3][4]
This compound is harmful if swallowed and may cause skin and eye irritation.[2][3][5][6] In case of exposure, consult the Safety Data Sheet (SDS) for first-aid measures.[1][2]
Operational Disposal Plan
The disposal of this compound must adhere to all federal, state, and local environmental regulations.[2][6] It should be treated as hazardous waste and managed by a licensed disposal company.[1][6]
Step-by-Step Disposal Procedure:
-
Waste Identification and Segregation:
-
Clearly label all containers of this compound waste with "Hazardous Waste" and the full chemical name.
-
Do not mix this compound waste with other chemical waste streams to prevent potentially hazardous reactions.[1] It is incompatible with strong oxidizing agents and strong acids.[7][8] A violent reaction can occur with fuming sulfuric acid at elevated temperatures.[8]
-
-
Containerization:
-
Storage:
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
The storage area should have secondary containment to manage any potential leaks.
-
-
Spill Management:
-
In the event of a small spill, dampen the solid material with 60-70% ethanol (B145695).[9]
-
Carefully transfer the dampened material to a designated hazardous waste container.[9]
-
Use absorbent paper moistened with 60-70% ethanol to clean the affected area.[9]
-
Seal all contaminated materials, including personal protective equipment, in a vapor-tight plastic bag for disposal.[9]
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and certified waste disposal service.
-
One approved disposal method is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data related to the handling and disposal of this compound.
| Parameter | Value | Reference(s) |
| Flash Point | 100.00 °C (212.00 °F) - closed cup | [2] |
| Water Solubility | <0.1 g/100 mL at 20 °C | [8] |
| Incompatible Agents | Strong oxidizing agents, strong acids, fuming sulfuric acid | [7][8] |
| Recommended Spill Control Agent | 60-70% Ethanol | [9] |
Experimental Protocols and Methodologies
The primary recommended disposal methodology for this compound is high-temperature incineration.
Protocol: Incineration in a Chemical Incinerator
-
Preparation: The waste this compound is dissolved or mixed with a suitable combustible solvent.
-
Incineration: The mixture is introduced into a chemical incinerator equipped with an afterburner and a scrubber. The high temperature of the incinerator breaks down the chemical compound.
-
Emission Control: The afterburner ensures the complete combustion of any potentially harmful organic compounds, while the scrubber removes any acidic gases (such as oxides of nitrogen) that may be formed during the process.[1] This ensures that the emissions comply with environmental regulations.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. dept.harpercollege.edu [dept.harpercollege.edu]
- 3. tcichemicals.com [tcichemicals.com]
- 4. echemi.com [echemi.com]
- 5. cpachem.com [cpachem.com]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. This compound | 100-64-1 [chemicalbook.com]
- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Personal protective equipment for handling Cyclohexanone oxime
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Cyclohexanone oxime in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize risks.
Hazard Identification and Safety Data
This compound is harmful if swallowed and may cause irritation to the skin, eyes, and respiratory tract.[1] It is crucial to handle this compound with appropriate personal protective equipment and in a well-ventilated area.
| Safety Parameter | Value | Source |
| GHS Classification | Acute toxicity, Oral (Category 4) | [2][3] |
| Signal Word | Warning | [2][3][4] |
| Hazard Statements | H302: Harmful if swallowed | [2][3][4][5] |
| Flash Point | 100.00 °C (212.00 °F) - closed cup | [1] |
| Acute Oral Toxicity (LD50) | 883 – 1,765 mg/kg (rat) | [5] |
| Incompatible Materials | Strong oxidizing agents, Strong acids | [6] |
Personal Protective Equipment (PPE)
To ensure safety when handling this compound, the following personal protective equipment is mandatory.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or OSHA 29 CFR 1910.133. | Protects against dust particles and splashes.[6][7] |
| Hand Protection | Protective gloves. The specific material should be chosen based on the duration of use and workplace conditions. | Prevents skin contact and absorption.[2][5] |
| Respiratory Protection | For nuisance exposures, a dust mask type N95 (US) or type P1 (EN 143) respirator is appropriate. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators approved by NIOSH (US) or CEN (EU). | Protects against inhalation of harmful dust.[1][7] |
| Body Protection | Protective clothing should be selected based on the potential for exposure in the workplace. | Minimizes skin contact with the chemical.[1][2] |
Operational and Handling Protocols
Handling:
-
Work in a well-ventilated area with appropriate exhaust ventilation where dust can be formed.[1][7]
-
Do not eat, drink, or smoke when using this product.[2][3][4][5]
Storage:
-
Keep the container tightly closed in a dry and well-ventilated place.[1][6][7]
-
Store in a cool place.[7]
-
Keep away from heat, sparks, open flames, and hot surfaces.[6]
First Aid Measures
Immediate medical attention is crucial in case of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][2][7] |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[1][2][4][7] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][2][4] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[1][2][4][7] |
Spill and Disposal Plan
Accidental Release Measures: In the event of a spill, follow these steps to ensure safety and proper cleanup.
-
Evacuate and Isolate: Immediately evacuate personnel from the spill area. Isolate the spill or leak area for at least 25 meters (75 feet) for solids.[8]
-
Use Personal Protective Equipment: Wear appropriate PPE, including respiratory protection, gloves, and eye protection.[1][2][7]
-
Containment and Cleanup:
-
Dampen the solid spill material with 60-70% ethanol (B145695) to prevent dust formation.[8]
-
Sweep up or absorb the material with an inert substance and place it into a suitable, closed container for disposal.[2][7]
-
Use absorbent paper dampened with 60-70% ethanol to pick up any remaining material.[8]
-
Decontamination: Wash the spill area with a soap and water solution.[8] Do not allow the product to enter drains.[1][7]
Disposal:
-
Dispose of the waste material as an unused product in accordance with federal, state, and local environmental regulations.[1][2]
-
Offer surplus and non-recyclable solutions to a licensed disposal company.[7]
-
Contaminated packaging should be disposed of in the same manner as the unused product.[7]
Workflow for Handling a this compound Spill
Caption: Workflow for safely managing a this compound spill.
References
- 1. dept.harpercollege.edu [dept.harpercollege.edu]
- 2. aksci.com [aksci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Page loading... [guidechem.com]
- 5. cpachem.com [cpachem.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
